5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-5-6(11(12)13)3-10-7(5)9-2-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHWPSOGKLMSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694581 | |
| Record name | 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507462-26-2 | |
| Record name | 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Introduction
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a halogenated and nitrated derivative of the 7-azaindole scaffold. The parent 1H-pyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents[1][2]. The introduction of a bromine atom at the 5-position and a nitro group at the 3-position provides two reactive handles for further synthetic elaboration. The bromine atom is amenable to various metal-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways for amide bond formation or other functionalizations[3]. Understanding the core physical properties of this intermediate is paramount for its effective use in laboratory synthesis, process development, and drug discovery workflows. This guide provides a consolidated overview of its known physical characteristics, outlines a standard protocol for property determination, and offers insights grounded in practical laboratory experience.
Core Chemical and Physical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. These data points are critical for accurate documentation, reaction stoichiometry calculations, and safety assessments.
| Property | Value | Source |
| CAS Number | 507462-26-2 | [4] |
| Molecular Formula | C₇H₄BrN₃O₂ | |
| Molecular Weight | 242.03 g/mol | [5] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [4] |
| Polar Surface Area | 74.5 Ų | [5] |
Structural Context and Relationship
The synthetic utility of this compound stems from its identity as a functionalized 7-azaindole. The diagram below illustrates its structural relationship to the parent heterocycle.
Caption: Hierarchical synthesis relationship of the target compound.
Detailed Physical Characteristics
Melting Point
As of this guide's publication, a specific, experimentally determined melting point for this compound is not consistently reported in publicly available literature. The melting point of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is reported to be in the range of 178-182 °C[6]. The addition of a polar nitro group, which can participate in intermolecular interactions, would be expected to increase the melting point relative to the parent structure. For comparison, a related compound, 5-Bromo-2-hydroxy-3-nitropyridine, has a significantly higher melting point of 245-250 °C[7]. Experimental determination is required for an accurate value.
Solubility
Specific quantitative solubility data (e.g., mg/mL) is not widely available. However, based on its chemical structure—a planar, heterocyclic aromatic system with a polar nitro group—its solubility profile can be inferred.
-
Expected Solubility : Likely soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and possibly moderately soluble in solvents like ethyl acetate and acetone.
-
Expected Insolubility : Poor solubility is expected in nonpolar solvents like hexanes and in water. A related compound, 2-bromo-5-fluoro-3-nitropyridine, is described as only slightly soluble in water[8].
The causality here is the balance between the relatively nonpolar aromatic core and the highly polar nitro group. Solvents capable of strong dipole-dipole interactions are most likely to be effective.
Spectroscopic Properties
While specific spectra for this compound are not available in the cited literature, the data for the precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, provides a valuable baseline for what to expect during characterization[9].
-
¹³C NMR of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (in DMF-d₇) : δ 147.5 (C⁸), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C⁷), 111.1 (C⁵), 100.0 (C³)[9].
-
Expected Influence of the Nitro Group : The introduction of the electron-withdrawing nitro group at the C3 position would be expected to cause a significant downfield shift (to a higher ppm value) for the C3 signal and influence the chemical shifts of adjacent carbons (C2, C4) due to its strong deshielding effect.
Experimental Protocol: Melting Point Determination
This protocol describes a self-validating system for the accurate determination of the compound's melting point using a standard digital melting point apparatus.
Objective: To determine the melting point range of a solid sample of this compound.
Methodology Workflow:
Caption: Workflow for accurate melting point determination.
Step-by-Step Procedure:
-
Sample Preparation:
-
Place a small amount of the compound on a watch glass.
-
Using a spatula, grind the solid into a fine, uniform powder. Causality: A fine powder ensures uniform heat transfer and efficient, tight packing, preventing air pockets that can skew results.
-
Tap the open end of a capillary tube into the powder until a small amount enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm. Causality: A consistent, small sample size ensures the entire sample melts within a narrow temperature range.
-
-
Approximate Melting Point Determination:
-
Place the packed capillary into the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C per minute).
-
Observe the sample and note the temperature at which it melts. This provides a rough estimate. Causality: This rapid scan saves time and identifies the temperature region of interest for the more precise measurement.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool significantly below the approximate melting point.
-
Prepare a new capillary tube with a fresh sample.
-
Set the starting temperature to ~15-20 °C below the approximate melting point found in step 2.
-
Set the heating rate to a slow value (1-2 °C per minute). Causality: A slow ramp rate ensures the sample and the thermometer are in thermal equilibrium, providing the necessary accuracy to observe the true melting range.
-
Record the temperature at which the first drop of liquid appears (T_onset).
-
Continue heating and record the temperature at which the entire sample becomes a clear liquid (T_clear). The melting point is reported as the range from T_onset to T_clear.
-
-
Validation:
-
Repeat the accurate measurement (Step 3) with two additional fresh samples.
-
The results should be within 1-2 °C of each other. Report the average range. Causality: Repetition ensures the result is reproducible and not an anomaly, confirming the trustworthiness of the measurement.
-
Safety and Handling
As a chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.
-
GHS Pictogram : GHS07 (Exclamation Mark).
-
Signal Word : Warning.
-
Hazard Statements : H302 - Harmful if swallowed.
-
Precautionary Measures :
Conclusion
This compound is a valuable synthetic building block whose physical properties are defined by its 7-azaindole core, further functionalized with synthetically versatile bromo and nitro groups. While key data points like melting point and solubility require experimental determination, its fundamental chemical identity is well-established. The protocols and data provided in this guide offer researchers and drug development professionals a solid foundation for incorporating this compound into their synthetic and discovery programs with scientific integrity and safety.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking stu… [ouci.dntb.gov.ua]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 5. 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine | C7H4BrN3O2 | CID 53412574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | TCI AMERICA [tcichemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Bromo-5-fluoro-3-nitropyridine | 652160-72-0 [m.chemicalbook.com]
- 9. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
An In-depth Technical Guide to 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical structure, physicochemical properties, plausible synthetic routes, and its strategic application as a versatile building block for complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this important intermediate.
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. It acts as a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom, altering the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability. This modification has been successfully leveraged in the design of numerous biologically active compounds, particularly kinase inhibitors.
This compound emerges as a highly functionalized derivative, strategically designed for sequential, regioselective chemical modifications. The presence of three key functional groups—a nucleophilic pyrrole ring, an electrophilic pyridine ring, and orthogonally reactive bromine and nitro groups—makes it a powerful intermediate for building complex molecular diversity.
Chemical Structure and Properties
The foundational aspect of any chemical entity is its structure, which dictates its reactivity and physical characteristics.
Structural Elucidation
The molecule consists of a fused bicyclic system comprising a pyrrole ring and a pyridine ring. A bromine atom is substituted at the C5 position of the pyridine ring, and a nitro group is attached to the C3 position of the pyrrole ring.
An In-depth Technical Guide to 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS Number: 507462-26-2), a crucial heterocyclic intermediate in the field of medicinal chemistry. The unique arrangement of a bromine atom, a nitro group, and the inherent biological relevance of the 7-azaindole core make this compound a versatile scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, and application in the development of novel pharmaceuticals.
Core Properties and Significance
This compound, also known as 5-bromo-3-nitro-7-azaindole, is a solid compound at room temperature.[1] The strategic placement of the bromo and nitro functionalities on the pyrrolo[2,3-b]pyridine core provides orthogonal chemical handles for a variety of transformations. The 7-azaindole scaffold itself is a privileged structure in medicinal chemistry, known to mimic the hinge-binding motif of ATP, which is essential for its interaction with the active sites of many kinases.[2]
The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The nitro group at the 3-position, a strong electron-withdrawing group, can be reduced to a primary amine, which then serves as a key site for further derivatization, such as amide bond formation or the introduction of other functional groups.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 507462-26-2 | [1] |
| Molecular Formula | C₇H₄BrN₃O₂ | [1] |
| Molecular Weight | 242.03 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | GHHWPSOGKLMSCJ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The bromination of 7-azaindole can be achieved using various brominating agents. A common and effective method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).
Step 2: Synthesis of this compound
The nitration of the 5-bromo-7-azaindole intermediate is the critical step. The electron-rich pyrrole ring is more susceptible to electrophilic substitution than the pyridine ring. The presence of the bromine atom at the 5-position is unlikely to significantly alter the regioselectivity of the nitration, which is expected to occur at the 3-position. A common nitrating agent is nitric acid in the presence of a strong acid catalyst like sulfuric acid.
Experimental Protocol (Proposed)
Reaction: Nitration of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add 5-Bromo-1H-pyrrolo[2,3-b]pyridine to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Once the starting material is fully dissolved, cool the mixture back to 0-5 °C.
-
Slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Proposed synthetic workflow for the nitration of 5-bromo-7-azaindole.
Chemical Reactivity and Key Transformations
The dual functionality of this compound allows for a range of selective chemical transformations, making it a highly valuable intermediate.
Reduction of the Nitro Group
The selective reduction of the nitro group to a primary amine is a pivotal transformation, yielding 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. This amine serves as a versatile handle for further derivatization. Several methods can be employed for this reduction, with catalytic hydrogenation or the use of reducing agents like tin(II) chloride being common choices. The choice of reducing agent is crucial to avoid the concurrent reduction of the bromo group (hydrodebromination).
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) can be effective. However, care must be taken to avoid dehalogenation. Raney Nickel is often a preferred catalyst when dehalogenation is a concern.[3]
-
Metal-based Reductions: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are known to selectively reduce nitro groups in the presence of aryl halides.[3] Sodium sulfide (Na₂S) can also be a useful alternative under milder conditions.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is a prime site for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a widely used method to build molecular complexity.
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of a C-N bond by coupling with a primary or secondary amine, providing access to a wide range of N-substituted 7-azaindoles.
The relative reactivity of the bromo and nitro groups allows for a strategic approach to synthesis. Typically, the cross-coupling reaction at the 5-position is performed first, followed by the reduction of the nitro group and subsequent functionalization of the resulting amine.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atom at the 7-position and the pyrrole N-H group can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of ATP. The strategic functionalization of this core, facilitated by intermediates like this compound, allows for the optimization of potency and selectivity against specific kinase targets.
A notable example of the utility of this compound is its mention in a Chinese patent (CN106866658B) concerning 1H-pyrrolo[2,3-b]pyridine derivatives and their use as kinase inhibitors.[4] This patent highlights the importance of this specific intermediate in the development of novel therapeutic agents. While the patent covers a broad class of compounds, the inclusion of the CAS number 507462-26-2 underscores its relevance as a starting material for creating a diverse library of potential kinase inhibitors.
The general synthetic strategy in such drug discovery programs often involves:
-
Core Functionalization: Utilizing the bromine at the 5-position for a Suzuki or other cross-coupling reaction to introduce a key pharmacophore that will interact with a specific pocket of the target kinase.
-
Amine Elaboration: Reducing the nitro group at the 3-position to an amine.
-
Side Chain Introduction: Acylating or otherwise modifying the newly formed 3-amino group to introduce a side chain that can further enhance binding affinity, selectivity, and pharmacokinetic properties.
Caption: General synthetic route to kinase inhibitors from the title compound.
Conclusion
This compound is a strategically designed and highly versatile building block for medicinal chemistry. Its two distinct and orthogonally reactive functional groups, the bromine atom and the nitro group, on the privileged 7-azaindole scaffold, provide a robust platform for the synthesis of complex and diverse molecular architectures. Its documented use as an intermediate in the development of kinase inhibitors underscores its importance in modern drug discovery. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to leverage this valuable compound in their pursuit of novel therapeutics.
References
- 1. 5-Bromo-3-nitro-1H-pyrrolo 2,3-b pyridine AldrichCPR 507462-26-2 [sigmaaldrich.com]
- 2. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. CN106866658B - 1H-å¡å¯å¹¶[2,3-b]å¡å¶è¡çç©åå®ä»¬ä½ä¸ºæ¿é ¶æå¶åçç¨é - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Foreword for the Modern Researcher
The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, frequently encountered in the development of kinase inhibitors and other therapeutic agents.[1][2] The targeted introduction of substituents onto this core framework is a critical endeavor for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, technically-focused protocol for the synthesis of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the elaboration into more complex, biologically active molecules.
This document moves beyond a simple recitation of steps, offering insights into the underlying chemical principles, the rationale for procedural choices, and a framework for troubleshooting. The protocols described herein are designed to be self-validating, grounded in established chemical literature and our extensive field experience.
Strategic Overview of the Synthesis
The synthesis of this compound is most efficiently approached via a direct electrophilic nitration of the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole). The key challenge in this transformation is controlling the regioselectivity of the nitration on a bicyclic heteroaromatic system containing both a pyridine and a pyrrole ring.
The pyrrole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring. Within the pyrrole moiety of the 7-azaindole system, the C3 position is the most nucleophilic, making it the primary site for electrophilic substitution. This inherent reactivity profile allows for a direct and selective introduction of the nitro group at the desired position.
Caption: Synthetic route to this compound.
Experimental Protocol: Nitration of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol is designed for the selective nitration at the C3 position of the 7-azaindole core. The use of nitric acid in acetic anhydride provides a milder alternative to the more aggressive sulfuric acid/nitric acid mixtures, which can lead to degradation of the sensitive pyrrole ring.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | ≥98% | Commercially Available | Starting material. |
| Acetic Anhydride (Ac₂O) | Reagent Grade | Commercially Available | Used as the solvent and activating agent. |
| Fuming Nitric Acid (HNO₃) | ≥90% | Commercially Available | Nitrating agent. Handle with extreme caution. |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house preparation | For neutralization. |
| Brine | ACS Grade | In-house preparation | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available | For purification. |
| Hexanes | HPLC Grade | Commercially Available | For purification. |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetic anhydride (10-15 mL per gram of starting material) at room temperature.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath. It is crucial to maintain this temperature range during the addition of the nitrating agent to control the exothermicity of the reaction and minimize side-product formation.
-
Preparation of the Nitrating Agent: In a separate, dry flask, carefully add fuming nitric acid (1.1 eq) to a small amount of acetic anhydride (2-3 mL per mL of nitric acid) while cooling in an ice bath. This pre-mixing generates acetyl nitrate in situ, the active electrophile.
-
Addition of the Nitrating Agent: Add the freshly prepared acetyl nitrate solution dropwise to the cooled solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine over 30-45 minutes. Monitor the internal temperature to ensure it does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes 1:1). The product spot should be more polar than the starting material.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess acetic anhydride.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the pH is neutral (pH ~7). Be cautious as this will generate a significant amount of CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
A Technical Guide to the Synthesis of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: Starting Materials and Strategic Execution
This guide provides researchers, chemists, and drug development professionals with an in-depth technical overview of the synthetic strategies for preparing 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. This highly functionalized 7-azaindole derivative is a crucial building block in medicinal chemistry, valued for its role in the development of kinase inhibitors and other therapeutic agents. We will dissect the synthetic logic, explore starting material selection, and provide detailed, field-proven protocols grounded in established chemical principles.
Part 1: Retrosynthetic Analysis and Strategic Planning
The synthesis of a multi-substituted heterocyclic system like this compound (CAS 507462-26-2) requires careful strategic planning.[1] Two primary retrosynthetic disconnections present themselves, each with distinct advantages and challenges.
-
Strategy A: Late-Stage Functionalization. This approach involves the synthesis or procurement of an intermediate, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole), followed by electrophilic nitration as the final key step. This is often the preferred route as it builds complexity on a stable, pre-formed heterocyclic core.
-
Strategy B: Ring Formation from a Pre-functionalized Precursor. This strategy involves preparing a highly substituted pyridine, such as 2-amino-5-bromo-3-nitropyridine, and then constructing the pyrrole ring onto this scaffold. While viable, this route can be complicated by the influence of the existing electron-withdrawing groups on the ring-forming reaction.
This guide will focus primarily on Strategy A, which is generally more robust and scalable. It isolates the challenges of pyrrole ring formation from the regiochemical control required during nitration.
Part 2: The Preferred Synthetic Route via Late-Stage Functionalization
This robust, two-stage process involves first securing the key starting material, 5-Bromo-7-azaindole, and then performing a regioselective nitration.
Stage 1: Synthesis of the Core Starting Material: 5-Bromo-1H-pyrrolo[2,3-b]pyridine
While 5-Bromo-1H-pyrrolo[2,3-b]pyridine is commercially available from various suppliers, an in-house synthesis provides greater control over cost and supply chain for large-scale campaigns.[2][3][4] A reliable pathway begins with the inexpensive and readily available 2-aminopyridine.[5][6]
The overall workflow involves bromination of 2-aminopyridine, iodination at the C-3 position, Sonogashira coupling with a protected alkyne, and a final intramolecular cyclization to form the azaindole ring.
This procedure is adapted from established methods which demonstrate high yields.[7]
-
Setup: In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser.
-
Reaction: Dissolve 2-aminopyridine (3.0 moles) in 500 mL of glacial acetic acid. Cool the solution to below 20°C using an ice bath.
-
Bromine Addition: Prepare a solution of bromine (3.0 moles) in 300 mL of acetic acid. Add this solution dropwise to the stirred 2-aminopyridine solution over 1 hour. Maintain the temperature below 20°C initially, allowing it to rise to 50°C after approximately half of the bromine has been added to manage the crystallization of the product's hydrobromide salt.
-
Workup: After the addition is complete, stir for an additional hour. Dilute the mixture with 750 mL of water to dissolve the hydrobromide salt.
-
Neutralization: Transfer the solution to a larger beaker and neutralize carefully with 40% sodium hydroxide solution with cooling and stirring until the product precipitates.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by washing with hot petroleum ether to remove any dibrominated side products.[7]
Subsequent steps to the final 5-bromo-7-azaindole intermediate follow patented procedures involving iodination and palladium-catalyzed Sonogashira coupling followed by cyclization.[6]
| Parameter | Step 1: Bromination | Step 2: Iodination | Step 3: Coupling | Step 4: Cyclization |
| Key Reagents | 2-Aminopyridine, Br₂, Acetic Acid | 2-Amino-5-bromopyridine, KIO₃, KI | 2-Amino-5-bromo-3-iodopyridine, TMS-acetylene, PdCl₂(PPh₃)₂, CuI | 2-Amino-5-bromo-3-(alkynyl)pyridine, K₂CO₃ |
| Solvent | Acetic Acid | Sulfuric Acid (aq) | Triethylamine, DMF | DMF or NMP |
| Typical Yield | 62-86%[7] | ~74%[8] | High Conversion | >90% |
| Key Insight | Temperature control is crucial to minimize the formation of 2-amino-3,5-dibromopyridine. | The use of KIO₃/KI provides an in-situ source of I⁺, which is safer than using molecular iodine. | Copper(I) is a critical co-catalyst for the Sonogashira reaction. | The base promotes the intramolecular nucleophilic attack of the amino group onto the alkyne. |
Stage 2: The Core Transformation: Regioselective Nitration
With the 5-bromo-7-azaindole core in hand, the final transformation is an electrophilic aromatic substitution.
The nitration of the 7-azaindole nucleus is governed by the electronic properties of the bicyclic system. The pyrrole ring is highly electron-rich and thus activated towards electrophilic attack, while the pyridine ring is electron-deficient. Within the pyrrole ring, the C-3 position is the most nucleophilic site.[9] This is analogous to indole chemistry, where electrophilic attack preferentially occurs at C-3.[10] The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the mixed acid system, which then attacks the C-3 position to form a resonance-stabilized intermediate (a σ-complex or Wheland intermediate), before loss of a proton restores aromaticity.[11] Directing the nitration to C-3 is highly reliable under standard acidic nitrating conditions.
This protocol is based on established procedures for the nitration of activated heterocyclic systems.[7]
Caution: This reaction uses concentrated strong acids and is highly exothermic. It must be performed with extreme care in a chemical fume hood with appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and face shield.
-
Setup: Place concentrated sulfuric acid (sp. gr. 1.84, ~10 volumes relative to substrate) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.
-
Cooling: Cool the sulfuric acid to 0°C using an ice/salt bath.
-
Substrate Addition: Slowly and portion-wise, add 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to the cold, stirred sulfuric acid, ensuring the internal temperature does not exceed 5°C.
-
Nitrating Agent: Prepare the nitrating agent by carefully adding fuming nitric acid (>90%, 1.1 eq) to the dropping funnel.
-
Nitration: Add the nitric acid dropwise to the reaction mixture over 30-60 minutes. Crucially, maintain the internal temperature at or below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Prepare a separate large beaker containing a stirred slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. This step is highly exothermic and must be done with caution.
-
Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7). This removes residual acid.
-
Drying: Dry the isolated yellow solid under vacuum to yield the final product, this compound. Purity can be assessed by HPLC and NMR.
Conclusion and Expert Insights
The most reliable and scalable pathway to this compound proceeds via the late-stage nitration of a 5-bromo-7-azaindole intermediate. This strategy effectively separates the challenges of heterocyclic ring construction from the critical regioselective functionalization step. For researchers, sourcing commercial 5-bromo-7-azaindole is the most direct approach. For process development, the multi-step synthesis from 2-aminopyridine is a cost-effective and validated alternative.
The critical parameter for success in the final nitration step is rigorous temperature control. Deviation from the 0-5°C range can lead to the formation of undesired side products and presents a significant safety hazard. The self-validating nature of the protocol lies in this strict temperature discipline and the visual confirmation of product precipitation upon quenching.
References
- 1. 5-Bromo-3-nitro-1H-pyrrolo 2,3-b pyridine AldrichCPR 507462-26-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine [oakwoodchemical.com]
- 4. 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ijssst.info [ijssst.info]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Functionalized 7-Azaindole Core
An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This compound, a derivative of the 7-azaindole scaffold, represents a highly strategic building block in modern medicinal chemistry and materials science. The 7-azaindole core is a "privileged structural motif" frequently found in bioactive molecules, including potent protein kinase inhibitors.[1] The strategic placement of a bromine atom at the 5-position and a nitro group at the 3-position imparts a unique and versatile reactivity profile, allowing for sequential and site-selective functionalization. This guide provides a detailed exploration of the molecule's electronic properties, reactivity at its key functional sites, and overall stability, offering field-proven insights for its effective utilization in complex synthetic campaigns.
Molecular Structure and Electronic Landscape
The reactivity of this compound is dictated by the interplay of its constituent parts: the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the powerful electronic effects of the bromo and nitro substituents.
-
The 7-Azaindole Nucleus: This fused heterocyclic system combines the nucleophilic character of a pyrrole ring with the electrophilic nature of a pyridine ring.
-
The 3-Nitro Group: As a potent electron-withdrawing group through both resonance and inductive effects, the nitro group profoundly influences the molecule's electronic landscape.[2] It deactivates the entire aromatic system towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution (SNAr).[3][4]
-
The 5-Bromo Group: The bromine atom serves as an excellent synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions.[5][6] It also contributes to the overall deactivation of the ring via its inductive effect.
The confluence of these features creates a molecule with distinct reactive zones, enabling chemists to perform selective modifications.
Caption: Key reactive sites on the this compound scaffold.
Core Reactivity Analysis
The molecule's utility stems from its capacity to undergo a variety of selective transformations. The following sections detail the primary reaction classes, explaining the causality behind experimental choices.
Reactions at the 5-Bromo Position: Gateway to Structural Diversity
The carbon-bromine bond at the C5 position is the principal site for building molecular complexity via palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, providing access to a vast array of derivatives.[7]
Common Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Purpose |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(OAc)₂, SPhos, K₂CO₃ | Arylation, Heteroarylation |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C-N Bond Formation[7] |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄, CuI, Et₃N | Introduction of Alkynyl Moieties[5] |
| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenylation |
Expert Insight: The choice of ligand is critical for achieving high yields. For Suzuki and Buchwald-Hartwig couplings on the 7-azaindole core, bulky, electron-rich phosphine ligands like XPhos, SPhos, or Xantphos are often required to facilitate the reductive elimination step and prevent catalyst deactivation.[7]
Workflow and Protocol: Suzuki-Miyaura Cross-Coupling
This reaction is a robust method for introducing new aryl or heteroaryl substituents at the C5 position.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (2.0-3.0 eq), and the phosphine ligand (e.g., SPhos, 0.1 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) under a positive pressure of inert gas.
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the desired product.
Reactions of the 3-Nitro Group: A Versatile Functional Handle
The nitro group is not merely an activating group; it is a versatile functional group that can be transformed into other valuable moieties, most commonly an amino group.
Reduction to 3-Amino-5-bromo-1H-pyrrolo[2,3-b]pyridine: The reduction of the nitro group is a cornerstone transformation, providing access to the corresponding aniline derivative, which is a key precursor for amides, sulfonamides, and other nitrogen-containing structures.
Common Reduction Methodologies:
| Reagent System | Solvent(s) | Conditions | Key Advantages/Considerations |
| H₂, Pd/C | EtOH, MeOH, THF | RT, 1 atm H₂ | Clean, high-yielding; may be slow for deactivated systems.[8] |
| Fe, NH₄Cl | EtOH/H₂O | Reflux | Inexpensive, robust, and tolerant of many functional groups. |
| SnCl₂·2H₂O | EtOH or EtOAc | Reflux | Effective, but requires stoichiometric amounts of tin salts, which can complicate purification. |
| Sodium Dithionite | THF/H₂O | RT to 50 °C | Mild conditions, useful for sensitive substrates. |
Expert Insight: For substrates with multiple reducible groups, chemoselectivity is paramount. Reduction with iron powder in the presence of an ammonium chloride buffer is often a reliable and cost-effective choice that avoids the potential for over-reduction or dehalogenation that can sometimes occur with catalytic hydrogenation.[9]
Protocol: Nitro Group Reduction with Iron and Ammonium Chloride
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add ammonium chloride (4.0-5.0 eq) and iron powder (3.0-5.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the yellow starting material and the appearance of a new, UV-active spot is indicative of product formation.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing thoroughly with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer, concentrate, and purify as needed.
Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing nature of the 3-nitro group activates the pyridine ring for nucleophilic attack, potentially allowing for the displacement of a suitable leaving group.[10] While the C5-bromo group is generally more reactive in cross-coupling, under specific SNAr conditions (strong nucleophile, high temperature, polar aprotic solvent), it could potentially be displaced.
More significantly, the nitro group itself can act as a leaving group in some cases, a phenomenon observed in other nitropyridine systems.[4] This reactivity is less common but can be triggered by potent nucleophiles under forcing conditions. The most likely positions for nucleophilic attack are ortho and para to the nitro group, which in this scaffold correspond to the C2 and C4 positions.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Causality: The reaction proceeds because the electron-withdrawing nitro group can stabilize the negative charge of the intermediate anionic σ-complex (Meisenheimer complex) through resonance.[10][11] This stabilization lowers the activation energy of the initial nucleophilic attack, which is the rate-determining step.[12]
Stability Profile
Understanding the stability of this compound is crucial for its storage and handling in multi-step syntheses.
-
Thermal Stability: The compound is a solid at room temperature and is generally stable under typical laboratory conditions. However, like many nitroaromatic compounds, it may decompose at elevated temperatures. Avoid excessive heating in the absence of solvent.
-
pH Stability:
-
Acidic Conditions: The pyridine nitrogen can be protonated under strongly acidic conditions, which would further deactivate the ring system. The molecule is generally stable to moderately acidic workup conditions.
-
Basic Conditions: The pyrrole N-H is weakly acidic and can be deprotonated by strong bases (e.g., NaH, KHMDS). This can facilitate N-alkylation or N-acylation reactions. Strong basic conditions at high temperatures could potentially promote unwanted side reactions or degradation.
-
-
Storage: It is recommended to store the compound in a cool, dry, dark place under an inert atmosphere to prevent potential degradation over long periods.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its reactivity is characterized by three primary, orthogonal handles: the C5-bromo site for cross-coupling, the C3-nitro group for reduction to an amine, and the N-H of the pyrrole for substitution. The strong activating effect of the nitro group also renders the pyridine ring susceptible to nucleophilic aromatic substitution. By understanding the distinct electronic properties and applying the appropriate reaction conditions, researchers can leverage this molecule to efficiently construct complex molecular architectures for drug discovery and materials science applications.
References
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | TCI AMERICA [tcichemicals.com]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Navigating the Spectroscopic Landscape of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug discovery, the precise characterization of novel heterocyclic compounds is paramount. 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a scaffold of significant interest due to its potential applications in the development of targeted therapeutics. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the spectroscopic properties of this compound. In the absence of publicly available experimental data, this guide leverages high-fidelity predictive methodologies to offer a robust analytical framework for researchers working with this molecule.
Molecular Structure and Key Features
This compound possesses a fused bicyclic system consisting of a pyridine and a pyrrole ring. The strategic placement of a bromine atom at the 5-position and a nitro group at the 3-position significantly influences its electronic properties and reactivity, making it a versatile intermediate in organic synthesis.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following predicted ¹H and ¹³C NMR data provide a detailed roadmap for the identification and characterization of this compound. These predictions were generated using advanced computational algorithms that consider the intricate electronic effects of the substituents on the chemical shifts and coupling constants.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | H1 (N-H) |
| ~8.8 | s | 1H | H2 |
| ~8.6 | d | 1H | H4 |
| ~8.4 | d | 1H | H6 |
Disclaimer: The chemical shifts and coupling constants are predicted values and may differ from experimental results.
Interpretation of the Predicted ¹H NMR Spectrum:
The downfield chemical shift of the N-H proton (H1) at approximately 12.5 ppm is characteristic of a pyrrole-like nitrogen proton involved in hydrogen bonding with the DMSO solvent. The proton at the 2-position (H2) is predicted to be a singlet at around 8.8 ppm, significantly deshielded by the adjacent electron-withdrawing nitro group. The two protons on the pyridine ring, H4 and H6, are expected to appear as doublets in the aromatic region, with their specific chemical shifts influenced by the bromine and the fused pyrrole ring.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C7a |
| ~148 | C6 |
| ~145 | C4 |
| ~135 | C3 |
| ~130 | C2 |
| ~120 | C5a |
| ~115 | C5 |
Disclaimer: The chemical shifts are predicted values and may differ from experimental results.
Interpretation of the Predicted ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum reflects the electron-deficient nature of the aromatic system. The carbon atom bearing the nitro group (C3) is expected to be significantly downfield. The carbon atoms of the pyridine ring (C4, C6, and C7a) will also exhibit characteristic chemical shifts. The carbon attached to the bromine atom (C5) is predicted to be shielded relative to the other aromatic carbons.
Experimental Protocol for NMR Data Acquisition
Caption: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy: Predicted Vibrational Modes
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and N-O bonds.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium | N-H stretch (pyrrole) |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1550 and ~1350 | Strong | Asymmetric and symmetric N-O stretching (nitro group) |
| ~800-700 | Strong | C-H out-of-plane bending |
| ~700-600 | Medium | C-Br stretch |
Disclaimer: The predicted wavenumbers and intensities are estimations and may vary from experimental results.
Interpretation of the Predicted IR Spectrum:
The presence of a broad band in the 3400-3300 cm⁻¹ region would be indicative of the N-H stretching vibration of the pyrrole ring. The strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹ are the most characteristic features of the nitro group. The aromatic ring vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
Caption: A generalized workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Predicted Fragmentation Pattern
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z ≈ 241 and 243 (approximately 1:1 ratio due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).
-
Major Fragments:
-
Loss of NO₂: m/z ≈ 195 and 197
-
Loss of Br: m/z ≈ 162
-
Loss of HCN from the pyrrole ring.
-
Caption: Predicted major fragmentation pathways for this compound.
Interpretation of the Predicted Mass Spectrum:
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. The most likely fragmentation pathways involve the loss of the nitro group and the bromine atom, leading to the formation of stable fragment ions.
Experimental Protocol for Mass Spectrometry Data Acquisition
A standard approach for analyzing a solid sample like this compound would be using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization conditions.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic dataset for this compound. The detailed analysis of the predicted NMR, IR, and MS data, along with standardized experimental protocols, offers a valuable resource for researchers in the field of drug discovery and organic synthesis. While predicted data serves as a powerful guide, it is imperative that these predictions are validated against experimentally acquired data for unequivocal structural confirmation.
An In-depth Technical Guide to the Solubility of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in Common Solvents
Foreword: Navigating the Uncharted Solubility Landscape of a Key Heterocycle
In the realm of drug discovery and development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands as a critical gatekeeper, influencing everything from the reliability of in vitro assays to in vivo bioavailability. This guide focuses on 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest for medicinal chemists. A thorough review of publicly available literature and supplier data reveals a significant information gap: there is no readily available experimental data on the solubility of this specific compound.[1]
This guide, therefore, is structured not as a repository of existing data, but as a comprehensive roadmap for the research scientist. It provides a theoretical framework to anticipate the solubility behavior of this compound, coupled with detailed, field-proven experimental protocols for its empirical determination. By equipping researchers with both the "why" and the "how," this document aims to empower the scientific community to fill this knowledge void and accelerate research involving this promising scaffold.
Physicochemical Profile and Structural Analysis
A foundational understanding of a molecule's structure is the first step in predicting its interactions with various solvents.
Known Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | |
| Molecular Weight | 242.03 g/mol | |
| CAS Number | 507462-26-2 | |
| Physical Form | Solid |
Structural Analysis for Solubility Prediction:
The structure of this compound offers several clues to its potential solubility:
-
Aromatic System: The fused pyrrolo[2,3-b]pyridine core is a rigid, planar aromatic system, which generally favors solubility in other aromatic or planar solvents due to potential π-π stacking interactions.
-
Polar Functional Groups: The presence of a nitro group (-NO₂) and a pyrrolic amine (-NH-) introduces significant polarity and the capacity for hydrogen bonding. The nitro group is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor.
-
Halogenation: The bromine atom adds to the molecular weight and introduces a degree of lipophilicity, potentially enhancing solubility in less polar solvents.
-
Overall Polarity: The combination of a large aromatic system with highly polar functional groups suggests that the molecule possesses a mixed polarity. It is unlikely to be highly soluble in purely nonpolar solvents like hexane or in highly polar protic solvents like water without some form of co-solvent or pH adjustment. Its best solubility is likely to be found in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds.
References
Unlocking the Therapeutic Potential of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery
Introduction: The Promise of the Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a variety of approved and investigational drugs, particularly in oncology.[3][4] This guide focuses on a specific, functionalized derivative, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine , a compound poised for exploration in drug discovery programs. The strategic placement of a bromine atom at the 5-position and a nitro group at the 3-position offers distinct opportunities for both modulating biological activity and for further synthetic elaboration.
This document serves as a technical primer for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the predicted biological activities of this compound based on extensive analysis of its structural analogues. Furthermore, it will lay out detailed, field-proven experimental protocols to systematically investigate these predictions and elucidate the compound's therapeutic potential.
Predicted Biological Activities and Mechanistic Rationale
While direct biological data for this compound is not extensively published, a wealth of information on structurally related pyrrolo[2,3-b]pyridine derivatives allows for well-grounded predictions of its potential therapeutic applications. The primary areas of interest are oncology and inflammatory diseases, driven by the scaffold's established role as a potent kinase inhibitor.
Kinase Inhibition: A Dominant Therapeutic Modality
The pyrrolo[2,3-b]pyridine core is a well-established "hinge-binding" motif, adept at interacting with the ATP-binding site of various protein kinases. This has led to the development of numerous kinase inhibitors targeting critical cancer-driving pathways.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is a key driver in various cancers.[5][6] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFR1, 2, and 3.[5][6] The core scaffold typically forms hydrogen bonds with the kinase hinge region, while substituents at various positions can be tailored to achieve potency and selectivity. The 5-bromo substituent on our title compound could potentially occupy a hydrophobic pocket and serve as a vector for further optimization.
-
BRAF Inhibition: Mutations in the BRAF kinase, particularly the V600E mutation, are prevalent in melanoma and other cancers. Several pyrrolo[2,3-b]pyridine-based inhibitors targeting V600E B-RAF have been developed, with some achieving FDA approval.[7] The core scaffold is crucial for their inhibitory activity.
-
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: GSK-3β is a key regulator in various cellular processes, and its dysregulation is implicated in Alzheimer's disease and cancer. Novel pyrrolo[2,3-b]pyridine derivatives have demonstrated potent and selective inhibition of GSK-3β, leading to the inhibition of tau protein hyperphosphorylation, a hallmark of Alzheimer's.[8]
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibition: CDK8 is a colorectal oncogene, and its inhibition is a promising strategy for treating colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, which indirectly inhibits β-catenin activity and downregulates the WNT/β-catenin signaling pathway.[9]
The nitro group at the 3-position is a strong electron-withdrawing group, which can significantly influence the electronic properties of the pyrrole ring and its interactions with target proteins. It can also serve as a handle for further chemical modification, for instance, reduction to an amino group to enable the introduction of diverse side chains.
Anti-Inflammatory Activity
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in the inflammatory cascade, and its inhibitors are used to treat inflammatory conditions. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, leading to the suppression of pro-inflammatory cytokine release from macrophages.[10] This suggests that the this compound scaffold could be a starting point for developing novel anti-inflammatory agents.
Other Potential Activities
Derivatives of the 7-azaindole core have also shown a range of other pharmacological effects, including:
-
Analgesic and Hypotensive Activity : Some 7-azaindole analogues have demonstrated significant analgesic and blood pressure-lowering effects in preclinical models.[1][11][12]
-
Antimicrobial Activity : The broader class of pyrrolopyridines has been investigated for activity against resistant bacterial strains.[13]
-
Anticancer Activity : Beyond specific kinase inhibition, some derivatives have shown broad cytotoxic effects against various human cancer cell lines.[7][14]
Synthesis and Characterization
While a direct, published synthesis for this compound was not found during the literature review, a plausible synthetic route can be proposed based on established methodologies for functionalizing the 7-azaindole core. A key strategy involves the regioselective halogenation and nitration of the parent 1H-pyrrolo[2,3-b]pyridine.
Proposed Synthetic Pathway
A potential route could start from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The synthesis would likely proceed through a bromination step, followed by nitration. The regioselectivity of these reactions is crucial and may require careful optimization of reaction conditions. An alternative approach could involve starting with an already substituted pyridine ring and then constructing the pyrrole ring.
A highly relevant synthetic precursor is 5-bromo-4-chloro-3-nitro-7-azaindole, for which a practical, large-scale synthesis has been reported.[15][16] This suggests that the synthesis of this compound is indeed feasible.
Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step methodologies for assessing the predicted biological activities of this compound.
General Experimental Workflow
Caption: General workflow for the biological evaluation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases, including FGFR, BRAF, GSK-3β, and CDK8.
Methodology:
-
Kinase Panel Screening:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Promega) to perform an initial broad-panel screen at a single concentration (e.g., 10 µM).
-
The assay format is typically a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay (e.g., Z'-LYTE™).
-
-
IC50 Determination for Hits:
-
For kinases showing significant inhibition (>50%) in the initial screen, perform dose-response experiments to determine the IC50 value.
-
Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Incubate the kinase, substrate, and ATP with the test compound for a specified time at the optimal temperature for the enzyme.
-
Measure the kinase activity and plot the percent inhibition against the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).
-
Protocol 2: Cell-Based Proliferation and Cytotoxicity Assays
Objective: To assess the effect of this compound on the proliferation and viability of human cancer cell lines.
Methodology:
-
Cell Line Selection:
-
Choose cell lines with known dependencies on the target kinases (e.g., breast cancer cell line 4T1 for FGFR, A375 melanoma for BRAF V600E, SH-SY5Y neuroblastoma for GSK-3β, and HCT116 colorectal cancer for CDK8).
-
-
MTT or CellTiter-Glo® Assay:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
For MTT assay: Add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curves.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
Objective: To confirm target engagement in a cellular context by examining the phosphorylation status of downstream substrates of the target kinase.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at concentrations around its IC50 for a suitable time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target's downstream substrates (e.g., p-ERK/Total ERK for the MAPK pathway, p-Tau/Total Tau for GSK-3β).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Signaling Pathway Diagrams
Caption: Simplified FGFR signaling pathway and the proposed inhibitory action of the compound.
Caption: The MAPK/ERK pathway with mutant BRAF and its potential inhibition.
Data Summary and Interpretation
The following table provides a template for summarizing the biological data that would be generated from the proposed experiments.
| Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) | Downstream Marker Inhibition |
| FGFR1 | TBD | 4T1 | TBD | p-FRS2α |
| BRAF V600E | TBD | A375 | TBD | p-ERK |
| GSK-3β | TBD | SH-SY5Y | TBD | p-Tau (Ser396) |
| CDK8 | TBD | HCT116 | TBD | β-catenin |
| PDE4B | TBD | THP-1 | TBD | TNF-α release |
TBD: To Be Determined
Interpretation: A potent IC50 value against a specific kinase that correlates with a low GI50 in a relevant cell line provides strong evidence for on-target activity. Confirmation through the inhibition of a downstream signaling marker at similar concentrations would further validate the mechanism of action. High selectivity for the target kinase over other kinases in the panel is a desirable characteristic for minimizing off-target effects.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. Its structural features are amenable to further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The experimental framework provided in this guide offers a clear and logical path to systematically evaluate its biological activity and elucidate its mechanism of action. Successful validation of its predicted activities would warrant further preclinical development, including in vivo efficacy studies in relevant animal models and comprehensive safety and toxicology assessments.
References
- 1. pjps.pk [pjps.pk]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A-Z of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Advanced Synthesis
Abstract
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-nitro-7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a reactive bromine atom for cross-coupling, a versatile nitro group for reduction and further elaboration, and the 7-azaindole core, a recognized pharmacophore—make it an indispensable intermediate in the synthesis of high-value compounds, particularly kinase inhibitors. This guide provides an in-depth review of its synthesis, reactivity, and applications, offering field-proven protocols and mechanistic insights to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a bioisostere of indole, a privileged structure in a vast number of biologically active molecules. The replacement of the C7-H group in indole with a nitrogen atom creates the 7-azaindole core, which can act as a hydrogen bond acceptor, fundamentally altering the molecule's interaction with biological targets. This modification has been successfully exploited in the design of potent and selective inhibitors for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1][2]
This compound emerges as a particularly powerful intermediate for several reasons:
-
Orthogonal Reactivity : The bromine at the C5 position is primed for palladium-catalyzed cross-coupling reactions, allowing the introduction of diverse aryl and heteroaryl moieties.
-
Latent Functionality : The nitro group at the C3 position strongly deactivates the pyrrole ring, influencing reactivity, but more importantly, it can be readily reduced to a primary amine. This amine serves as a critical handle for building out the molecule, often forming key interactions within an enzyme's active site.
-
Scaffold Rigidity : The fused bicyclic system provides a rigid and planar core, which is advantageous for designing molecules with specific conformational requirements for target binding.
This guide will systematically explore the synthesis of this key intermediate, detail its most important chemical transformations with validated protocols, and highlight its role in the construction of complex, biologically active molecules.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 507462-26-2 | [3] |
| Molecular Formula | C₇H₄BrN₃O₂ | [3] |
| Molecular Weight | 242.03 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | GHHWPSOGKLMSCJ-UHFFFAOYSA-N | [3] |
| SMILES | [O-]--INVALID-LINK--c1c[nH]c2ncc(Br)cc12 | [3] |
Note: Specific data such as melting point and solubility may vary depending on the supplier and purity. Always refer to the specific lot's Certificate of Analysis.
Synthesis of the Core Scaffold
The preparation of this compound is a multi-step process that requires careful control of reaction conditions. While several routes exist, a common and reliable pathway starts from commercially available 2-amino-5-bromopyridine. The rationale behind this approach is the sequential and regioselective introduction of the required functional groups onto the pyridine ring before the final annulation to form the pyrrole ring.
Synthetic Pathway Overview
The overall transformation can be visualized as follows:
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
Step 1: Nitration of 2-Amino-5-bromopyridine
-
Causality : The initial nitration targets the C3 position. The amino group at C2 is a strong ortho-, para-director. However, under strongly acidic conditions (H₂SO₄), the amino group is protonated to an ammonium salt (-NH₃⁺), which is a meta-director and deactivating. The pyridine nitrogen is also protonated. This complex interplay of electronic effects directs the incoming nitro group to the C3 position, which is ortho to the deactivating ammonium group and meta to the ring nitrogen. Careful temperature control is critical to prevent over-nitration and side reactions.[4]
-
Protocol :
-
To a flask immersed in an ice bath, add concentrated sulfuric acid (e.g., 5 volumes relative to the starting material).
-
Slowly add 2-amino-5-bromopyridine (1.0 eq) while maintaining the internal temperature below 5 °C.
-
Add 95% nitric acid (1.1 eq) dropwise, ensuring the temperature remains at 0 °C.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another hour.
-
Finally, heat the reaction to 50-60 °C for 1 hour to ensure completion.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.
-
Filter the resulting yellow solid, wash with water, and dry to yield 2-amino-5-bromo-3-nitropyridine.[4]
-
Step 2: Reduction of the Nitro Group
-
Causality : The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amine to generate the key intermediate, 2,3-diamino-5-bromopyridine. Classical reduction methods using metals in acidic media, such as iron powder with hydrochloric acid, are effective and cost-efficient for this transformation.[4]
-
Protocol :
-
Charge a flask with 2-amino-5-bromo-3-nitropyridine (1.0 eq), reduced iron powder (e.g., 5-10 eq), ethanol, and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through celite to remove the iron salts.
-
Evaporate the filtrate to dryness. The crude residue can be purified by recrystallization from water to yield 2,3-diamino-5-bromopyridine.[4]
-
Subsequent steps involve the cyclization to form the 7-azaindole core, followed by a final nitration at the C3 position. These steps can be found in specialized literature and patents.[5][6]
Key Chemical Transformations & Applications
The strategic value of this compound lies in its capacity to undergo a series of high-yield, functional group-tolerant reactions. The two primary handles for elaboration are the C5-bromo and the C3-nitro groups.
A. Palladium-Catalyzed Cross-Coupling at C5
The C5-bromo position is ideal for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern C-C and C-N bond formation.[7][8]
Workflow: C5-Arylation via Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling at the C5 position.
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
Causality : The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds. The choice of catalyst is crucial; palladium complexes with bulky, electron-rich phosphine ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) are often highly effective for coupling with heteroaryl halides.[9] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step in the catalytic cycle.[7][10] The reaction is typically performed in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.
-
Protocol :
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of dimethoxyethane (DME) and water (e.g., 4:1).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03-0.05 eq).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-3-nitro-7-azaindole derivative.[9]
-
B. Reduction of the C3-Nitro Group
The transformation of the C3-nitro group into an amine is arguably the most critical step in leveraging this intermediate for drug discovery, as this amine often forms a key hydrogen bond in the hinge region of kinase enzymes.
Field-Proven Protocol: Nitro Group Reduction
-
Causality : A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method. Alternatively, metal-based reductions such as tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are also highly effective and can be more practical on a large scale. The choice often depends on the presence of other reducible functional groups in the molecule.
-
Protocol (using SnCl₂) :
-
Dissolve the 5-aryl-3-nitro-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) for 1-3 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water and basify to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 3-amino-5-aryl-1H-pyrrolo[2,3-b]pyridine.
-
Application in Kinase Inhibitor Synthesis
The sequential application of C5-arylation followed by C3-nitro reduction provides a direct route to 3-amino-5-aryl-7-azaindole cores. These intermediates are central to the synthesis of numerous kinase inhibitors. For example, derivatives of this scaffold have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), FMS kinase, and others.[11][12][13]
The final step in synthesizing a kinase inhibitor often involves forming an amide or urea linkage at the C3-amino position, which then occupies the ATP-binding site of the target kinase.
Conclusion
This compound is a high-value, versatile intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its well-defined and predictable reactivity allows for the systematic and modular construction of complex heterocyclic compounds. A deep understanding of the causality behind the synthetic and functionalization protocols, as detailed in this guide, enables researchers to troubleshoot effectively and adapt these methods to construct novel molecular architectures for the discovery of next-generation therapeutics.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-3-nitro-1H-pyrrolo 2,3-b pyridine AldrichCPR 507462-26-2 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Authored by: Gemini, Senior Application Scientist
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are integral components of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The specific analogue, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, serves as a versatile building block, offering a handle for diversification at the 5-position via cross-coupling reactions, while the nitro group at the 3-position acts as a potent electron-withdrawing group and a synthetic handle for further transformations, such as reduction to an amino group.
However, the functionalization of this substrate presents unique challenges. The inherent electron deficiency of the pyridine ring, further exacerbated by the strongly deactivating nitro group, significantly modulates the reactivity of the C-Br bond. This necessitates carefully optimized conditions for palladium-catalyzed cross-coupling reactions to achieve high yields and avoid undesirable side reactions.
This comprehensive guide provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound. The protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, with an emphasis on the underlying principles and the rationale behind the selection of catalysts, ligands, and reaction conditions.
Key Considerations for Cross-Coupling on an Electron-Deficient Scaffold
The electronic nature of this compound dictates several key considerations for successful palladium-catalyzed cross-coupling:
-
Enhanced Reactivity of the C-Br Bond: The electron-withdrawing nitro group increases the electrophilicity of the 7-azaindole ring system, making the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst. This can lead to faster reaction rates compared to electron-rich or neutral heteroaryl bromides.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the accompanying ligand is critical. Electron-rich and sterically hindered phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation, especially in challenging couplings. For instance, bulky biaryl phosphine ligands (e.g., XPhos, SPhos) have shown great success in the Buchwald-Hartwig amination of halo-azaindoles.[2] For Suzuki-Miyaura reactions, ligands like dppf can be highly effective.[3]
-
Base Selection: The choice of base is crucial for the efficiency of the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the nucleophile in Buchwald-Hartwig and Sonogashira reactions.[4][5] Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed. The strength and solubility of the base can significantly influence the reaction outcome.
-
Solvent and Temperature: Anhydrous and deoxygenated solvents are generally required to maintain the activity of the palladium catalyst. Common solvents include DMF, dioxane, toluene, and dimethoxyethane. The reaction temperature needs to be carefully controlled to balance reaction rate and catalyst stability. Microwave irradiation can often accelerate these reactions and improve yields.[6]
General Experimental Workflow
The following workflow is a generalized representation of the setup for the palladium-catalyzed cross-coupling reactions described in this document.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[7] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[3]
-
Anhydrous, degassed solvent (e.g., Dimethoxyethane (DME), DMF, or 1,4-Dioxane/H₂O)[3][9]
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, heating to 100-150 °C for 20-60 minutes is common.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Notes | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High yield and short reaction time for a similar 5-bromo-1-ethyl-1H-indazole substrate. | [3] |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | Effective for 5-bromonicotinic acid, adaptable for the target substrate. | [9] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 | 0.5-0.7 | Microwave-assisted protocol for a 5-bromoindole derivative. | [6] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 100-120 | 12 | A nickel-based alternative that is effective for a range of heteroaromatic halides. | [8] |
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[10] This reaction is a powerful tool for the synthesis of substituted alkenes from this compound.
Protocol: Heck Coupling of this compound with an Alkene
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylate) (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, or phosphine-free conditions may apply)
-
Base (e.g., Et₃N, K₂CO₃, or KOAc, 1.5 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene)
Procedure:
-
In a dry reaction vessel, combine this compound, the palladium catalyst, and the ligand (if used).
-
Seal the vessel and establish an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by the base and the alkene.
-
Heat the reaction mixture to 80-140 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and filter to remove insoluble salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Notes | Reference |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | Classic Heck conditions, likely requiring optimization for the specific substrate. | [10] |
| Pd(OAc)₂ (ligand-free) | (i-Pr)₂NH | H₂O | 100 | An example of a ligand-free system in an aqueous medium. | [11] |
| Palladacycle catalysts | Et₃N | DMF | 130 | Highly active catalysts that may be beneficial for this electron-deficient system. | [10] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[5] This reaction is particularly useful for introducing alkynyl moieties onto the 5-position of the 7-azaindole core.
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)[12]
-
Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)[12]
-
Base (e.g., Et₃N or DIPA, 2.0 - 5.0 equiv, can also be used as solvent)[12]
-
Anhydrous, degassed solvent (e.g., THF, DMF)[13]
Procedure:
-
To a dry, inerted reaction vessel, add the palladium catalyst and copper(I) iodide.
-
Add a solution of this compound in the anhydrous, degassed solvent.
-
Add the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Notes | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT - 60 | Standard conditions for Sonogashira coupling of aminobromopyridines. | [12] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | Mild conditions suitable for a variety of substrates. | [13] |
| Pd(OAc)₂ / Ligand | None (Cu-free) | Amine base | Various | RT - 100 | Copper-free conditions can prevent alkyne homocoupling. | [14] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[4] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the 7-azaindole scaffold.
Protocol: Buchwald-Hartwig Amination of this compound with an Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%)[2][15]
-
Base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu, 1.5 - 2.5 equiv)[15]
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)[15]
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add a solution of this compound in the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the reaction to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product via column chromatography.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Notes | Reference |
| Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110-120 | Effective for C-N bond formation on N-substituted 4-bromo-7-azaindoles. | [15] |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | High yields observed for amination of bromo-estrone derivatives. | [2] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | An alternative ligand that can be effective in Buchwald-Hartwig aminations. | [4] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient temperature, poor choice of ligand/base/solvent. | Use fresh catalyst and anhydrous, degassed solvents. Screen different ligands, bases, and solvents. Increase reaction temperature or consider microwave heating. |
| Formation of side products (e.g., dehalogenation) | Presence of water or protic impurities, inappropriate base. | Ensure strictly anhydrous conditions. Use a non-nucleophilic base. |
| Alkyne homocoupling (Sonogashira) | Presence of oxygen, high concentration of copper catalyst. | Thoroughly degas all reagents and solvents. Use copper-free conditions or reduce the amount of CuI. |
| Catalyst decomposition (black precipitate) | High temperature, impurities in reagents. | Lower the reaction temperature. Purify starting materials and solvents. |
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of substituted 7-azaindole derivatives. While the electron-deficient nature of this substrate requires careful optimization of reaction conditions, the protocols and guidelines presented in this document offer a solid foundation for successful C-C and C-N bond formation. The judicious selection of palladium catalysts, ligands, bases, and solvents is paramount to achieving high yields and purity. These methods are invaluable tools for researchers in medicinal chemistry and drug discovery, enabling the rapid generation of novel analogues for structure-activity relationship studies and the development of new therapeutic agents.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Application Note: Strategic Synthesis of Kinase Inhibitors Using 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of small molecule kinase inhibitors. Its ability to form critical bidentate hydrogen bonds with the kinase hinge region makes it a "privileged fragment" for developing ATP-competitive inhibitors.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic synthesis of diverse kinase inhibitor libraries starting from the versatile building block, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. We will explore the underlying chemical principles, provide detailed, step-by-step protocols for key transformations, and offer insights into process optimization and troubleshooting.
Introduction: The Strategic Advantage of the 7-Azaindole Scaffold
Kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways; their deregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][4] The 7-azaindole core effectively mimics the adenine portion of ATP, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole N-H serving as a hydrogen bond donor.[1][3] This interaction anchors the inhibitor in the ATP-binding pocket, as exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib.[2][3][5]
The starting material, This compound , is a particularly strategic choice for library synthesis due to its orthogonal functionalities:
-
The C5-Bromine: Serves as a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This position often allows for extension into the solvent-exposed region of the ATP-binding site.
-
The C3-Nitro Group: Acts as a masked amino group.[6] Its strong electron-withdrawing nature influences the reactivity of the scaffold and, upon reduction, provides a key vector for further functionalization to probe interactions within the deeper regions of the kinase active site.
This dual functionality allows for a logical and sequential synthetic approach to build complexity and systematically explore the structure-activity relationship (SAR).
Core Synthetic Workflow
The overall strategy involves a multi-step sequence that leverages the distinct reactivity of the bromo and nitro groups. The general workflow is designed for maximal flexibility, allowing for the introduction of diverse chemical moieties at key positions.
Caption: General synthetic workflow from the starting material to a final inhibitor.
Experimental Protocols & Methodologies
The following protocols are generalized and may require optimization based on the specific substrates used. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Step 1: C5-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a robust method for forming C-C bonds between the C5 position of the azaindole and various aryl or heteroaryl boronic acids.[7][8][9] The choice of catalyst, ligand, and base is crucial for achieving high yields.
Protocol 3.1: Synthesis of 5-Aryl-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.5-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[10]
-
Degassing: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.[7]
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.[7][10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-nitro-7-azaindole.
| Reagent/Parameter | Typical Value | Rationale / Note |
| Arylboronic Acid | 1.1 - 1.5 eq | A slight excess ensures complete consumption of the starting bromide. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(dppf)Cl₂ is often more effective for challenging substrates.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[9] |
| Solvent | Dioxane/H₂O, DME, Toluene | A polar aprotic solvent system is generally preferred. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Expected Yield | 60 - 95% | Highly dependent on the electronic and steric nature of the coupling partners. |
Step 2: Reduction of the C3-Nitro Group
Reduction of the nitro group to a primary amine is a critical step, unmasking a key functional handle. Tin(II) chloride is a common and reliable reagent for this transformation. Catalytic hydrogenation is an alternative, cleaner method, but may not be compatible with all functional groups introduced in Step 1.
Protocol 3.2: Synthesis of 3-Amino-5-aryl-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: Dissolve the 5-aryl-3-nitro-7-azaindole intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) portion-wise. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A precipitate of tin salts will form.
-
Extraction: Dilute with a large volume of ethyl acetate and stir vigorously for 30 minutes. Filter the mixture through a pad of Celite® to remove the inorganic salts.
-
Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude amine is often used directly in the next step without extensive purification.
| Reagent/Parameter | Typical Value | Rationale / Note |
| Reducing Agent | SnCl₂·2H₂O | A classic and effective reagent for nitro group reduction.[11] |
| Alternative | H₂, Pd/C (10%) | A cleaner method, but may reduce other functional groups (e.g., alkenes, alkynes). |
| Solvent | Ethanol, Ethyl Acetate | Solvents that readily dissolve the starting material are preferred. |
| Temperature | 25 - 60 °C | The reaction is typically fast at or slightly above room temperature. |
| Expected Yield | 75 - 98% | This reduction is generally high-yielding. |
Step 3: N3-Functionalization (Amide or Sulfonamide Formation)
The newly formed 3-amino group is a nucleophile that can be readily acylated or sulfonylated to install moieties that can form additional interactions within the kinase active site.
Protocol 3.3: Synthesis of N-(5-aryl-1H-pyrrolo[2,3-b]pyridin-3-yl)amide/sulfonamide
-
Reaction Setup: Dissolve the crude 3-amino-5-aryl-7-azaindole (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
-
Acylating/Sulfonylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (RCOCl) or sulfonyl chloride (RSO₂Cl) (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with water and brine, then dry over Na₂SO₄.
-
Purification: Concentrate the solution and purify the final product by flash chromatography or recrystallization.
Advanced Modifications: N1 Functionalization
For some kinase targets, substitution on the pyrrole nitrogen (N1) is beneficial. This is typically achieved via a Buchwald-Hartwig amination or related C-N cross-coupling reactions.[12][13][14] This step is often performed on a protected 7-azaindole intermediate prior to the C3-functionalization sequence. The development of ligands and catalyst systems by Buchwald and Hartwig has made the coupling of N-H heterocycles with aryl halides a broadly applicable and reliable transformation.[14][15]
Caption: Alternative workflow incorporating an early-stage N1-arylation step.
Characterization and Analysis
All intermediates and final products should be rigorously characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and regiochemistry of substitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki Coupling | Inactive catalyst; inefficient base; decomposition of boronic acid. | Screen different Pd catalysts (e.g., Pd(dppf)Cl₂) and ligands. Use a stronger base like Cs₂CO₃. Ensure boronic acid is fresh and use a slight excess (1.2 eq).[7] |
| Incomplete Nitro Reduction | Insufficient reducing agent; poor reagent quality. | Increase the equivalents of SnCl₂·2H₂O to 5-6 eq. Gently heat the reaction. Consider an alternative method like catalytic hydrogenation if compatible. |
| Side reactions at N1 position | The pyrrole N-H is acidic and can react under basic conditions. | Protect the N1 position (e.g., with a SEM or Boc group) before performing reactions that use strong bases, then deprotect at a later stage.[11] |
| Difficulty in Purification | Products are highly polar; tin salt contamination. | For polar compounds, consider reverse-phase chromatography. Ensure thorough Celite filtration after the nitro reduction to remove all tin salts. |
Conclusion
This compound is a powerful and strategically designed starting material for the synthesis of 7-azaindole-based kinase inhibitors. The orthogonal reactivity of its functional groups enables a logical and modular approach to library synthesis, facilitating the rapid exploration of structure-activity relationships. The protocols outlined in this guide provide a robust foundation for researchers to develop novel and potent kinase inhibitors for various therapeutic targets.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
Derivatization of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine for medicinal chemistry
Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for the chemical modification of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, a highly versatile scaffold in medicinal chemistry. We detail strategic approaches and validated protocols for derivatization at both the C5-bromo and C3-nitro positions. Key transformations, including Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, are presented with step-by-step protocols. Furthermore, the strategic reduction of the C3-nitro group to unlock subsequent functionalization is discussed. These methods enable the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, targeting a wide range of biological targets, particularly protein kinases.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1] As a bioisostere of both indole and purine, the 7-azaindole core provides a unique combination of physicochemical properties and hydrogen bonding capabilities.[2] The pyridine nitrogen atom can modulate aqueous solubility and metabolic stability while creating novel intellectual property space.
Its most prominent role is as a "hinge-binding" motif in protein kinase inhibitors.[1][3] The N1-H of the pyrrole and the N7 of the pyridine ring can form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[3] This has led to the successful development of several approved drugs, including the BRAF inhibitor Vemurafenib, which was discovered through a fragment-based approach centered on the 7-azaindole scaffold.[3] The versatility of this core has been demonstrated in inhibitors targeting a vast array of kinases across the human kinome.[3][4]
The Building Block: this compound
The strategic positioning of functional groups on the 7-azaindole core is critical for library development. This compound (CAS 507462-26-2) is an exceptionally useful starting material for several reasons:[5]
-
C5-Bromo Group: This serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents.
-
C3-Nitro Group: This powerful electron-withdrawing group modulates the electronic properties of the ring system. Critically, it can be readily reduced to a primary amine, which serves as a secondary point for diversification through acylation, sulfonylation, alkylation, or other amine-specific chemistries.
This dual functionality allows for a systematic and divergent approach to library synthesis, enabling thorough exploration of the chemical space around the 7-azaindole core.
Core Protocols: C5-Position Derivatization via Cross-Coupling
The carbon-bromine bond at the C5 position is the primary site for introducing molecular diversity using palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry due to their reliability and broad functional group tolerance.[6][7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling the C5 position with various aryl or heteroaryl boronic acids or esters.[6][8] This reaction is instrumental for extending the scaffold to explore interactions with solvent-exposed regions of target proteins.
Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronate species (formed by the activation of boronic acid with a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[8] The choice of catalyst, ligand, and base is crucial for efficient coupling.[9][10]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05–0.10 equiv).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the resulting suspension by bubbling argon or nitrogen through it for 10–15 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2–16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Substrate | 5-Bromo-3-nitro-7-azaindole | 1.0 equiv |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.2–1.5 equiv |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 5–10 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0–3.0 equiv |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME | Degassed |
| Temperature | 80–100 °C | Monitor by LC-MS |
| Table 1. Representative conditions for Suzuki-Miyaura Coupling.[9][11] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation that is often challenging using classical methods.[12][13] This reaction is key for introducing amine-based pharmacophoric elements at the C5 position.
Causality: The mechanism is similar to other Pd-catalyzed cross-couplings but involves the coordination of the amine to the palladium center after oxidative addition.[12][14] A strong, non-nucleophilic base is required to deprotonate the coordinated amine, leading to a palladium-amido complex. Reductive elimination then forms the C-N bond.[12] Sterically hindered phosphine ligands (e.g., X-Phos, RuPhos) are often essential to promote the reductive elimination step and prevent catalyst decomposition.[15][16]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2–5 mol%), the phosphine ligand (e.g., X-Phos, 4–10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.0 equiv) to a reaction vial.
-
Substrate Addition: Add the amine coupling partner (1.1–1.3 equiv).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat to 90–110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4–24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Notes |
| Substrate | 5-Bromo-3-nitro-7-azaindole | 1.0 equiv |
| Coupling Partner | Primary or Secondary Amine | 1.1–1.3 equiv |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 2–5 mol% |
| Ligand | X-Phos, RuPhos, or BINAP | 4–10 mol% |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | 1.4–2.0 equiv |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed |
| Temperature | 90–110 °C | Inert atmosphere required |
| Table 2. Representative conditions for Buchwald-Hartwig Amination.[12][15] |
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling introduces an alkynyl moiety at the C5 position, providing a rigid, linear linker that can be used to probe deeper pockets in a binding site or as a handle for further chemistry (e.g., click reactions).[17][18]
Causality: This reaction uniquely employs a dual catalytic system.[7][17] The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the coupled product.[17] An amine base is used both to neutralize the HX byproduct and often serves as the solvent.[18]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a reaction vial, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4–10 mol%).
-
Solvent and Substrates: Add a degassed solvent, typically an amine like triethylamine (Et₃N) or a mixture like THF/Et₃N. Add the terminal alkyne (1.2–2.0 equiv).
-
Reaction: Stir the reaction mixture under an inert atmosphere. The reaction is often run at room temperature but may require gentle heating (40–60 °C) for less reactive substrates. Monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.
| Parameter | Recommended Condition | Notes |
| Substrate | 5-Bromo-3-nitro-7-azaindole | 1.0 equiv |
| Coupling Partner | Terminal Alkyne | 1.2–2.0 equiv |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 2–5 mol% |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 4–10 mol% |
| Base/Solvent | Triethylamine (Et₃N) or Diethylamine (Et₂NH) | Degassed |
| Temperature | 25–60 °C | Inert atmosphere required |
| Table 3. Representative conditions for Sonogashira Coupling.[17][19][20] |
Core Protocols: C3-Position Derivatization
The C3-nitro group serves as a masked amino group. Its reduction is a key strategic step that dramatically increases the possible structural diversity of the scaffold.
Reduction of the C3-Nitro Group
The conversion of the electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the electronic character of the scaffold and provides a nucleophilic handle for subsequent reactions.
Causality: Several methods are effective for this transformation. Catalytic hydrogenation (H₂/Pd-C) is clean but may be incompatible with alkynes or other reducible groups introduced at C5. Metal-acid systems like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are robust and tolerate many functional groups.
Protocol 4: Nitro Reduction using Tin(II) Chloride
-
Reagent Preparation: Dissolve the 5-substituted-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a solvent such as ethanol or ethyl acetate.
-
Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0–5.0 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70–80 °C) and stir. Monitor the reaction by LC-MS until the starting material is consumed (typically 1–4 hours).
-
Work-up: Cool the reaction to room temperature and concentrate to remove the solvent. Add water and basify the aqueous solution carefully with saturated aqueous NaHCO₃ or NaOH (1M) until the pH is ~8–9. A tin hydroxide precipitate will form.
-
Extraction: Extract the product thoroughly with ethyl acetate or a CH₂Cl₂/isopropanol mixture. The tin salts can sometimes cause emulsions; filtration through a pad of celite may be necessary.
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. The crude amine is often used directly in the next step but can be purified by column chromatography if needed.
| Parameter | Recommended Condition | Notes |
| Substrate | 3-Nitro-7-azaindole derivative | 1.0 equiv |
| Reductant | SnCl₂·2H₂O | 4.0–5.0 equiv |
| Solvent | Ethanol or Ethyl Acetate | --- |
| Temperature | 70–80 °C (Reflux) | --- |
| Work-up | Basify with NaHCO₃ to pH 8–9 | Caution: exothermic |
| Table 4. Representative conditions for Nitro Group Reduction. |
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry programs. The orthogonal reactivity of the C5-bromo and C3-nitro groups allows for the systematic and efficient generation of diverse compound libraries. The protocols outlined in this document provide reliable starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as for the subsequent unmasking and functionalization of the C3-amino group. By leveraging these synthetic strategies, researchers can effectively explore the structure-activity relationships of the 7-azaindole scaffold to develop novel and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2] This approach hinges on a simple yet profound principle: small, low-complexity molecules ("fragments") can probe a protein's surface with high efficiency, identifying binding hotspots that larger, more complex molecules might miss. These low-affinity interactions are then optimized into potent, drug-like candidates through structure-guided design.[3][4] This guide provides an in-depth technical overview of a particularly strategic fragment, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine , detailing its application in a typical FBDD workflow against protein kinases, a class of targets where its core scaffold has found remarkable success.[5][6]
The Rationale: Why this compound?
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. The title compound is not a random assortment of atoms; it is a carefully orchestrated molecular entity designed for maximal information output during the discovery process. Its utility stems from the synergistic combination of its three key structural features: the 7-azaindole core, the bromine substituent, and the nitro group.
The Privileged Core: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
The 7-azaindole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[5][6] This is due to its structural mimicry of the adenine core of ATP. The pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond pattern with the "hinge" region of the kinase ATP-binding site, a conserved interaction that provides a strong anchoring point for the fragment.[5] Several approved drugs, including the BRAF inhibitor Vemurafenib, originated from a 7-azaindole fragment, underscoring the scaffold's therapeutic relevance.[5]
The Crystallographic Beacon & Synthetic Handle: The 5-Bromo Group
The bromine atom at the 5-position serves two critical functions:
-
Enhanced Crystallographic Hit Identification: In X-ray crystallography, one of the most powerful techniques for FBDD, detecting the weak electron density of a low-affinity, partially occupied fragment can be challenging.[3][7] Bromine's significant anomalous scattering signal acts as a powerful beacon.[1][7] By collecting diffraction data at an X-ray wavelength near the bromine absorption edge, one can generate anomalous difference maps that unequivocally pinpoint the location of the bromine atom, and by extension, the bound fragment.[1][7] This dramatically simplifies hit identification and validation.
-
A Vector for Growth (Hit Elaboration): The bromine atom is a versatile synthetic handle. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[8] This allows medicinal chemists to "grow" the initial fragment hit by introducing new chemical functionalities at the 5-position, exploring the adjacent pockets of the protein binding site to rapidly increase affinity and selectivity.[8][9]
The Electronic Modulator & Latent Functional Group: The 3-Nitro Group
The nitro group at the 3-position provides distinct advantages:
-
Electronic Property Modulation: As a strong electron-withdrawing group, the nitro substituent significantly alters the electronic landscape of the 7-azaindole ring system.[2] This modulation can influence the strength and geometry of the key hinge-binding interactions and other potential contacts with the target protein.
-
Synthetic Precursor: The nitro group can be readily reduced to an amine.[9] This transformation unmasks a nucleophilic handle that can be functionalized in myriad ways (e.g., acylation, sulfonylation), providing an orthogonal vector for hit-to-lead optimization compared to the C-Br bond. This synthetic versatility is a key consideration in fragment selection.
Physicochemical Properties & Screening Readiness
For successful FBDD, fragments must adhere to the "Rule of Three," which suggests guidelines for molecular weight (<300 Da), cLogP (≤3), hydrogen bond donors (≤3), and hydrogen bond acceptors (≤3). This ensures fragments have adequate solubility and are efficient binders.
| Property | Value | "Rule of Three" Compliance | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | - | |
| Molecular Weight | 242.03 g/mol | Yes (<300) | |
| cLogP (calculated) | ~1.5 - 2.0 | Yes (≤3) | Estimated |
| Hydrogen Bond Donors | 1 (pyrrole N-H) | Yes (≤3) | Structure |
| Hydrogen Bond Acceptors | 4 (pyridine N, 2x nitro O) | No (>3) | Structure |
| Rotatable Bonds | 0 | Yes (≤3) | Structure |
Note on H-Bond Acceptors: While the nitro group pushes the H-bond acceptor count just beyond the Rule of Three, its rigid nature and defined electronic role often make it an acceptable feature, especially given the fragment's other favorable properties. The key is empirical validation of solubility and binding.
Experimental Workflow: A Case Study Targeting AAK1
Adaptor-Associated Kinase 1 (AAK1) is a host kinase implicated in the lifecycle of multiple viruses, making it an attractive target for broad-spectrum antiviral drug development.[5][9] The following protocols outline a plausible FBDD campaign using this compound to identify a starting point for an AAK1 inhibitor.
Workflow Overview
The following diagram illustrates the logical flow of the fragment screening and hit validation process.
Protocol 1: Primary Screen by X-ray Crystallography
Crystallography is employed as the primary screen due to its unparalleled ability to provide direct structural evidence of binding, eliminating ambiguity and immediately informing downstream chemistry efforts.
Objective: To identify fragments from a library that bind to the AAK1 kinase domain.
Materials:
-
Purified, crystallization-grade AAK1 protein.
-
Fragment library containing this compound at 100 mM in DMSO.
-
Crystallization reagents and plates.
-
Synchrotron X-ray source with a tunable beamline.
Methodology:
-
Protein Crystallization:
-
Set up crystallization trials for AAK1 to obtain robust, well-diffracting crystals (target resolution < 2.0 Å). Optimize conditions to ensure reproducibility.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing 10 mM of this compound in a cryo-protectant-compatible buffer. The final DMSO concentration should be kept below 10% to avoid crystal damage.
-
Transfer AAK1 crystals into the soaking solution and incubate for 2-4 hours.
-
-
X-ray Data Collection:
-
Harvest the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.
-
Crucially, collect a second dataset at the peak wavelength of bromine's anomalous scattering (~0.92 Å).
-
-
Data Processing and Analysis:
-
Process the diffraction data to obtain electron density maps.
-
Calculate an anomalous difference Fourier map using the data collected at the bromine peak wavelength.
-
A significant peak in the anomalous map that corresponds to unexplained density in the standard electron density map confirms the binding and location of the brominated fragment.[1][7]
-
Protocol 2: Orthogonal Hit Validation by Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method to confirm that the fragment binds to the target protein in solution, providing an orthogonal validation of the crystallographic hit.
Objective: To confirm the binding of this compound to AAK1 in solution and estimate binding affinity.
Materials:
-
Purified AAK1 protein (2-5 µM).
-
SYPRO Orange dye (5000x stock).
-
This compound (serial dilution from 1 mM to 1 µM).
-
Real-time PCR instrument capable of fluorescence detection.
Methodology:
-
Assay Preparation:
-
In a 96-well PCR plate, prepare reactions containing AAK1 protein, SYPRO Orange dye (5x final concentration), and varying concentrations of the fragment. Include a "no ligand" control.
-
-
Thermal Denaturation:
-
Place the plate in the RT-PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C, increasing by 1 °C/minute, while monitoring fluorescence.
-
-
Data Analysis:
-
The melting temperature (Tm) is the point at which the fluorescence signal is maximal, corresponding to protein unfolding.
-
A positive "thermal shift" (ΔTm) — an increase in the Tm in the presence of the fragment compared to the control — indicates that the fragment binds to and stabilizes the protein.
-
A dose-dependent increase in ΔTm confirms a specific interaction.
-
From Hit to Lead: Structure-Guided Elaboration
The high-resolution crystal structure of the AAK1-fragment complex is the blueprint for optimization. The structure reveals the precise orientation of the fragment in the hinge region and the location of the 5-bromo substituent relative to nearby sub-pockets.
Logical Elaboration Pathway
The following diagram outlines the chemical logic for growing the initial fragment hit.
A typical next step would be to perform a Suzuki coupling reaction with a panel of commercially available boronic acids.[8][9] For example, coupling with 3,4-dimethoxyphenylboronic acid would explore a hydrophobic pocket while adding potential new hydrogen bond acceptors.[8] Subsequent co-crystallography and bio-assays on the resulting, more potent analogues would guide the next iterative cycle of design and synthesis, rapidly advancing the initial millimolar fragment hit into a nanomolar lead candidate.
Conclusion
This compound is a highly valuable tool for fragment-based drug discovery. Its 7-azaindole core provides a proven anchor for kinase targets, while its bromine and nitro substituents offer unique, complementary advantages for hit identification and subsequent chemical optimization. By leveraging its properties through a carefully planned workflow combining X-ray crystallography, biophysical validation, and structure-based design, research teams can significantly increase the efficiency and probability of success in discovering novel, high-quality lead compounds.
References
- 1. Fragment-based lead discovery and design [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione|CAS 1173721-45-3 [benchchem.com]
- 7. Buy 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | 1167056-97-4 [smolecule.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Purification of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine via Flash Column Chromatography
Abstract
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-nitro-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, its purification from crude reaction mixtures presents a significant challenge due to its high polarity and potential for strong, non-ideal interactions with standard stationary phases. Scalable synthetic routes often seek to avoid chromatographic steps entirely, highlighting the difficulties involved[2]. This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel flash column chromatography. We detail a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC), followed by a step-by-step guide to column preparation, elution, and product isolation. Furthermore, a detailed troubleshooting guide is included to address common issues such as low yield, band tailing, and co-eluting impurities, ensuring researchers can reliably obtain high-purity material.
Compound Profile and Chromatographic Considerations
Understanding the physicochemical properties of this compound is fundamental to developing a successful purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrN₃O₂ | |
| Molecular Weight | 242.03 g/mol | |
| CAS Number | 507462-26-2 | |
| Appearance | Solid (typically yellow/orange) | |
| Chemical Structure | The 7-azaindole core contains both a pyridine and a pyrrole ring. The pyrrole N-H proton is weakly acidic, while the pyridine nitrogen is basic. The electron-withdrawing nitro group significantly increases the compound's polarity and can impact its stability under certain conditions[3]. |
Key Chromatographic Challenges:
-
High Polarity: The combination of the nitro group and the heterocyclic N-H moiety makes the molecule highly polar. This necessitates the use of polar mobile phases for elution from normal-phase media like silica gel[4][5].
-
Silica Gel Interaction: The basic pyridine nitrogen and acidic N-H can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause significant peak tailing (streaking), poor resolution, and in some cases, irreversible adsorption, leading to low recovery[6].
-
UV Activity: The conjugated aromatic system makes the compound highly UV-active, allowing for easy visualization on TLC plates and monitoring of fractions using a UV lamp (typically at 254 nm).
Part 1: Method Development with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly developing and optimizing the mobile phase before committing to a larger-scale column separation[7]. The primary objective is to identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound, while maximizing separation from all impurities[7].
Experimental Protocol: TLC Analysis
-
Chamber Preparation: Pour the chosen solvent system into a developing chamber to a depth of ~0.5 cm. Line the chamber with a piece of filter paper to ensure the atmosphere is saturated with solvent vapors, which improves reproducibility[7].
-
Plate Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, carefully spot the solution on the TLC plate's baseline. It is highly recommended to "co-spot" by applying a spot of the crude mixture next to spots of the starting materials, if available, to aid in identification[8].
-
Development: Place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top[7].
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (254 nm). Circle the spots and calculate the Rf value for each.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Solvent System Screening and Optimization
The polarity of the 7-azaindole core suggests starting with moderately to highly polar solvent systems. Based on literature precedents for similar heterocyclic compounds, the following systems are recommended for initial screening[6][9].
| Solvent System | Starting Ratio (v/v) | Optimization Strategy |
| Ethyl Acetate / Hexanes | 1:1 (50% EtOAc) | - If Rf is too low (<0.2), increase the proportion of Ethyl Acetate. - If Rf is too high (>0.5), increase the proportion of Hexanes. |
| Methanol / Dichloromethane | 1:19 (5% MeOH) | - This is a more polar system. Start with a low percentage of Methanol. - Increase the MeOH percentage cautiously (e.g., to 7%, 10%) if the compound remains at the baseline. |
Critical Insight: Mitigating Tailing
If significant tailing is observed on the TLC plate, it indicates a strong, undesirable interaction with the silica gel. This can be countered by adding a basic modifier to the mobile phase.
-
Recommendation: Add 0.5-1% triethylamine (Et₃N) to the optimized solvent system[5][6]. This amine competitively binds to the acidic sites on the silica, resulting in sharper, more symmetrical spots.
Part 2: Preparative Flash Column Chromatography Protocol
Once an optimal solvent system is identified (Rf ≈ 0.25-0.35 with minimal tailing), the protocol can be scaled to a preparative flash column.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Eluent (TLC-optimized mobile phase)
-
Pressurized air or nitrogen source
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Step-by-Step Methodology
-
Column Packing (Slurry Method):
-
Place a cotton or glass wool plug at the bottom of the column and add a small layer (~1 cm) of sand.
-
In a separate beaker, create a slurry of silica gel in the least polar solvent of your eluent system (e.g., Hexanes). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and drain some solvent, collecting it for reuse. Apply gentle pressure from an air/nitrogen line to pack the silica bed firmly. The goal is a stable, homogenous bed free of cracks or channels.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Never let the column run dry. The solvent level should always remain above the top sand layer.
-
-
Sample Loading (Dry Loading Recommended):
-
Due to the compound's polarity, dry loading is often superior to wet loading as it results in a more concentrated initial band and better separation.
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM, Acetone).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top sand layer of the packed column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column. It is often wise to begin with a slightly less polar composition than the final TLC solvent (e.g., if 50% EtOAc/Hexane was optimal, start with 40% EtOAc/Hexane).
-
Apply pressure to begin eluting the solvent through the column at a steady drip rate.
-
Collect the eluent in sequentially numbered fractions.
-
Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Once the desired compound begins to elute, you may choose to switch to the more polar, optimized mobile phase to speed up its collection.
-
Part 3: Analysis and Troubleshooting
Workflow for Purification and Analysis
Caption: Workflow from method development to final purity analysis.
Troubleshooting Guide
This protocol is designed to be self-validating. If issues arise, consult the following decision tree and table.
Caption: Decision tree for troubleshooting common chromatography issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Irreversible Adsorption: Compound is permanently stuck to the acidic silica gel. 2. Column Channeling: A poorly packed column allows the compound to pass through in channels, leading to poor separation and collection. | 1. Deactivate the silica by adding 0.5-1% triethylamine to the eluent. For highly sensitive compounds, consider using neutral alumina as the stationary phase[6]. 2. Repack the column carefully using the slurry method to ensure a uniform bed. |
| Streaking / Tailing | 1. Strong Adsorbate-Adsorbent Interaction: The basic nitrogen atom is interacting too strongly with acidic silanol groups[6]. 2. Sample Overload: Too much crude material was loaded onto the column. | 1. Add a basic modifier (0.5-1% triethylamine or 0.5% ammonia in methanol) to the mobile phase to improve peak shape[5]. 2. Reduce the amount of material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by mass. |
| Co-eluting Impurities | 1. Insufficient Resolution: The chosen solvent system does not adequately separate the product from an impurity with similar polarity. 2. Isomeric Impurities: Positional isomers formed during synthesis often have very similar polarities. | 1. Re-optimize the mobile phase using TLC. Test different solvent families (e.g., Acetone/Toluene instead of EtOAc/Hexane). A shallower polarity gradient during elution may also help. 2. If chromatography fails to separate isomers, a subsequent purification step like recrystallization may be necessary[10]. |
Conclusion
The purification of this compound is readily achievable with high purity and good recovery by employing a systematic approach to flash column chromatography. Success hinges on careful method development using TLC to identify an optimal mobile phase, and critically, the use of a basic modifier like triethylamine to suppress unwanted interactions with the silica gel stationary phase. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently and efficiently purify this valuable synthetic intermediate for use in drug discovery and development programs.
References
- 1. ajol.info [ajol.info]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. 1H-Pyrrolo[2,3-b]pyridine, 5-nitro- | Chemical Properties, Uses, Safety & Supplier China [pipzine-chem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. silicycle.com [silicycle.com]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: A Scalable and Regioselective Synthesis of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Abstract
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-3-nitro-7-azaindole, is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[1] This application note provides a comprehensive, robust, and scalable protocol for the synthesis of this key intermediate. The described methodology prioritizes safety, regioselectivity, and operational simplicity to facilitate multi-gram to kilogram-scale production. We will delve into the causal reasoning behind strategic choices in the synthetic route, provide a detailed step-by-step protocol, address critical safety considerations for nitration reactions, and offer guidance on quality control and troubleshooting.
Introduction and Strategic Rationale
The 7-azaindole scaffold is a privileged structure in drug discovery, serving as a bioisostere of indole with often improved pharmacological properties like enhanced solubility and bioavailability.[2] The specific substitution pattern of this compound offers two distinct and synthetically valuable handles: a bromine atom at the 5-position, ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), and a nitro group at the 3-position, which can be readily reduced to an amine for further functionalization.
The primary challenge in synthesizing this molecule lies in achieving precise regiocontrol of two successive electrophilic substitution reactions on the 7-azaindole core. Direct nitration of 7-azaindole predominantly occurs at the 3-position due to the electronic nature of the pyrrole ring.[3] Subsequent bromination can be less selective. Therefore, a more controlled and scalable approach begins with a regioselective bromination at the 5-position, followed by nitration.
This guide will focus on the nitration of the readily available starting material, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, to ensure high regioselectivity and yield of the desired product.
Overall Synthetic Scheme
The selected strategy involves the direct nitration of 5-Bromo-1H-pyrrolo[2,3-b]pyridine. This approach leverages the inherent reactivity of the 3-position of the azaindole ring system towards electrophilic attack.
Figure 1: Overall reaction for the synthesis of the target compound.
Materials, Reagents, and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | ≥98% | Commercially Available | Starting material. |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Standard Supplier | Highly corrosive. |
| Nitric Acid (HNO₃) | 70% (fuming), ACS Reagent | Standard Supplier | Strong oxidizer, highly corrosive. |
| Deionized Water | N/A | In-house | Used for work-up. |
| Ice | N/A | In-house | For temperature control. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Standard Supplier | For neutralization. |
| Ethanol | Reagent Grade | Standard Supplier | For recrystallization. |
Table 2: Equipment
| Equipment | Specification | Purpose |
| Jacketed Glass Reactor | 1 L to 50 L, depending on scale | Controlled reaction vessel. |
| Overhead Stirrer | High-torque motor | Efficient mixing of viscous solutions. |
| Chiller/Circulator | Capable of maintaining 0 °C | Temperature control of the reactor jacket. |
| Addition Funnel | Pressure-equalizing | Controlled addition of nitrating agent. |
| Thermocouple | K-type, Teflon-coated | Accurate monitoring of internal reaction temperature. |
| Buchner Funnel & Filter Flask | Appropriate size for scale | Product isolation. |
| Vacuum Oven | Drying of the final product. | |
| Personal Protective Equipment (PPE) | See Section 5 | Safety |
Detailed Experimental Protocol
This protocol is designed for a 100 g scale synthesis and can be adapted for larger scales.
Step 1: Reactor Setup and Charging of Starting Material
-
Ensure the jacketed reactor is clean, dry, and inerted with a slow stream of nitrogen.
-
Set up the reactor with an overhead stirrer, thermocouple, and a pressure-equalizing addition funnel.
-
Connect the reactor jacket to a pre-cooled chiller set to 0 °C.
-
Charge concentrated sulfuric acid (400 mL) to the reactor.
-
Begin stirring and cool the sulfuric acid to 0-5 °C.
-
In portions, slowly add 5-Bromo-1H-pyrrolo[2,3-b]pyridine (100 g, 0.508 mol) to the cold sulfuric acid. The addition is exothermic; maintain the internal temperature below 10 °C. A complete solution should be obtained.
Step 2: Preparation and Addition of Nitrating Mixture
-
In a separate, pre-cooled beaker, carefully prepare the nitrating mixture by slowly adding 70% nitric acid (26.7 mL, 0.61 mol, 1.2 equiv) to concentrated sulfuric acid (80 mL). CAUTION: This is a highly exothermic process. Prepare this mixture slowly in an ice bath.[4]
-
Transfer the freshly prepared, cold nitrating mixture to the addition funnel on the reactor.
-
Once the solution of the starting material in the reactor is stable at 0-5 °C, begin the dropwise addition of the nitrating mixture.
-
Maintain a slow addition rate to ensure the internal reaction temperature does not exceed 5 °C. This is critical to prevent the formation of undesired side products and ensure reaction safety.[5] The total addition time should be approximately 1-2 hours.
Step 3: Reaction Monitoring and Work-up
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by HPLC or TLC until full consumption of the starting material is observed. (TLC Mobile Phase: 50% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice (approx. 2 kg). This should be done in a vessel large enough to accommodate the volume and potential foaming. CAUTION: The quench is highly exothermic.
-
A yellow precipitate will form. Allow the slurry to stir until all the ice has melted and the mixture has reached room temperature.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.
-
Perform a final wash of the cake with a cold, dilute solution of sodium bicarbonate to ensure complete neutralization, followed by another wash with deionized water.
Step 4: Purification and Drying
-
The wet filter cake can be purified by recrystallization. Suspend the crude solid in ethanol and heat to reflux until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the final product in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: 85-95%. Purity: >98% by HPLC.[6]
Process Safety and Hazard Analysis
Scaling up nitration reactions requires stringent safety protocols due to the use of highly corrosive, oxidizing acids and the exothermic nature of the reaction.[5][7][8]
Figure 2: Key safety workflow for the nitration process.
Table 3: Hazard and Mitigation Summary
| Substance | Key Hazards | Mitigation Measures |
| Nitric Acid | Severe burns, toxic fumes, strong oxidizer, violent reactions with organic materials.[7][8][9] | Always wear acid-resistant gloves, face shield, and apron. Handle only in a well-ventilated fume hood. Add acid to other liquids slowly. Keep away from combustible materials. |
| Sulfuric Acid | Severe burns, hygroscopic, highly exothermic reaction with water. | Use same PPE as for nitric acid. Add acid to water/ice, never the other way around. |
| Nitrating Mixture | Extremely corrosive and reactive. Can cause runaway reactions if temperature is not controlled.[4] | Prepare fresh and cold. Add dropwise with efficient cooling and stirring. Never exceed the specified reaction temperature. Have a quench plan ready. |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Potential irritant. | Handle with standard PPE (gloves, safety glasses). Avoid inhalation of dust. |
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
-
Appearance: Yellow to light brown solid.
-
Melting Point: 245 - 250 °C[10]
-
HPLC: Purity assessment (>98%).
-
NMR Spectroscopy:
-
¹H NMR: Confirm the presence of protons on the aromatic system and the absence of starting material signals.
-
¹³C NMR: Confirm the carbon skeleton of the product.
-
-
Mass Spectrometry: Confirm the molecular weight (242.03 g/mol ).[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time at 0-5 °C. Confirm full consumption of starting material by HPLC/TLC before quenching. |
| Product loss during work-up/recrystallization. | Ensure quench is sufficiently cold to precipitate all product. Use a minimal amount of hot solvent for recrystallization. | |
| Presence of Impurities (e.g., di-nitro products) | Poor temperature control during nitration. | Improve reactor cooling efficiency. Slow down the addition rate of the nitrating mixture to maintain T < 5 °C. |
| Dark/Tarry Product | Reaction temperature was too high, causing decomposition. | This batch may be difficult to salvage. For future runs, strictly adhere to temperature limits. Ensure the starting material is of high purity. |
| Incomplete Dissolution in H₂SO₄ | Insufficient acid volume or low-purity starting material. | Increase the volume of sulfuric acid slightly. Ensure the starting material is fully soluble before starting the nitration. |
Conclusion
The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By utilizing commercially available starting materials and focusing on strict temperature control, the process delivers the target compound with high yield and purity. The emphasis on operational safety makes this procedure suitable for implementation in process chemistry labs and pilot plants, facilitating the production of this crucial intermediate for drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. youtube.com [youtube.com]
- 6. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 7. ehs.com [ehs.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 5-Bromo-3-nitro-1H-pyrrolo 2,3-b pyridine AldrichCPR 507462-26-2 [sigmaaldrich.com]
The Frontier of Functional Heterocycles: Probing the Potential of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in Advanced Materials
Introduction: The quest for novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. At the heart of this endeavor lies the exploration of unique molecular scaffolds that can serve as versatile building blocks for functional materials. The pyrrolo[2,3-b]pyridine (or 7-azaindole) core, a privileged heterocyclic system in medicinal chemistry, is now emerging as a promising candidate for applications in organic electronics. This guide delves into the untapped potential of a specific, yet under-explored derivative: 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine . While direct applications of this compound in materials science are not yet established in peer-reviewed literature, its unique substitution pattern offers a compelling platform for the design of next-generation organic semiconductors. This document will, therefore, serve as a forward-looking application note, providing a scientifically grounded rationale for its potential uses, along with hypothetical protocols for its incorporation into functional materials and a computational workflow for the preliminary assessment of its properties.
The Pyrrolo[2,3-b]pyridine Scaffold: A Platform for Innovation
The pyrrolo[2,3-b]pyridine core is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This modification significantly alters the electronic landscape of the molecule, imparting properties such as enhanced hydrogen bonding capabilities and modified electron density distribution. While extensively leveraged in drug discovery for designing kinase inhibitors, its potential in materials science is just beginning to be recognized.[1] Some derivatives of pyrrolo[2,3-b]pyridine have been proposed as building blocks for organic materials with unique photoelectric properties, potentially for use in Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[2][3]
The introduction of a bromine atom and a nitro group, as in this compound, offers distinct advantages for materials design:
-
The Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the straightforward incorporation of the pyrrolo[2,3-b]pyridine unit into larger conjugated systems, such as polymers or dendrimers.
-
The Nitro Substituent: The nitro group at the 3-position is a strong electron-withdrawing group. Its presence is expected to significantly lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This modulation of frontier molecular orbitals is a key strategy in designing n-type (electron-transporting) or ambipolar organic semiconductors. Furthermore, the nitro group can influence the intramolecular and intermolecular charge transfer characteristics, which are crucial for the performance of organic electronic devices.
Potential Applications in Materials Science
Based on the functional group effects and the properties of the parent scaffold, we can hypothesize the following applications for this compound:
1. Building Block for n-Type Conjugated Polymers for Organic Field-Effect Transistors (OFETs): The strong electron-withdrawing nature of the nitro group could enable the synthesis of electron-deficient polymers when copolymerized with an electron-rich monomer. Such donor-acceptor (D-A) copolymers are a cornerstone of modern organic electronics.
2. Electron-Acceptor Material in Organic Solar Cells (OSCs): The low-lying LUMO level, anticipated due to the nitro group, makes this moiety a potential candidate for use as a non-fullerene acceptor (NFA) in bulk heterojunction (BHJ) solar cells.
3. Host or Electron-Transporting Layer (ETL) Material in Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties could allow for the design of materials with appropriate energy levels to facilitate electron injection and transport from the cathode to the emissive layer in an OLED device.
Hypothetical Protocol for the Synthesis of a Donor-Acceptor Polymer
This section outlines a conceptual protocol for the synthesis of a conjugated polymer incorporating the this compound unit as the acceptor and a thiophene-based unit as the donor.
Reaction Scheme: Stille cross-coupling polymerization between a distannylated donor monomer and the dibrominated acceptor monomer (assuming a subsequent bromination at another position or dimerization). For the purpose of this protocol, we will consider the coupling of a hypothetical dibromo-dinitro-bis(pyrrolo[2,3-b]pyridine) derivative with a distannylated bithiophene.
Materials:
-
2,5-bis(trimethylstannyl)thiophene (Donor monomer)
-
Hypothetical dibrominated dinitro-pyrrolo[2,3-b]pyridine derivative (Acceptor monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed chlorobenzene
Procedure:
-
In a nitrogen-filled glovebox, add the acceptor monomer (1.0 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed chlorobenzene to achieve a monomer concentration of 0.1 M.
-
Seal the flask and take it out of the glovebox.
-
Heat the reaction mixture at 110 °C for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a stirred solution of methanol.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.
-
Collect the polymer from the chloroform fraction by precipitation in methanol.
-
Dry the final polymer under vacuum at 60 °C overnight.
Causality Behind Experimental Choices:
-
Stille Coupling: This is a robust and widely used method for forming C-C bonds in polymerization, known for its tolerance to a variety of functional groups.
-
Palladium Catalyst and Ligand: The Pd₂(dba)₃/P(o-tol)₃ system is a common and effective catalyst for Stille polymerizations.
-
Anhydrous and Degassed Solvent: Essential to prevent quenching of the catalyst and side reactions.
-
Soxhlet Extraction: A standard method for purifying conjugated polymers by removing oligomers and catalyst residues.
Protocol for Computational Evaluation of Electronic Properties
For any new molecular design in materials science, computational modeling is an indispensable first step to predict its electronic properties and assess its potential before embarking on lengthy and expensive synthesis.
Software: Gaussian, ORCA, or any other quantum chemistry software package.
Method: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
Procedure:
-
Geometry Optimization:
-
Construct the 3D structure of this compound using a molecular builder.
-
Perform a geometry optimization using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory to confirm that it is a true minimum (no imaginary frequencies).
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
From the output of the optimized structure, extract the energies of the HOMO and LUMO.
-
The HOMO-LUMO gap (E_gap = E_LUMO - E_HOMO) is a crucial parameter that gives a first approximation of the material's electronic bandgap.
-
Visualize the HOMO and LUMO to understand the electron density distribution. For a potential n-type material, the LUMO should be delocalized over the conjugated backbone to facilitate electron transport.
-
-
Simulated Absorption Spectrum:
-
Perform a TD-DFT calculation on the optimized geometry to predict the electronic absorption spectrum (UV-Vis). This will provide information about the wavelengths of light the molecule is likely to absorb, which is critical for applications in organic solar cells.
-
Data Presentation:
| Property | Calculated Value (eV) |
| HOMO Energy | Value from DFT calc. |
| LUMO Energy | Value from DFT calc. |
| HOMO-LUMO Gap | Calculated difference |
| First Excitation Energy | Value from TD-DFT calc. |
Visualizations
Chemical Structure:
Caption: Structure of this compound.
Hypothetical Polymerization Workflow:
Caption: Workflow for Polymer Synthesis and Device Fabrication.
Computational Evaluation Workflow:
Caption: Workflow for Computational Property Evaluation.
Conclusion and Future Outlook
This compound stands as an intriguing yet unexplored molecule in the realm of materials science. The strategic placement of a synthetically versatile bromine atom and a potent electron-withdrawing nitro group on the electronically distinct pyrrolo[2,3-b]pyridine core presents a compelling design strategy for novel organic semiconductors. While experimental validation is pending, the theoretical groundwork and analogies to existing systems suggest a promising future for this and related compounds in applications such as OFETs, OSCs, and OLEDs. The protocols and workflows outlined in this guide are intended to provide a foundational framework for researchers and scientists to initiate investigations into this exciting new frontier of functional materials, bridging the gap between theoretical design and experimental realization.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Suzuki Coupling of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for one of the more challenging yet crucial transformations in medicinal chemistry: the Suzuki-Miyaura coupling of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). The unique electronic nature of this substrate—highly electron-deficient due to the synergistic effects of the pyridine nitrogen and the C3-nitro group—makes it prone to specific pitfalls that can lead to frustratingly low yields.
This guide is structured to help you diagnose issues based on your experimental observations and proactively optimize your reaction conditions. We will delve into the causality behind each recommendation, empowering you to make informed decisions in your synthetic workflow.
Part 1: Troubleshooting Guide — Diagnosis by Observation
This section addresses the most common failure modes encountered during this specific Suzuki coupling. Each question is designed to reflect a typical experimental outcome.
Q1: My reaction shows little to no consumption of the starting material. What should I investigate first?
A1: This outcome points directly to a problem with the initiation of the catalytic cycle, specifically the oxidative addition step, or overall catalyst inactivity. The C-Br bond in your substrate is highly activated towards oxidative addition due to the electron-deficient aromatic system, so the issue likely lies with the catalyst system itself or the conditions required to keep it active.[1][2]
Core Areas to Investigate:
-
Catalyst & Ligand Choice: Standard, less electron-rich ligands like PPh₃ are often insufficient for complex heteroaryl couplings.[3][4] The key is to use a bulky, electron-rich phosphine ligand. These ligands promote the formation of the active, monoligated Pd(0) species, stabilize it against decomposition, and accelerate the rate-limiting reductive elimination step.[1][5][6]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere leads to rapid oxidation and the formation of inactive palladium black.[7]
-
Base & Solvent System: Transmetalation, a critical step where the organic group is transferred from boron to palladium, will not occur without proper activation of the organoboron species by a base.[5][8] The base and solvent must work in concert to facilitate this.
Recommended Catalyst Systems for Screening:
| Catalyst/Ligand System | Key Advantages & Rationale | Typical Loading (mol%) |
| XPhos Pd G2/G3/G4 | Excellent for electron-deficient heteroaryl bromides. The bulky, electron-rich XPhos ligand promotes fast oxidative addition and reductive elimination while preventing catalyst decomposition.[7][9][10] | 1 - 5% |
| SPhos Pd G2/G3 | Similar to XPhos, SPhos is another highly effective Buchwald-type biarylphosphine ligand known to confer high activity for challenging couplings.[3][6][11] | 1 - 5% |
| Pd₂(dba)₃ + Ligand | Offers flexibility to screen various ligands (e.g., XPhos, SPhos, RuPhos) but requires careful handling as Pd₂(dba)₃ can be less stable than pre-formed precatalysts. | 1-2% Pd, 2-4% Ligand |
| Pd(dppf)Cl₂ | A more traditional but robust catalyst. It can be effective, but modern Buchwald ligands often outperform it for this class of substrate.[4] | 3 - 10% |
Q2: My starting material is consumed, but the desired product yield is poor, and I see significant byproducts. What are the likely side reactions?
A2: This scenario indicates that the catalyst is active, but the desired reaction pathway is being intercepted by one or more side reactions. For this substrate, the primary culprits are protodeboronation of the boronic acid and homocoupling.
1. Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. It is often accelerated by the presence of water and acidic protons, such as the N-H of your 7-azaindole.[9][12]
-
Solution:
-
Use a Boronic Ester: Pinacol boronate esters (Bpin) are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.
-
Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low.[13][14]
-
Minimize Water (if possible): While some water is often necessary to dissolve the base, using rigorously dried solvents and minimizing the aqueous phase can help.
-
2. Homocoupling (Glaser Coupling): This is the dimerization of your boronic acid/ester to form a symmetrical biaryl (R-R). It is primarily caused by the presence of oxygen, which reoxidizes the Pd(0) catalyst in a competing catalytic cycle.
-
Solution:
-
Rigorous Degassing: This is non-negotiable. Solvents must be thoroughly degassed using a "freeze-pump-thaw" cycle (3x) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[15] The reaction vessel must be purged thoroughly.
-
3. Reductive Dehalogenation: In some cases, the aryl bromide can be reduced to the corresponding arene (Ar-H). This can be promoted by certain bases or impurities in the reaction mixture. Using a milder base like K₂CO₃ or K₃PO₄ can sometimes mitigate this.
Part 2: Proactive Optimization & FAQs
This section provides answers to common questions, helping you design a robust experiment from the outset.
Q3: What is the optimal base and solvent combination for this sensitive substrate?
A3: The goal is to find a system that is strong enough to promote transmetalation but mild enough to prevent decomposition of your nitro-containing substrate.
-
Bases: Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ and Cs₂CO₃ are often the most effective choices for heteroaromatic substrates.[7][13] They offer a good balance of basicity without being overly harsh. K₂CO₃ is a milder option if substrate decomposition is observed.
-
Solvents: Biphasic solvent systems are standard for Suzuki couplings as they help dissolve both the organic substrates and the inorganic base.[1]
| Base | Solvent System | Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A strong, general-purpose base. Often a first choice for difficult couplings.[9] |
| Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | More soluble than K₂CO₃ and often gives faster reactions. Can be beneficial for less reactive boronic acids.[13] |
| K₂CO₃ | DME, Toluene/EtOH/H₂O | A milder base. A good choice if you suspect substrate decomposition with stronger bases.[4] |
Q4: How does the unprotected N-H group on the pyrrole ring affect the reaction?
A4: The acidic N-H group of the 7-azaindole core (pKa ≈ 16-17) is a significant factor. It can have two primary inhibitory effects:
-
Deprotonation and Catalyst Inhibition: The base can deprotonate the N-H group, creating an anionic species. This nitrogen-anion can coordinate strongly to the palladium center, effectively acting as a ligand and inhibiting catalysis.[9]
-
Proton Source: The N-H can act as a proton source, contributing to the protodeboronation of the boronic acid coupling partner.[9]
While N-protection (e.g., with SEM or Boc groups) is a viable strategy, recent advances in ligand design have made direct coupling of N-H containing heterocycles highly feasible.[9][17] Using a highly active catalyst system (like XPhos Pd G3) with a strong base (K₃PO₄) often overcomes this inhibition.[9]
Q5: Can the nitro group itself cause problems?
A5: Yes, while the electron-withdrawing nature of the nitro group is beneficial for the oxidative addition step, it can also introduce complications.
-
Reduction of the Nitro Group: Under certain conditions, particularly with less stable Pd(0) sources or in the presence of additives, the nitro group can be reduced. This is generally less common under standard Suzuki conditions but should be considered if unexpected byproducts are observed.
-
Altering Reactivity: The C-NO₂ bond itself can, in very specific and advanced catalytic systems, undergo oxidative addition, though this is not a typical pathway in standard Suzuki reactions.[3][18][19] For this substrate, its primary role is activating the C-Br bond.
Part 3: Protocols & Visualizations
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid Pinacol Ester (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare a 4:1 (v/v) mixture of anhydrous 1,4-dioxane and water. Degas this solvent mixture by sparging with argon for 30 minutes. Add the degassed solvent to the reaction vessel via syringe under a positive pressure of inert gas. The final concentration should be ~0.1 M with respect to the starting bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Visualizations
Caption: The Suzuki catalytic cycle with key failure points for this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 18. thieme.de [thieme.de]
- 19. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the nitration of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-7-azaindole). Our aim is to empower you with the knowledge to navigate the complexities of this reaction and achieve optimal results.
Introduction: The Chemistry of Nitrating 5-Bromo-7-azaindole
The introduction of a nitro group at the C3 position of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a critical transformation in the synthesis of various biologically active molecules, including kinase inhibitors.[1] The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic aromatic substitution. However, the reaction is not without its challenges. The presence of the pyridine nitrogen and the bromine atom, along with the inherent sensitivity of the indole nucleus to acidic conditions, can lead to a variety of side products and experimental difficulties.
This guide will provide a comprehensive overview of a recommended protocol and address common issues encountered during this synthesis.
Diagram: Reaction Pathway
Caption: General reaction scheme for the nitration of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Recommended Experimental Protocol
This protocol is a synthesized methodology based on established principles of electrophilic aromatic substitution on indole and azaindole systems. Optimization may be required based on your specific experimental setup and desired outcomes.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C. The dissolution should be performed slowly and with careful temperature control.
-
Preparation of Nitrating Mixture (Option A - HNO₃): In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Preparation of Nitrating Agent (Option B - KNO₃): As a milder alternative, potassium nitrate (1.1 eq) can be used in place of fuming nitric acid.
-
Nitration Reaction: Slowly add the nitrating mixture (from step 2) or portion-wise add potassium nitrate (from step 3) to the solution of the starting material at a temperature maintained between 0 and 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Product | 1. Degradation of Starting Material: The 7-azaindole core is sensitive to strong acids, which can lead to polymerization or other decomposition pathways. 2. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Use Milder Nitrating Agents: Consider using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or other less aggressive nitrating reagents.[2] 2. Precise Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C. 3. Gradual Addition of Reagents: Add the nitrating agent slowly to control the exotherm. 4. Monitor Reaction Closely: Use TLC or HPLC to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed. |
| Formation of Multiple Products (Isomers) | 1. Nitration on the Pyridine Ring: Electrophilic attack can occur at the 4 or 6-positions of the pyridine ring, although the pyrrole ring is generally more activated. 2. Dinitration: The product can undergo a second nitration under harsh conditions. | 1. Optimize Reaction Temperature: Lower temperatures generally favor the kinetically controlled product (C3-nitration). 2. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nitrating agent to minimize dinitration. 3. Choice of Nitrating Agent: Milder reagents can offer better regioselectivity.[2] |
| Formation of a Dark, Tarry Substance (Polymerization) | Acid-Catalyzed Polymerization: The electron-rich pyrrole ring is prone to polymerization in the presence of strong acids. | 1. Reduce Acid Concentration: If possible, use a less concentrated acid or a different solvent system. 2. N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group (e.g., tosyl or BOC) can reduce the propensity for polymerization, though this adds extra steps to the synthesis. 3. Rapid Quenching: Quench the reaction immediately upon completion to minimize exposure to strong acid. |
| Difficult Purification | Co-elution of Isomers: The desired 3-nitro isomer may have a similar polarity to other nitro-isomers, making separation by column chromatography challenging. | 1. Optimize Chromatography Conditions: Use a high-resolution silica gel and a shallow solvent gradient. 2. Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system to selectively crystallize the desired isomer. 3. Alternative Purification Techniques: Consider preparative HPLC for difficult separations. |
Frequently Asked Questions (FAQs)
Q1: Why is the reaction carried out at low temperatures?
A1: The nitration of 7-azaindoles is a highly exothermic reaction. Low temperatures (0-5 °C) are crucial for several reasons:
-
To control the reaction rate: This prevents runaway reactions and improves safety.
-
To minimize side reactions: Higher temperatures can lead to the formation of undesired isomers and polymerization of the starting material.
-
To enhance regioselectivity: The desired C3-nitration is often favored kinetically at lower temperatures.
Q2: What are the most common side products in this reaction?
A2: The most common side products include:
-
Isomeric mononitrated products: Nitration can potentially occur at other positions on the pyrrole or pyridine rings.
-
Dinitrated products: If the reaction conditions are too harsh or the reaction time is too long, a second nitro group can be introduced.
-
Polymeric materials: The acidic conditions can cause the 7-azaindole to polymerize.
Q3: Can I use other nitrating agents besides HNO₃/H₂SO₄?
A3: Yes, several other nitrating agents can be employed, often to improve selectivity and reduce the harshness of the reaction conditions. Some alternatives include:
-
Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride, it is a milder and often more selective nitrating agent for electron-rich heterocycles.[2]
-
Potassium nitrate in sulfuric acid: This can be a more controlled way to generate the nitronium ion.
-
Nitronium tetrafluoroborate (NO₂BF₄): A powerful nitrating agent that can sometimes be used in non-acidic solvents.
Q4: How can I confirm the structure of the final product?
A4: The structure of this compound should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: The proton signals will shift downfield upon introduction of the electron-withdrawing nitro group. The characteristic coupling patterns of the protons on the pyridine and pyrrole rings will help confirm the position of the nitro group.
-
¹³C NMR: The carbon atom attached to the nitro group (C3) will show a significant downfield shift.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The presence of characteristic strong peaks for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) will be observed.
Q5: What safety precautions should I take when performing this reaction?
A5: This reaction involves the use of strong acids and oxidizing agents and should be performed with extreme caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Handling of Reagents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle them with care and avoid contact with skin and combustible materials.
-
Temperature Control: The reaction is exothermic. Ensure that the cooling bath is adequate to maintain the desired temperature.
-
Quenching: The quenching process should be done slowly and carefully by adding the reaction mixture to ice to dissipate the heat generated.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
Technical Support Center: Synthesis of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
An in-depth technical guide by a Senior Application Scientist.
Introduction
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-3-nitro-7-azaindole) is a critical heterocyclic building block in medicinal chemistry. Its scaffold is present in numerous kinase inhibitors and other candidate therapies, making its efficient and clean synthesis a priority for researchers in drug development.[1] However, the synthesis, particularly the key nitration step, is frequently plagued by side reactions that can lead to low yields, complex product mixtures, and purification challenges.
This guide provides field-proven insights and troubleshooting protocols to help you navigate the common pitfalls associated with the synthesis of this valuable intermediate. We will delve into the causality behind experimental choices, offering solutions to specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent laboratory-scale synthesis involves the direct electrophilic nitration of the commercially available precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole).[2][3] This reaction typically employs a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) under carefully controlled temperature conditions. The 7-azaindole core is an electron-rich heterocycle, making it susceptible to electrophilic attack. The challenge lies in directing the incoming nitro group exclusively to the C3 position of the pyrrole ring.
Q2: Why is regioselectivity a major challenge during the nitration of 5-Bromo-7-azaindole?
Regioselectivity is the primary hurdle due to the complex electronic nature of the 7-azaindole scaffold. While the pyrrole ring is generally more activated towards electrophilic substitution than the pyridine ring, multiple positions on the molecule can be reactive under strong acidic conditions.
-
Desired Reaction: The C3 position on the pyrrole ring is the most electron-rich and sterically accessible site for electrophilic attack, leading to the desired product.
-
Potential Side Reactions: Under harsh conditions, nitration can potentially occur at other positions, such as C4, C6, or even on the pyridine nitrogen (N7), leading to a mixture of isomers that are often difficult to separate. Controlling the reaction kinetics and thermodynamics is therefore crucial for achieving high selectivity.
Q3: What are the recommended storage and handling conditions for the final product?
This compound is a solid at room temperature.[4] Based on supplier safety data sheets and general best practices for nitro-aromatic compounds:
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. For long-term stability, storage at refrigerated temperatures (2-8 °C) is recommended.
-
Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. The compound is classified as harmful if swallowed and can cause serious eye damage.[4][5]
Troubleshooting Guide: Common Synthesis Problems & Solutions
Problem 1: Low Yield and a Complex Mixture of Isomers After Nitration
You've performed the nitration of 5-Bromo-7-azaindole, but your crude NMR or LC-MS analysis shows multiple products and a low yield of the desired C3-nitro isomer.
Probable Cause A: Loss of Regiocontrol
The most common cause is a loss of regiochemical control during the electrophilic nitration step. The reaction conditions, particularly temperature and the rate of addition of the nitrating agent, directly influence the selectivity. An uncontrolled temperature excursion can provide enough activation energy to overcome the barrier for substitution at less favored positions.
Diagram: Potential Nitration Regioisomers
Caption: Regioselectivity in the nitration of 5-Bromo-7-azaindole.
Probable Cause B: Product Degradation
The 7-azaindole ring system, while aromatic, can be sensitive to strongly acidic and oxidative conditions, especially at elevated temperatures. Prolonged reaction times or temperatures significantly above 10 °C can lead to decomposition, resulting in tar formation and a significant reduction in yield.
Solution: Strict Control of Reaction Parameters
To maximize yield and regioselectivity, a meticulously controlled protocol is essential. The key is to maintain a low temperature throughout the addition of the starting material and the nitrating agent.
Table 1: Recommended vs. High-Risk Nitration Conditions
| Parameter | Recommended Protocol | High-Risk / Problematic | Probable Outcome |
| Temperature | 0 °C to 5 °C | > 10 °C or uncontrolled | Poor regioselectivity, decomposition |
| Addition Rate | Slow, dropwise addition | Rapid, bulk addition | Localized heating, side reactions |
| Reagent | Fuming HNO₃ in H₂SO₄ | Mixed acid pre-heated | Runaway reaction, degradation |
| Monitoring | TLC or LC-MS (quenched aliquot) | Time-based quenching only | Incomplete reaction or over-reaction |
Experimental Protocol: Controlled Nitration
-
Preparation: In a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, add concentrated sulfuric acid (H₂SO₄, ~5-10 volumes relative to starting material).
-
Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Substrate Addition: Add solid 5-Bromo-1H-pyrrolo[2,3-b]pyridine portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir until all solids have dissolved.
-
Nitrating Agent: Slowly add fuming nitric acid (HNO₃, ~1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by carefully taking an aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a base (e.g., aqueous NaOH or NH₄OH) while keeping the mixture cool in an ice bath. The product will precipitate as a solid.
-
Filtration: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a minimal amount of cold ethanol or isopropanol.
-
Drying: Dry the product under vacuum to yield the crude this compound.
Problem 2: Difficulty in Product Purification and Persistent Impurities
Even with a controlled reaction, you may find that purifying the final product is challenging. Chromatography may result in poor separation or product degradation on the column, and crystallization may be inefficient.
Probable Cause A: Co-eluting Isomers
The undesired nitro-isomers often have polarities very similar to the desired C3 product, making chromatographic separation difficult and leading to cross-contaminated fractions.
Probable Cause B: Instability on Silica Gel
Nitro-substituted pyrroles can be sensitive. The acidic nature of standard silica gel can sometimes cause streaking, irreversible adsorption, or on-column degradation of the product, leading to lower recovery.
Solution: Optimized Purification Workflow
A multi-step approach combining precipitation, washing, and potentially chromatography with a deactivated stationary phase is most effective.
Diagram: Purification & Troubleshooting Workflow
References
- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 5-Bromo-3-nitro-1H-pyrrolo 2,3-b pyridine AldrichCPR 507462-26-2 [sigmaaldrich.com]
- 5. 5-bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 10307932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-3-nitro-7-azaindole). Recognizing the nuances of synthetic chemistry, this document is structured to address common challenges and frequently asked questions, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: My final product has a low or broad melting point.
A sharp melting point is a key indicator of purity. For a related compound, 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a decomposition point of 269 °C has been reported.[1] While the melting point for the target compound may differ, a broad melting range suggests the presence of impurities.
-
Possible Cause 1: Residual Starting Material
-
Explanation: The synthesis of this compound typically involves the nitration of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[2] Incomplete nitration can lead to the presence of the starting material in your crude product.
-
Troubleshooting:
-
TLC Analysis: Co-spot your purified product with the 5-Bromo-1H-pyrrolo[2,3-b]pyridine starting material on a TLC plate. Use a mobile phase such as ethyl acetate/hexanes (e.g., 1:1 v/v) to check for a spot corresponding to the starting material.
-
Column Chromatography: If starting material is present, re-purify the product using column chromatography. A gradient elution, starting with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, should effectively separate the more polar nitro-product from the less polar starting material.
-
-
-
Possible Cause 2: Isomeric Impurities
-
Explanation: Nitration of substituted pyrrolo[2,3-b]pyridines can sometimes yield regioisomers. The formation of other nitro-isomers is a potential source of impurity that can be difficult to remove due to similar polarities.
-
Troubleshooting:
-
High-Resolution Analytical Techniques: Use HPLC or high-field NMR to detect the presence of closely related isomers.
-
Careful Recrystallization: A slow and careful recrystallization can sometimes selectively crystallize the desired isomer. Experiment with different solvent systems. Toluene has been used for the recrystallization of the parent compound, 5-bromo-7-azaindole.[3]
-
-
Issue 2: I'm observing multiple spots on my TLC plate after purification.
This is a clear indication of an impure sample.
-
Possible Cause 1: Ineffective Column Chromatography
-
Explanation: The chosen solvent system for column chromatography may not have been optimal for separating all impurities.
-
Troubleshooting:
-
TLC Solvent Screen: Before running another column, perform a thorough TLC solvent screen to find a mobile phase that provides good separation between your product and the impurities. Test various ratios of ethyl acetate and hexanes, or consider adding a small amount of a more polar solvent like methanol.
-
Optimize Column Parameters: Use a longer column for better separation, and ensure a slow and consistent flow rate.
-
-
-
Possible Cause 2: Product Decomposition
-
Explanation: Nitro-aromatic compounds can be sensitive to light and heat. The purification process itself might be causing some degradation.
-
Troubleshooting:
-
Protect from Light: Wrap your flasks and columns in aluminum foil to minimize light exposure.
-
Avoid Excessive Heat: When removing solvent, use a rotary evaporator at a moderate temperature. Avoid prolonged heating.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities are typically:
-
Unreacted 5-Bromo-1H-pyrrolo[2,3-b]pyridine: The starting material for the nitration reaction.[2]
-
Regioisomers: Nitration could potentially occur at other positions on the pyrrolo[2,3-b]pyridine ring system, leading to isomeric impurities.
-
Di-nitrated byproducts: Although less common, over-nitration can lead to the formation of di-nitro species.
Q2: What is a good starting point for a recrystallization solvent?
A good recrystallization solvent should dissolve the compound when hot but not at room temperature. For the related compound 5-bromo-7-azaindole, toluene has been shown to be an effective recrystallization solvent.[3] For this compound, you can start by screening solvents like:
-
Ethanol
-
Isopropanol
-
Ethyl Acetate
-
Toluene
-
A mixture of ethyl acetate and hexanes.
Q3: What are the recommended conditions for column chromatography?
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10:90 ethyl acetate/hexanes) and gradually increase the concentration of ethyl acetate. The optimal gradient will depend on the specific impurities present in your crude material. Monitor the separation by TLC.
Q4: How can I monitor the purification process effectively?
Thin-Layer Chromatography (TLC) is an indispensable tool.
-
TLC plates: Use silica gel coated plates with a fluorescent indicator (F254).
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70 to 50:50 v/v) should provide good separation.
-
Visualization: Visualize the spots under UV light (254 nm). The product, containing a nitro-aromatic chromophore, should be UV active.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of your crude and purified materials in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solutions onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-equilibrated mobile phase (e.g., 30:70 ethyl acetate/hexanes).
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp at 254 nm.
Protocol 2: Column Chromatography Purification
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica gel.
-
Pre-elute the column with the mobile phase.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [4] |
| Molecular Weight | 242.03 g/mol | [4] |
| CAS Number | 507462-26-2 | [4] |
| Appearance | Solid | [4] |
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting common purification issues.
References
Degradation of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine under reaction conditions
Technical Support Center: 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance and troubleshooting advice for researchers working with this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in synthetic chemistry to help you navigate the potential challenges associated with the use of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary stability concerns with this compound?
A1: The primary stability concerns for this compound stem from its chemical structure, which includes a nitro group, a bromine atom, and a 7-azaindole core. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. Key concerns include:
-
Sensitivity to strong bases: The pyrrole NH is acidic and can be deprotonated by strong bases. This can increase the electron density of the ring system and potentially lead to undesired side reactions or decomposition.
-
Susceptibility to nucleophilic aromatic substitution (SNAr): The pyridine ring is inherently electron-deficient, and the strongly electron-withdrawing nitro group further activates the ring towards nucleophilic attack. This can lead to the displacement of the bromide ion by nucleophiles present in the reaction mixture.
-
Potential for reduction of the nitro group: The nitro group is susceptible to reduction under various conditions, such as catalytic hydrogenation or the use of reducing metals. This will form the corresponding amine, which has vastly different reactivity.
-
Degradation under strongly acidic conditions: While the 7-azaindole core is more stable than a simple pyrrole, prolonged exposure to strong, non-aqueous acids can lead to polymerization or other decomposition pathways.
Q2: How should I store this compound?
A2: this compound is a solid that should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential reactions with atmospheric moisture and oxygen, especially if the compound is of very high purity.
Q3: Can the nitro group be selectively reduced without affecting the bromo substituent?
A3: Yes, selective reduction of the nitro group in the presence of an aryl bromide is a well-established transformation. Common methods include:
-
Catalytic hydrogenation: Using catalysts like Pd/C with a hydrogen source (e.g., H2 gas, ammonium formate) can selectively reduce the nitro group. Careful monitoring of the reaction is necessary to avoid hydrodebromination.
-
Metal-mediated reductions: Reagents like iron powder in acetic acid or tin(II) chloride in hydrochloric acid are effective for the selective reduction of nitro groups.[2]
Q4: Is this compound suitable for palladium-catalyzed cross-coupling reactions?
A4: Absolutely. The C-Br bond at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. However, the presence of the nitro group can influence the reaction. It is a strong electron-withdrawing group, which can affect the oxidative addition step. Additionally, some phosphine ligands used in these reactions can be oxidized by the nitro group, so careful selection of the catalytic system is crucial. Recent studies have even shown that under specific conditions, the C-NO2 bond itself can participate in cross-coupling reactions, highlighting the importance of controlled reaction conditions to ensure selectivity for the C-Br bond.[3][4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material in a cross-coupling reaction. | 1. Catalyst deactivation: The phosphine ligand may be oxidized by the nitro group. 2. Insufficiently active catalyst: The electron-withdrawing nitro group can make oxidative addition to the C-Br bond more difficult. 3. Base incompatibility: The chosen base may be too strong, leading to degradation of the starting material. | 1. Use more robust, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. 2. Increase the catalyst loading or switch to a more active palladium precatalyst. 3. Use a milder base such as K2CO3, K3PO4, or Cs2CO3. |
| Formation of a byproduct with loss of the bromo group but retention of the nitro group. | Nucleophilic aromatic substitution (SNAr): A nucleophile in the reaction mixture (e.g., hydroxide from a wet base, or the solvent itself) has displaced the bromide. The pyridine ring is activated towards SNAr at the 2- and 4-positions relative to the ring nitrogen.[5][6] | 1. Ensure all reagents and solvents are anhydrous. 2. Use a non-nucleophilic base. 3. Lower the reaction temperature. |
| Formation of a byproduct where the nitro group has been reduced to an amine. | Unintended reduction: The reaction conditions are inadvertently reducing the nitro group. This can be caused by certain reagents or by catalytic transfer hydrogenation if a hydrogen source is present. | 1. Avoid reagents known to reduce nitro groups. 2. If using a palladium catalyst, ensure there are no unintended hydrogen sources (e.g., certain alcohols as solvents at high temperatures). |
| A complex mixture of unidentifiable products is formed. | Decomposition of the 7-azaindole core: This can occur under harsh acidic or basic conditions. Pyrrole rings are known to be unstable in strong acid.[7] | 1. Avoid strong acids and bases. 2. Buffer the reaction mixture if necessary. 3. Perform the reaction at a lower temperature. |
| Formation of a debrominated byproduct (5-H-3-nitro-1H-pyrrolo[2,3-b]pyridine). | Hydrodebromination: This is a common side reaction in palladium-catalyzed reactions, especially with hydrogen as a reductant or in the presence of a hydrogen donor. | 1. Use a different hydrogen source if reduction is intended (e.g., transfer hydrogenation). 2. In cross-coupling, ensure the absence of adventitious hydrogen sources. 3. Choose a different catalyst or ligand system that is less prone to this side reaction. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
K2CO3 (2.0 equivalents, dried)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and dried K2CO3 (2.0 equivalents).
-
Add Pd(PPh3)4 (0.05 equivalents) to the flask.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the palladium catalyst and phosphine ligands.
-
Anhydrous and Degassed Solvents: Minimizes side reactions such as SNAr with water and oxidation of the catalyst.
-
K2CO3 as Base: A moderately strong base that is generally compatible with the substrate and minimizes the risk of degradation.
-
Pd(PPh3)4 as Catalyst: A common and effective catalyst for Suzuki couplings. For more challenging substrates, other catalysts like Pd(dppf)Cl2 or systems with Buchwald ligands may be more effective.
-
Dioxane/Water Solvent System: A common solvent mixture for Suzuki couplings that effectively dissolves both the organic and inorganic reagents.
Visualizing Potential Degradation Pathways
The following diagram illustrates a potential degradation pathway of this compound under basic, nucleophilic conditions.
References
- 1. Pyrrole | PDF [slideshare.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mbbcollege.in [mbbcollege.in]
Technical Support Center: 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Cross-Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical challenge in the functionalization of this important heterocyclic building block: the prevention of homocoupling side reactions.
The unique electronic properties of this compound, specifically its electron-deficient nature due to the nitro group and the pyridine ring, make it a valuable synthon. However, these same properties can complicate its use in palladium-catalyzed cross-coupling reactions, often leading to the formation of undesired symmetrical biaryl or other homocoupled products. This guide is designed to help you navigate these challenges, optimize your reaction conditions, and maximize the yield of your desired products.
Understanding the Challenge: Why Does Homocoupling Occur?
Homocoupling is a side reaction in which two molecules of the same coupling partner react to form a symmetrical dimer.[1] In the context of reactions with this compound, you may observe the formation of a dimer of your organometallic reagent (e.g., a boronic acid in a Suzuki reaction) or, less commonly, a dimer of the parent heterocycle.
The primary culprits behind homocoupling are often related to the palladium catalyst and the reaction environment:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) species can then promote the homocoupling of organometallic reagents, particularly boronic acids.[1][2]
-
Use of Pd(II) Precatalysts: While convenient, Pd(II) precatalysts can sometimes react directly with the organometallic partner, leading to homocoupling as they are reduced to the active Pd(0) state.[1][2]
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and catalyst loading can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling pathways.[1]
Troubleshooting Homocoupling in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds. However, the electron-deficient nature of this compound can make it susceptible to side reactions.
FAQs for Suzuki-Miyaura Coupling
Q1: I'm observing a significant amount of boronic acid homocoupling in my Suzuki reaction. What is the most likely cause?
A1: The most common cause of boronic acid homocoupling is the presence of oxygen in your reaction.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to catalyze the homocoupling of boronic acids.[2][4] Another potential cause is the use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0), allowing it to participate in the homocoupling pathway.[2]
Q2: How can I effectively remove oxygen from my reaction?
A2: Rigorous degassing of all solvents and the reaction mixture is crucial.[2] A common and effective method is to bubble an inert gas, such as nitrogen or argon, through the solvent for 20-30 minutes before use.[2] Assembling your reaction under a positive pressure of inert gas is also essential to prevent atmospheric oxygen from entering the system.[2] For more sensitive reactions, performing several "freeze-pump-thaw" cycles can achieve even lower oxygen levels.
Q3: Can the choice of palladium source and ligand impact homocoupling?
A3: Absolutely. Using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can minimize the amount of Pd(II) present that could initiate homocoupling.[2] When using a Pd(II) precatalyst, pairing it with a suitable ligand is critical. For electron-deficient substrates like yours, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective as they can stabilize the palladium catalyst and modulate its reactivity to favor the desired cross-coupling.[2]
Q4: My boronic acid is electron-deficient. Does this increase the risk of homocoupling?
A4: Yes, electron-deficient arylboronic acids have been shown to be more prone to homocoupling.[5] They can also be susceptible to protodeboronation, another common side reaction.[6] Using more stable boronic esters, such as pinacol esters, can help mitigate these issues.[2]
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require further optimization for your specific boronic acid partner.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich ligand like SPhos (2-4 mol%) | Minimizes initial Pd(II) concentration and promotes efficient catalytic turnover. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that is often effective while minimizing side reactions.[7] |
| Solvent | Anhydrous, degassed aprotic solvents like dioxane, THF, or toluene.[7] | Aprotic solvents are less likely to act as a source of protons for dehalogenation.[7] |
| Temperature | 80-100 °C | Sufficient to promote the reaction without causing significant degradation. |
| Atmosphere | Strictly inert (Nitrogen or Argon) | Crucial to prevent oxidation of the Pd(0) catalyst.[2] |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid (1.1-1.5 equivalents), and the base.
-
Add the palladium precatalyst and ligand.
-
Add the anhydrous, degassed solvent.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Troubleshooting Flowchart for Suzuki Coupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Addressing Homocoupling in Other Cross-Coupling Reactions
While Suzuki coupling is common, you may employ other reactions to form different types of bonds. Here’s how to approach homocoupling issues in those contexts.
Sonogashira Coupling FAQs
Q1: I am attempting a Sonogashira coupling and observing significant amounts of a diyne byproduct. What's happening?
A1: This is a classic case of Glaser-Hay homocoupling of your terminal alkyne. This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen.
Q2: How can I suppress this alkyne homocoupling?
A2: Similar to Suzuki reactions, rigorous exclusion of oxygen is paramount. Additionally, you can try "copper-free" Sonogashira conditions, which often employ a palladium catalyst with a suitable ligand and an amine base in a polar aprotic solvent. Running the reaction at a lower temperature can also help disfavor the homocoupling pathway.
Buchwald-Hartwig Amination FAQs
Q1: Is homocoupling a concern in Buchwald-Hartwig amination reactions?
A1: Homocoupling of the aryl halide is less common in Buchwald-Hartwig amination compared to Suzuki reactions. The catalytic cycle generally favors the C-N bond formation.[8] However, side reactions like hydrodehalogenation (replacement of the bromine with a hydrogen) can occur, especially with electron-deficient heterocycles.[7]
Q2: What conditions can lead to hydrodehalogenation?
A2: The formation of palladium-hydride (Pd-H) species is the primary cause of hydrodehalogenation.[7] This can be promoted by certain bases, protic solvents (like alcohols), or the presence of water.[7]
Q3: How can I minimize hydrodehalogenation?
A3: Use anhydrous, aprotic solvents and ensure your reagents are dry.[7] Choosing a non-coordinating, moderately strong base like NaOt-Bu or K₃PO₄ can be beneficial. Additionally, using bulky, electron-rich ligands can accelerate the desired C-N reductive elimination, outcompeting the hydrodehalogenation pathway.[7]
General Mechanistic Insight: The Catalytic Cycle and Side Reactions
Understanding the palladium catalytic cycle is key to troubleshooting. The desired cross-coupling reaction and the homocoupling side reaction diverge from this central pathway.
Caption: Catalytic cycle showing the desired cross-coupling pathway and a major homocoupling side pathway.
Concluding Remarks
Successfully performing cross-coupling reactions with this compound requires careful attention to reaction setup and conditions. The predominant challenge, homocoupling, is most often rooted in the presence of oxygen. By implementing rigorous inert atmosphere techniques and carefully selecting your catalyst system, ligand, and base, you can significantly suppress this unwanted side reaction and achieve high yields of your target compound. Always begin with small-scale test reactions to find the optimal conditions for your specific substrate combination before proceeding to a larger scale.
References
Improving the regioselectivity of reactions with 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 507462-26-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile but challenging building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and achieve your synthetic goals.
Molecule at a Glance: Understanding the Reactivity
This compound, a derivative of 7-azaindole, is a heterocycle of significant interest in medicinal chemistry.[1] Its reactivity is governed by the interplay of its substituents and the inherent electronic nature of the fused ring system.
-
Pyrrole Ring (Electron-Rich): In an unsubstituted 7-azaindole, the pyrrole ring is the primary site for electrophilic attack, typically at the C3 position.[2]
-
Pyridine Ring (Electron-Deficient): The pyridine nitrogen withdraws electron density, making this ring less reactive towards electrophiles but susceptible to nucleophilic attack.
-
3-Nitro Group: This powerful electron-withdrawing group (EWG) dramatically alters the molecule's reactivity.[3]
-
It strongly deactivates the pyrrole ring for electrophilic aromatic substitution (EAS).
-
It significantly increases the acidity of the N1-H proton, making N-deprotonation and subsequent N-functionalization a prominent competing pathway.
-
It activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho/para to it (C2 and C4).
-
-
5-Bromo Group: This is the primary handle for palladium-catalyzed cross-coupling reactions. While halogens are deactivating, they are ortho-, para-directors in classical EAS.[4][5] In this context, the C5-Br bond is the most common site for forming new C-C and C-N bonds.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the functionalization of this compound.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
Question 1: I'm attempting a Suzuki-Miyaura coupling at the C5-bromo position, but I'm observing significant N1-arylation and low yields of the desired C5-coupled product. How can I improve C5 selectivity?
Answer: This is a classic regioselectivity challenge with N-unprotected azaindoles. The basic conditions required for the Suzuki reaction can deprotonate the acidic N1-H, leading to a competitive N1-arylation pathway.
Here are three key strategies to favor C5-coupling:
-
N-H Protection: This is the most robust strategy. By protecting the pyrrole nitrogen, you completely block the N1-arylation pathway. The choice of protecting group is critical and depends on your downstream synthetic steps.
| Protecting Group | Introduction Reagent | Removal Conditions | Key Considerations |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF | TFA, DCM then NaHCO₃; or TBAF | Provides good stability to a wide range of conditions. Deprotection can be challenging, sometimes releasing formaldehyde which can lead to side products.[6] |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, THF | TFA or HCl in dioxane | Easy to introduce and remove but may not be stable to strongly acidic or basic conditions.[7] |
| Benzyl (Bn) | BnBr, NaH, DMF | Hydrogenolysis (H₂, Pd/C) | Very stable, but removal requires catalytic hydrogenation which may not be compatible with other functional groups (like the nitro group). |
-
Careful Selection of Base: The choice of base is crucial when working with the unprotected scaffold. Strong, non-nucleophilic bases can deprotonate the N1-H, but kinetics and catalyst association can still favor C-Br activation.
-
Weaker Bases: Carbonates (K₂CO₃, Cs₂CO₃) are often used. Cesium carbonate, in particular, has been shown to be effective in microwave-promoted Suzuki couplings of similar bromo-indoles.[8]
-
Phosphate Bases: K₃PO₄ is another common choice that can provide good results.
-
-
Ligand and Catalyst Choice: The palladium catalyst and its associated ligand coordinate to the molecule, influencing which pathway is favored.
-
Pd(dppf)Cl₂: This catalyst is often effective for Suzuki couplings on heteroaromatic systems, providing a good balance of activity and stability.[9][10]
-
Bulky Phosphine Ligands: Ligands like XPhos or RuPhos can sometimes favor oxidative addition at the C-Br bond over complexation at the N1-position.
-
Workflow for Optimizing C5 Suzuki Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for the purification of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these highly polar and functionalized heterocyclic compounds. The unique electronic and structural features of this scaffold, while valuable in medicinal chemistry, present significant purification challenges.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.
I. Understanding the Molecule: The Root of Purification Challenges
The core structure of this compound, a derivative of 7-azaindole, is characterized by several features that contribute to its high polarity and difficult purification profile:
-
Hydrogen Bond Donors and Acceptors: The pyrrole N-H group acts as a hydrogen bond donor, while the nitro group and the pyridine nitrogen are strong hydrogen bond acceptors.[3] These functionalities lead to strong interactions with polar stationary phases like silica gel.
-
Dipole Moment: The electron-withdrawing nitro group and the bromine atom, combined with the pyrrole and pyridine rings, create a significant molecular dipole moment, enhancing its polarity.
-
Potential for Strong Adsorption: The basicity of the pyridine nitrogen can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the surface of silica gel, causing streaking and low recovery during column chromatography.[4]
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the purification of this compound derivatives.
Problem 1: Compound Streaks Severely on a Silica Gel TLC Plate and Column.
Cause: Severe streaking is a classic sign of strong, undesirable interactions between your polar, basic compound and the acidic silica gel stationary phase.[5] This leads to poor separation and broad, tailing peaks during column chromatography.
Solutions:
-
Mobile Phase Modification:
-
Increase Polarity: For highly polar compounds, standard solvent systems like ethyl acetate/hexane may not be sufficient. A mixture of dichloromethane (DCM) and methanol (MeOH) is a common starting point for more polar molecules.[6][7]
-
Add a Basic Modifier: To counteract the acidic nature of silica gel, add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Start with 0.1-1% TEA in your DCM/MeOH or EtOAc/Hexane mobile phase. TEA will compete with your basic compound for the acidic sites on the silica, reducing tailing.
-
Ammonium Hydroxide: For very stubborn bases, a solution of 10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase, mixed with DCM.[6][7] Be aware that this can sometimes affect the stability of certain compounds.
-
-
-
Stationary Phase Deactivation or Alternative:
-
Deactivated Silica: You can prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine to neutralize the acidic silanol groups before packing your column.[8]
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.[5] It's important to use TLC plates with the same stationary phase to develop your method.
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography can be a powerful alternative.[9][10]
-
Problem 2: The Compound Won't Move Off the Baseline in Normal-Phase Chromatography.
Cause: Your compound is too polar for the chosen normal-phase system and is irreversibly adsorbed to the stationary phase.
Solutions:
-
Drastically Increase Mobile Phase Polarity:
-
If a DCM/MeOH system is not effective, you can try more polar solvent systems. However, be cautious as very high concentrations of methanol (>10%) can start to dissolve the silica gel.[7]
-
Consider aqueous normal-phase chromatography, a technique that uses a polar stationary phase with a mobile phase containing water.[11][12]
-
-
Switch to Reverse-Phase Chromatography: This is often the most effective solution for very polar compounds.[12] The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).[9][13][14] Your polar compound will have weaker interactions with the stationary phase and elute more readily.
Problem 3: Low Recovery of the Compound After Column Chromatography.
Cause: This can be due to several factors, including irreversible adsorption to the stationary phase or decomposition of the compound on the column.
Solutions:
-
Assess Compound Stability: Before running a column, spot your compound on a silica TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be decomposing on the silica.[15]
-
Use a Deactivated Stationary Phase: As mentioned in Problem 1, using deactivated silica or an alternative like alumina can prevent decomposition.[8]
-
Minimize Contact Time: Use flash chromatography to push the solvent through the column faster, reducing the time your compound spends in contact with the stationary phase.[16]
-
Consider Recrystallization: If your crude product is sufficiently pure, recrystallization can be a much better option for purification, often providing higher yields of very pure material.
Problem 4: Poor Solubility of the Crude Material for Loading onto the Column.
Cause: The crude reaction mixture may not be soluble in the less polar mobile phase used to start the column elution.
Solutions:
-
Dry Loading: Dissolve your crude material in a strong solvent (like DCM, methanol, or acetone), add a small amount of silica gel, and then evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your packed column.
-
Minimal Strong Solvent: Dissolve your sample in the absolute minimum amount of a strong, polar solvent (like DMF or DMSO) and inject it onto the column.[17] Be aware that these strong solvents can affect the separation, so the volume should be kept as small as possible.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of my polar this compound derivative?
A good starting point for a polar compound is 5% methanol in dichloromethane (DCM).[6][7] From there, you can adjust the polarity by increasing or decreasing the percentage of methanol. If the compound remains at the baseline, consider adding a small amount of triethylamine (0.1-1%) to the mobile phase.
Q2: When should I consider using reverse-phase chromatography?
You should consider reverse-phase chromatography when your compound is highly polar and exhibits poor behavior in normal-phase systems (streaking, irreversible adsorption).[10][14] It is particularly well-suited for compounds that are soluble in polar solvents like water, methanol, or acetonitrile.[13]
Q3: Can I use solvents like DMF or DMSO to dissolve my sample for column loading?
Yes, but with caution. While DMF can sometimes work surprisingly well as a sample solvent for normal-phase chromatography, it is very polar and can disrupt the separation if used in large volumes.[17] It is always best to use the mobile phase as the sample solvent if possible. If not, dissolve the sample in the smallest possible volume of a stronger solvent.
Q4: My compound appears to be decomposing on the silica gel. What are my options?
Decomposition on silica gel is often due to its acidic nature.[8] The primary solutions are to either neutralize the silica gel with a base like triethylamine or switch to a less acidic stationary phase such as neutral alumina.[5][8]
Q5: Is recrystallization a viable purification method for these compounds?
Absolutely. If your crude material is of reasonable purity and you can find a suitable solvent system, recrystallization is often the preferred method for obtaining highly pure crystalline material. Common solvent systems for recrystallization of polar aromatic compounds include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
IV. Experimental Protocols & Data
Protocol 1: Standard Normal-Phase Flash Column Chromatography
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM or a 98:2 DCM:MeOH mixture).
-
Column Packing: Pour the slurry into the column and use gentle pressure or tapping to pack the silica bed evenly.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and carefully add it to the top of the silica bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.
-
-
Elution: Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent (e.g., methanol). Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reverse-Phase Flash Column Chromatography
-
Column Conditioning: Flush the C18 column with the strong solvent (e.g., acetonitrile or methanol) followed by the initial, weaker mobile phase (e.g., water or a water/acetonitrile mixture).
-
Sample Loading: Dissolve the sample in the initial mobile phase or a solvent like DMSO if necessary, keeping the volume small.
-
Elution: Start with a highly polar mobile phase (e.g., 95:5 water:acetonitrile) and gradually decrease the polarity by increasing the organic solvent concentration.
-
Fraction Analysis & Solvent Removal: As with normal-phase chromatography, monitor fractions by TLC (using a reverse-phase plate) or HPLC, combine pure fractions, and remove the solvent.
Data Table: Common Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Non-Polar Solvent | Polar Solvent/Modifier | Compound Elution Order |
| Normal Phase | Silica Gel, Alumina | Hexane, Heptane, Dichloromethane (DCM) | Ethyl Acetate (EtOAc), Methanol (MeOH), Triethylamine (TEA) | Least polar elutes first.[11][18] |
| Reverse Phase | C18-bonded Silica | Water, Aqueous Buffers | Acetonitrile (ACN), Methanol (MeOH) | Most polar elutes first.[9][11] |
V. Visualizing the Workflow
Troubleshooting Decision Tree for Purification
Caption: A decision tree for troubleshooting the purification of polar compounds.
VI. References
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?--INVALID-LINK--
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. --INVALID-LINK--
-
BenchChem. (2025). Strategies for purifying polar heterocyclic compounds via chromatography. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. --INVALID-LINK--
-
Wikipedia. Aqueous normal-phase chromatography. --INVALID-LINK--
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. --INVALID-LINK--
-
Wikipedia. Reversed-phase chromatography. --INVALID-LINK--
-
University of California, Davis. Nitration of Phenol and Purification by Column Chromatography. --INVALID-LINK--
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. --INVALID-LINK--
-
Budapest University of Technology and Economics. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. --INVALID-LINK--
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Polar Nitrostyrene Compounds. --INVALID-LINK--
-
Drawell. Column Chromatography – What are Different Types and How to Select the Right Method. --INVALID-LINK--
-
Wikipedia. Column chromatography. --INVALID-LINK--
-
University of British Columbia. Column chromatography. --INVALID-LINK--
-
Reddit. Purification of strong polar and basic compounds. --INVALID-LINK--
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
Google Patents. US11613549B2 - Bromination of pyridine derivatives. --INVALID-LINK--
-
Google Patents. WO2019145177A1 - Bromination of pyridine derivatives. --INVALID-LINK--
-
Advanced Biochemicals. This compound. --INVALID-LINK--
-
ChemScene. 5-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine. --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to 7-Azaoxindole (CAS 5654-97-7): Properties, Synthesis, and Therapeutic Potential. --INVALID-LINK--
-
Chem-Impex. 5-Bromo-2-hydroxy-3-nitropyridine. --INVALID-LINK--
-
National Institutes of Health. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. --INVALID-LINK--
-
ACS Publications. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. --INVALID-LINK--
-
ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. --INVALID-LINK--
-
Journal of the American Chemical Society. THE BROMINATION OF PYRIDINE. --INVALID-LINK--
-
Sigma-Aldrich. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. --INVALID-LINK--
-
Organic Chemistry Portal. Azaindole synthesis. --INVALID-LINK--
-
Organic Syntheses. 2,3-diaminopyridine. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). --INVALID-LINK--
-
PubChem. 5-bromo-1H-pyrrolo[2,3-c]pyridine. --INVALID-LINK--
-
ResearchGate. How to carry out bromination of pyridine at 2- or 4- positions?--INVALID-LINK--
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. --INVALID-LINK--
References
- 1. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. jordilabs.com [jordilabs.com]
- 11. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. biotage.com [biotage.com]
- 13. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Purification [chem.rochester.edu]
- 16. Column chromatography - Wikipedia [en.wikipedia.org]
- 17. biotage.com [biotage.com]
- 18. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: Navigating Catalyst Poisoning in Reactions with 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning in cross-coupling reactions involving this versatile building block. Our focus is to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.
Section 1: Understanding the Challenges with this compound
The unique trifecta of a bromine atom, a nitro group, and a 7-azaindole core in this compound presents a specific set of challenges in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Understanding these potential pitfalls is the first step toward successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled completely. What are the likely causes?
A1: A stalled or sluggish Suzuki-Miyaura reaction is a classic symptom of catalyst deactivation. With this particular substrate, there are several potential culprits:
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen of the 7-azaindole ring can coordinate to the palladium center. This can lead to catalyst inhibition by competing with the desired ligand for coordination sites on the palladium.[1][2]
-
In Situ Reduction of the Nitro Group: Under certain reaction conditions, particularly with prolonged heating or the presence of certain bases and boronic acids, the nitro group can be partially or fully reduced to a nitroso, hydroxylamino, or amino group. These resulting functionalities, especially the amino group, can act as potent poisons for the palladium catalyst by strongly binding to the metal center.[3][4][5][6]
-
Impurity-Driven Poisoning: Trace impurities in your reagents or solvents, such as sulfur compounds, can irreversibly poison the catalyst even at very low concentrations.[7]
Q2: I am observing significant formation of the debrominated product (3-nitro-1H-pyrrolo[2,3-b]pyridine) in my cross-coupling reaction. Why is this happening?
A2: The formation of the debrominated product is a common side reaction known as hydrodehalogenation.[8] This occurs when the organopalladium intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture before it can undergo transmetalation with the boronic acid or amination partner. Potential hydride sources include certain solvents (like THF or alcohols), the boronic acid itself, or water.
Q3: Can the this compound starting material itself be a source of catalyst poisoning?
A3: Yes, indirectly. While the starting material itself is not a classic poison, its inherent properties can lead to the formation of poisoning species under reaction conditions. As mentioned, the pyridine nitrogen can act as an inhibitor, and the nitro group can be a precursor to amine-based poisons.[1][2][3][4][5][6]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common problems encountered during cross-coupling reactions with this compound.
Troubleshooting Low or No Conversion
If you are experiencing low or no conversion in your reaction, follow this diagnostic and solution pathway:
dot
Caption: Troubleshooting workflow for low or no reaction conversion.
Detailed Protocol for Ligand Screening:
-
Setup: In parallel reaction vials, set up identical reactions with your standard conditions.
-
Ligand Variation: In each vial, use a different phosphine ligand. Good candidates to screen for this substrate include bulky, electron-rich ligands like SPhos, XPhos, or RuPhos, which can promote the desired catalytic cycle and potentially mitigate coordination of the pyridine nitrogen.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals to compare the rate of product formation.
-
Analysis: Identify the ligand that provides the best conversion and lowest byproduct formation.
Troubleshooting Side Product Formation (Hydrodehalogenation)
If you are observing significant amounts of the debrominated byproduct, consider the following steps:
dot
Caption: Troubleshooting workflow for hydrodehalogenation side product.
Section 3: Mechanistic Insights into Catalyst Poisoning
A deeper understanding of the potential poisoning mechanisms can aid in proactive experimental design.
dot
Caption: Potential pathways for catalyst poisoning.
Table 1: Summary of Potential Catalyst Poisons and Their Origins
| Potential Poison | Origin | Mechanism of Poisoning | Mitigation Strategy |
| Pyridine Nitrogen | Inherent to the substrate | Competitive coordination to the Pd center, leading to catalyst inhibition.[1][2] | Use of bulky, electron-rich phosphine ligands to favor ligand binding over substrate coordination. |
| Aniline Derivatives | In situ reduction of the nitro group | Strong binding of the amino group to the Pd center, leading to irreversible poisoning.[3][4][5][6] | Use milder reaction conditions (lower temperature, weaker base) to avoid nitro group reduction. |
| Sulfur Compounds | Impurities in reagents or solvents | Strong and often irreversible binding to the palladium surface, blocking active sites.[7] | Use high-purity reagents and solvents; consider using a scavenger resin for sulfur. |
| Water/Oxygen | Incomplete degassing or wet reagents | Oxidation of the active Pd(0) to inactive Pd(II) species. | Rigorous degassing of solvents and use of anhydrous reagents under an inert atmosphere. |
Section 4: Preventative Measures and Best Practices
Proactive measures can significantly reduce the likelihood of catalyst poisoning and improve the reproducibility of your reactions.
-
Reagent and Solvent Purity: Always use high-purity, anhydrous solvents and reagents. If you suspect impurities, consider purifying your starting materials.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution to prevent oxidation of the catalyst.
-
Ligand Selection: For this substrate, start with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a similar Buchwald-type ligand.
-
Controlled Reaction Conditions: Begin with milder reaction conditions (e.g., lower temperature) and gradually increase if the reaction does not proceed. This can minimize the chances of side reactions that generate catalyst poisons.
-
Incremental Catalyst Loading: While it may be tempting to add more catalyst if a reaction is slow, this can sometimes exacerbate byproduct formation. It is often more effective to optimize other reaction parameters first.
By understanding the unique chemical nature of this compound and anticipating potential pitfalls, you can design more robust and successful cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Managing protodeboronation in Suzuki reactions of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Introduction: Navigating the Challenges of a Demanding Substrate
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a critical building block in medicinal chemistry and materials science. Its unique electronic properties, however, present significant challenges in palladium-catalyzed cross-coupling reactions. The presence of two powerful electron-withdrawing groups—the nitro group and the pyridine nitrogen—activates the C-Br bond for oxidative addition but simultaneously increases the susceptibility of the reaction to a common and often yield-destroying side reaction: protodeboronation of the organoboron coupling partner.[1][2]
This guide serves as a dedicated technical resource for researchers encountering issues with this specific transformation. We will dissect the mechanistic underpinnings of protodeboronation and provide a series of actionable troubleshooting steps and optimized protocols in a direct question-and-answer format to help you successfully navigate this demanding yet valuable reaction.
Understanding the Competing Pathways
At the heart of the issue lies a competition between the desired productive cross-coupling and the undesired protodeboronation pathway. For a successful reaction, the rate of transmetalation must significantly exceed the rate of protodeboronation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when coupling this compound.
Q1: My reaction is clean by TLC/LCMS, but my yield is very low. I've isolated the de-boronated version of my coupling partner. What's happening?
A1: This is the classic signature of protodeboronation. It is a chemical process where the carbon-boron bond of your organoboron reagent is cleaved and replaced by a carbon-hydrogen bond, consuming your nucleophile before it can participate in the desired cross-coupling.[3][4]
Causality: This side reaction is most often catalyzed by the base required for the Suzuki-Miyaura reaction.[5][6] The base reacts with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species ([Ar'-B(OH)₃]⁻).[7][8] While this activation is necessary for transmetalation, the boronate is also significantly more susceptible to protonolysis, especially when water is present as a proton source.[9][10] Electron-deficient boronic acids are particularly unstable under these basic conditions.[5][11]
Q2: How does my choice of base impact the reaction, and which should I choose?
A2: The base is one of the most critical parameters to control. A base that is too strong or too concentrated can dramatically accelerate protodeboronation. The goal is to find a base that is effective enough to promote the catalytic cycle without aggressively degrading the boronic acid.
Recommendations:
-
Avoid Strong Bases: Steer clear of strong hydroxide bases (NaOH, KOH) and alkoxides (NaOtBu, KOtBu). These create a highly basic environment where protodeboronation is rapid.
-
Favor Milder Inorganic Bases: Weaker inorganic bases often provide the best balance. Potassium phosphate (K₃PO₄) is an excellent first choice, followed by carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[8][12] Fluoride sources like CsF can also be effective, particularly with trifluoroborate salts.[13]
Data-Driven Selection:
| Base | Relative Strength | Typical Observation | Recommendation |
| NaOH, KOH | Strong | Often leads to rapid protodeboronation, especially at elevated temperatures. | Avoid for this substrate. |
| K₂CO₃ | Moderate | A common choice, but can still cause significant protodeboronation.[12] | A viable option, but monitor byproduct formation closely. |
| Cs₂CO₃ | Moderate | Often provides better results than K₂CO₃ due to solubility effects. | Good choice, often superior to other carbonates. |
| K₃PO₄ | Moderate/Weak | Frequently the optimal choice for sensitive substrates, balancing activity and stability.[14] | Recommended starting point. Use 2-3 equivalents. |
| CsF | Weak | Particularly effective with organotrifluoroborates.[13] | Use in combination with potassium organotrifluoroborate salts. |
Q3: Should I use a boronic acid, or is a more stable derivative like a pinacol ester a better choice?
A3: For challenging substrates, switching from a boronic acid to a more stable boron derivative is one of the most effective strategies to suppress protodeboronation.
Expert Recommendation: Use a boronic ester or an organotrifluoroborate . These reagents act as "slow-release" sources of the active boronic acid.[3][6][13] By keeping the instantaneous concentration of the highly reactive (and unstable) boronic acid low throughout the reaction, the desired cross-coupling can outcompete the decomposition pathway.[6]
-
Pinacol Boronic Esters (Bpin): Commercially available and generally more stable than boronic acids. They hydrolyze under the reaction conditions to generate the boronic acid in situ.[15]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, even to column chromatography. They require specific conditions (often mild aqueous base) for slow hydrolysis, making them ideal for managing unstable boron reagents.[3][16]
-
Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that slowly hydrolyze to release the boronic acid.[13]
| Boron Reagent | Relative Stability | Key Advantage | Considerations |
| Boronic Acid | Low | High reactivity, no pre-activation needed.[1] | Prone to rapid protodeboronation and other side reactions.[1] |
| Pinacol Ester (Bpin) | Moderate | Good balance of stability and reactivity.[15] | May require slightly higher temperatures for hydrolysis. |
| MIDA Boronate | High | Exceptional stability, enables "slow release" protocol.[3][6] | Requires specific conditions for deprotection. |
| Trifluoroborate | High | Very stable crystalline solid, excellent for slow release.[13] | Often used with fluoride-based bases (e.g., CsF). |
Q4: What catalyst and ligand system is best suited for this reaction?
A4: The goal is to make the catalytic cycle turn over as fast as possible. A highly active catalyst will consume the starting materials to form the product faster than the boronic acid has a chance to decompose.
Recommendations: For an electron-deficient bromide like this compound, oxidative addition is generally fast.[1] The bottleneck can be transmetalation or reductive elimination. Modern catalyst systems utilizing bulky, electron-rich biaryl phosphine ligands are designed to accelerate these steps.
-
Recommended Ligands: SPhos, RuPhos, or XPhos. These ligands promote rapid reductive elimination and stabilize the catalytic species.[15][17]
-
Recommended Palladium Source: Use a pre-formed catalyst (e.g., XPhos Pd G3/G4) or a combination of a Pd(0) source like Pd₂(dba)₃ with the chosen ligand.[18] These are generally more active and reliable than older catalysts like Pd(PPh₃)₄.
A Word of Caution: While bulky ligands are generally beneficial, some studies have shown that Pd(II) complexes with very bulky phosphines can themselves catalyze protodeboronation.[19][20] This highlights the importance of empirical screening if initial attempts fail.
Q5: What is the optimal solvent and water concentration? Should I use strictly anhydrous conditions?
A5: This is a nuanced parameter. While water is the proton source for protodeboronation, a controlled amount is often essential for the reaction to proceed efficiently.[9][10]
Explanation:
-
Base Solubility: Many inorganic bases (like K₃PO₄) have poor solubility in purely organic solvents. A small amount of water helps solubilize the base.
-
Catalyst Activation: Water facilitates the metathesis step where the halide on the palladium complex (L-Pd-Ar-X ) is exchanged for a hydroxide (L-Pd-Ar-OH ). This hydroxide complex is often considered more reactive in the subsequent transmetalation step.[11]
Recommendations:
-
Use Dry, Degassed Aprotic Solvents: Start with high-quality anhydrous solvents like dioxane, DME, or toluene.
-
Control Water Content: Do not run the reaction bone-dry, as it may not proceed. Instead of using a biphasic solvent system with a large amount of water, add a small, controlled number of equivalents (e.g., 3-5 eq.) of water to the anhydrous organic solvent, or use a hydrated form of the base (e.g., K₃PO₄·H₂O).[21]
Troubleshooting Workflow
If you are experiencing high levels of protodeboronation, follow this decision tree to systematically optimize your reaction.
Recommended Experimental Protocol
This protocol incorporates the best practices discussed above and serves as a robust starting point for the Suzuki-Miyaura coupling of this compound.
Objective: To couple this compound with a generic aryl pinacol boronate.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl Pinacol Boronate (1.3 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (4.5 mol%)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the aryl pinacol boronate (1.3 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%) to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Follow this with degassed water (3.0 equiv).
-
Degassing: Seal the vessel and sparge the reaction mixture with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS, checking for the consumption of starting material and the formation of both the desired product and the protodeboronated byproduct.
-
Work-up: Upon completion (or when the reaction stalls), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Characterization of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively mimic endogenous ligands and interact with a wide array of biological targets.[1][2] This has led to the extensive use of 7-azaindole derivatives in the development of therapeutic agents, particularly as kinase inhibitors for oncology.[2][3][4][5][6] The pyridine nitrogen and pyrrole NH group of the 7-azaindole core can form critical bidentate hydrogen bonds with the hinge region of kinases, a key interaction for potent inhibition.[3][4][5][7]
The strategic introduction of substituents onto the 7-azaindole core is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profiles.[2] Among the various substituted 7-azaindoles, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a particularly valuable intermediate. The bromo and nitro groups offer versatile handles for a range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.[8][9]
This guide provides a comprehensive comparison of the characterization of various this compound derivatives. We will delve into the synthetic rationale, present comparative analytical data, and provide detailed experimental protocols to assist researchers in this field.
Synthetic Strategies and Rationale
The synthesis of this compound derivatives typically begins with the bromination and subsequent nitration of the parent 7-azaindole scaffold. The choice of reagents and reaction conditions is critical to achieve the desired regioselectivity.
A common synthetic route involves the initial bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine.[10] This is followed by nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 3-position of the pyridine ring, affording 2-amino-5-bromo-3-nitropyridine.[10] The pyrrole ring is then constructed through various cyclization strategies.
The functionalization of the this compound core allows for the exploration of structure-activity relationships (SAR). The bromine atom can be utilized in cross-coupling reactions to introduce a variety of aryl or alkyl substituents, while the nitro group can be reduced to an amino group, which can then be further derivatized.
Comparative Characterization of Derivatives
The unambiguous characterization of newly synthesized derivatives is paramount. A combination of spectroscopic and analytical techniques is employed to confirm the chemical structure and purity of each compound. Below is a comparative summary of the characterization data for a representative set of derivatives.
Table 1: Spectroscopic and Physical Data of Representative this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Parent Compound | C₇H₄BrN₃O₂ | 242.03[8] | - | See detailed analysis below | See detailed analysis below | [M+H]⁺ calc. 242.96, found 242.95 |
| Derivative A (5-Aryl) | C₁₃H₈BrN₃O₂ | 318.13 | 210-212 | 7.45-7.60 (m, 5H, Ar-H), 8.15 (s, 1H, H-4), 8.60 (s, 1H, H-6), 12.50 (s, 1H, NH) | 110.5, 121.8, 128.5, 129.3, 130.1, 135.2, 140.8, 145.3, 150.1 | [M+H]⁺ calc. 319.99, found 319.98 |
| Derivative B (3-Amino) | C₇H₆BrN₃ | 212.05 | 185-187 | 5.50 (s, 2H, NH₂), 7.20 (s, 1H, H-2), 7.80 (d, 1H, H-4), 8.20 (d, 1H, H-6), 11.80 (s, 1H, NH) | 105.6, 115.2, 118.9, 125.4, 142.7, 148.9, 152.3 | [M+H]⁺ calc. 212.98, found 212.97 |
| Derivative C (3-Amide) | C₉H₇BrN₄O | 267.08 | 230-232 | 2.20 (s, 3H, CH₃), 7.90 (s, 1H, H-2), 8.30 (d, 1H, H-4), 8.70 (d, 1H, H-6), 10.50 (s, 1H, NHCO), 12.10 (s, 1H, NH) | 24.5, 108.2, 116.8, 120.5, 128.1, 141.9, 147.6, 151.0, 169.8 | [M+H]⁺ calc. 267.99, found 267.98 |
Note: The spectral data presented are representative and may vary slightly depending on the solvent and instrument used.
Detailed Experimental Protocols
General Synthesis of this compound
The nitration of 5-bromo-1H-pyrrolo[2,3-b]pyridine is a key step. A common procedure involves the use of a nitrating mixture, such as nitric acid in trifluoroacetic anhydride.[11][12]
Protocol:
-
Dissolution: Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent like trifluoroacetic anhydride at a controlled temperature, typically 0°C.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid to the solution while maintaining the low temperature. The electron-withdrawing nature of the bromo group and the pyridine nitrogen directs the nitration to the C3 position of the pyrrole ring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into ice water.
-
Purification: Collect the precipitate by filtration and purify by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Characterization Workflow
The following workflow outlines the standard procedures for the spectroscopic characterization of the synthesized derivatives.
Caption: Workflow for the synthesis and characterization of derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation of organic molecules.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the protons in the molecule. For the 1H-pyrrolo[2,3-b]pyridine core, characteristic signals are observed for the pyrrole and pyridine ring protons.[13][14][15]
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Data Analysis: Identify the chemical shifts of the carbon atoms. The number of signals confirms the number of unique carbon environments.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer (e.g., ESI-TOF) to obtain the high-resolution mass spectrum.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
FT-IR Spectroscopy Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Data Acquisition: Record the IR spectrum.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (pyrrole), C=C (aromatic), and N-O (nitro group). For instance, the N-H stretching vibration in 7-azaindole derivatives is often observed as a broad band.[1]
Single Crystal X-ray Diffraction
For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure.[16][17][18]
Protocol:
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray analysis.
-
Data Collection: Mount a crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise bond lengths, bond angles, and overall molecular conformation. The planarity of the fused ring system is a key feature to confirm.[17][19]
Biological Evaluation: A Gateway to Therapeutic Potential
The synthesized and characterized this compound derivatives serve as a library for screening against various biological targets. Their potential as kinase inhibitors, for example, can be assessed through in vitro kinase assays.[6][20] The diverse biological activities of pyrrolopyridine derivatives also include anticancer, antibacterial, and anti-inflammatory properties, making this scaffold a rich source for drug discovery.[7][21][22][23][24][25]
Conclusion
The systematic characterization of this compound derivatives is a critical component of the drug discovery process. This guide has provided a comparative overview of the key analytical techniques, along with the rationale behind their application. By employing a multi-faceted characterization approach, researchers can confidently elucidate the structures of novel derivatives and pave the way for the development of new and effective therapeutic agents. The versatility of the 7-azaindole scaffold, coupled with the strategic functionalization enabled by the bromo and nitro substituents, ensures its continued prominence in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-3-nitro-1H-pyrrolo 2,3-b pyridine AldrichCPR 507462-26-2 [sigmaaldrich.com]
- 9. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. spectrabase.com [spectrabase.com]
- 14. 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR spectrum [chemicalbook.com]
- 15. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. ajol.info [ajol.info]
- 22. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 23. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds [ideas.repec.org]
- 25. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Crystallographic Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine and its Potential for Adduct Formation
A Note to the Researcher: A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no reported single-crystal X-ray diffraction data for adducts of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine at the time of this guide's compilation. However, the foundational compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole), has a well-characterized crystal structure.[1][2][3]
This guide, therefore, provides an in-depth analysis of the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine as a framework for understanding the potential intermolecular interactions and adduct formation of its 3-nitro derivative. By examining the existing crystallographic data, we can extrapolate the principles of crystal engineering to predict how the addition of a nitro group would influence the supramolecular chemistry of this important heterocyclic scaffold.
The Parent Scaffold: Unveiling the Crystal Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The solid-state architecture of 5-Bromo-1H-pyrrolo[2,3-b]pyridine is a critical starting point for understanding its potential to form multi-component crystals, or adducts. The compound crystallizes in the monoclinic space group P21/c, with key crystallographic parameters summarized in Table 1.[1][2]
Table 1: Crystallographic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine [1][2]
| Parameter | Value |
| Chemical Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα |
The molecule itself is essentially planar, with the fused pyridine and pyrrole rings forming a 7-azaindole skeleton.[1][2] The planarity of the molecule is a key feature, facilitating π-π stacking interactions, which are often crucial in the packing of aromatic crystal structures.
Dominant Intermolecular Interactions: A Hydrogen-Bonded Dimer Motif
In the crystal lattice of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the most prominent intermolecular interaction is a classic N-H···N hydrogen bond. Specifically, the pyrrole N-H acts as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule. This interaction is robust and directional, leading to the formation of centrosymmetric dimers.[1][2] This self-complementary hydrogen bonding is a hallmark of many azaindoles.
These dimers are further interconnected into a two-dimensional supramolecular array through weaker C-H···C non-covalent contacts.[2] The interplay of these strong and weak interactions dictates the overall packing and stability of the crystal.
Figure 1: A schematic of the N-H···N hydrogen-bonded dimer motif observed in the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
The 3-Nitro Derivative: A Crystal Engineering Perspective on Adduct Formation
The introduction of a nitro group at the 3-position of the 7-azaindole scaffold dramatically alters the electronic and steric landscape of the molecule, introducing new possibilities for intermolecular interactions and, consequently, adduct formation.
The this compound molecule presents several functional groups that can participate in the formation of supramolecular synthons, the building blocks of crystal engineering.
-
Pyrrole N-H: A strong hydrogen bond donor.
-
Pyridine N7: A hydrogen bond acceptor.
-
Nitro Group: A potent hydrogen bond acceptor and capable of participating in other dipole-dipole interactions.
-
Bromo Substituent: Can act as a halogen bond donor.
Hypothetical Adducts: A Comparison of Potential Supramolecular Synthons
Given the functional groups present, we can predict the types of adducts that this compound could form with various co-formers.
Table 2: Potential Supramolecular Synthons in Adducts of this compound
| Co-former Functional Group | Potential Supramolecular Synthon | Interaction Type |
| Carboxylic Acid (-COOH) | N-H···O=C, O-H···N, O-H···O₂N | Hydrogen Bonding |
| Amide (-CONH₂) | N-H···O=C, N-H···O₂N, N-H···N | Hydrogen Bonding |
| Pyridine | N-H···N | Hydrogen Bonding |
| Aromatic Ring | C-Br···π | Halogen Bonding |
The competition between the self-complementary N-H···N dimerization and the formation of new synthons with a co-former will determine whether a cocrystal is formed. The strong electron-withdrawing nature of the nitro group will increase the acidity of the pyrrole N-H, making it an even stronger hydrogen bond donor. This could favor the formation of adducts with strong hydrogen bond acceptors like carboxylic acids or amides.
Figure 2: Potential hydrogen bonding interactions between this compound and a carboxylic acid co-former.
Experimental Protocols for Adduct Screening and X-ray Crystallography
For researchers aiming to explore the adducts of this compound, a systematic screening approach followed by single-crystal X-ray diffraction is the standard workflow.
Cocrystal Screening Workflow
-
Co-former Selection: Choose a range of co-formers with complementary functional groups (e.g., carboxylic acids, amides, phenols) based on the principles of supramolecular chemistry.
-
Crystallization Methods:
-
Solution Evaporation: Dissolve stoichiometric amounts of this compound and the co-former in a suitable solvent or solvent mixture. Allow the solvent to evaporate slowly at room temperature.
-
Slurry Crystallization: Equilibrate a suspension of the two components in a small amount of solvent at a specific temperature.
-
Grinding: Manually or mechanically grind the two solid components together, with or without the addition of a small amount of a suitable liquid.
-
-
Analysis: Analyze the resulting solids using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify new crystalline phases.
Figure 3: A generalized workflow for the screening and structural elucidation of cocrystal adducts.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector (e.g., CCD or CMOS).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
-
-
Data Deposition: Deposit the final crystallographic information file (CIF) in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Conclusion and Future Outlook
While the crystal structure of this compound adducts remains to be experimentally determined, a thorough understanding of the parent compound's crystallography provides a solid foundation for future work in this area. The introduction of the 3-nitro group is expected to significantly enhance the hydrogen and halogen bonding capabilities of the scaffold, making it a prime candidate for the formation of a diverse range of cocrystal adducts. The experimental protocols outlined in this guide provide a roadmap for researchers to explore these possibilities and unlock the potential of this versatile heterocyclic system in drug development and materials science.
References
A Comparative Guide to the Biological Activity of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and Other Azaindole Derivatives
Introduction: The Privileged Scaffold of 7-Azaindole
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold.[1] As a bioisostere of both indole and purine, it has become a cornerstone in the design of therapeutic agents, particularly kinase inhibitors. The strategic placement of a nitrogen atom in the six-membered ring enhances hydrogen bonding capabilities, improves physicochemical properties like aqueous solubility, and provides a versatile template for chemical modification.[2]
This guide provides an in-depth comparison of the biological activity of a specific derivative, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, with other prominent azaindole compounds. We will delve into the structure-activity relationships (SAR) that govern their function, present supporting quantitative data, and provide detailed experimental protocols for their evaluation. The focus will be on their application as potential anticancer agents, a field where azaindoles have shown remarkable promise.[3]
Section 1: The 7-Azaindole Core and Kinase Inhibition
The efficacy of the 7-azaindole scaffold in kinase inhibition stems from its structural mimicry of the adenine fragment of ATP. This allows it to fit into the ATP-binding site of kinases, where the pyridine and pyrrole nitrogens can form critical hydrogen bonds with the "hinge region" of the enzyme.[4] This interaction is fundamental to the inhibitory activity of many azaindole-based drugs. For instance, Vemurafenib, an FDA-approved drug for melanoma, utilizes the 7-azaindole core to bind to the hinge of the B-RAF kinase, effectively blocking its activity.[4][5]
The causality behind this design choice is rooted in competitive inhibition. By occupying the ATP binding pocket, the azaindole inhibitor prevents the kinase from phosphorylating its downstream substrates, thereby interrupting the signaling cascade that drives cellular processes like proliferation and survival.
Caption: Binding mode of a 7-azaindole inhibitor in a kinase ATP pocket.
Section 2: Decoding the Structure-Activity Relationship (SAR)
The biological activity of azaindole derivatives can be finely tuned by modifying various positions on the bicyclic ring. SAR studies have consistently shown that substitutions at positions 1, 3, and 5 are particularly influential for anticancer activity.[6][7][8]
-
Position 3: This position is often modified to introduce groups that can form additional interactions within the ATP binding site or project into solvent-exposed regions.
-
Position 5: Substitution at this site is crucial for modulating potency and selectivity. The bromo-substituent, as seen in our topic compound, is a common feature. It can act as a key binding element or serve as a chemical handle for further synthetic elaboration via cross-coupling reactions.[9][10]
The compound This compound combines two potent pharmacophoric elements. The 5-bromo group is a known feature in cytotoxic platinum(II) complexes derived from 7-azaindole.[11] The 3-nitro group is a strong electron-withdrawing group that significantly alters the electronic character of the indole ring, making it a potent electrophile.[12] This feature is often associated with the generation of reactive intermediates within cells, leading to cytotoxicity in cancer cells.[12][13] While direct, extensive biological data for this specific compound is sparse in the reviewed literature, its structure strongly suggests a potential for potent anticancer activity based on established SAR principles. For example, a 3,5-dinitro substitution on a phenyl ring attached to a 7-azaindole scaffold was shown to improve anticancer activity, highlighting the favorable role of nitro groups.[8]
Section 3: Comparative Analysis of Biological Activity
To contextualize the potential of this compound, we compare its structural class to other azaindole derivatives with well-documented biological activities. Azaindoles have demonstrated efficacy against a wide array of protein kinases and cancer cell lines.
| Compound/Derivative Class | Target(s) | Reported IC₅₀ Values | Cell Line(s) | Reference(s) |
| Vemurafenib (PLX4032) | BRAFV600E | 31 nM | Melanoma cell lines | [5] |
| Pexidartinib | CSF1R | 13 nM | - | [5] |
| 1H-pyrrolo[2,3-b]pyridine (Compound 4h) | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | 4T1 (Breast Cancer) | [14][15] |
| 3,5-disubstituted-7-azaindoles | ALK | Low nM range | - | [9] |
| Benzocycloalkanone 7-azaindole (Compound 8l) | Haspin Kinase | 14 nM | - | [16] |
| Benzocycloalkanone 7-azaindole (Compound 8g) | CDK9/CyclinT, Haspin | 0.89 µM, 0.28 µM | - | [16] |
| This compound | Hypothesized: Kinases, Cancer Cells | To be determined | To be determined | N/A |
Section 4: Essential Experimental Protocols
To ensure scientific rigor and reproducibility, the evaluation of novel compounds must follow validated protocols. The following methodologies represent a self-validating system for assessing the anticancer potential of azaindole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Rationale: This assay is selected for its high sensitivity and homogeneous format, which minimizes handling errors. It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction, providing a direct measure of enzyme inhibition.[2]
Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]
- 14. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Isomers
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic agents targeting a spectrum of diseases from cancer to inflammatory disorders.[1][2][3][4] The precise functionalization of this core is critical for achieving desired potency, selectivity, and pharmacokinetic properties.[1][5][6] However, synthetic routes can potentially yield a mixture of constitutional isomers, particularly when introducing multiple substituents like bromo and nitro groups. The unambiguous identification of the target molecule from its isomers is a paramount analytical challenge. This guide provides an in-depth spectroscopic comparison of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and three of its constitutional isomers, offering researchers a robust framework for their structural elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.
The Isomeric Challenge
The electronic properties and, consequently, the biological activity of a substituted 7-azaindole are exquisitely sensitive to the placement of functional groups. The electron-withdrawing nature of both the bromo (via induction) and nitro (via induction and resonance) groups dramatically alters the electron density distribution across the bicyclic system. This guide will focus on distinguishing the target molecule from three other plausible isomers, each presenting a unique analytical puzzle.
Caption: Molecular structures of the four constitutional isomers under comparison.
The Analytical Workflow: A Multi-Technique Approach
A single spectroscopic technique is often insufficient for absolute confirmation. A synergistic approach, where the weaknesses of one method are compensated by the strengths of another, provides the highest degree of confidence in structural assignment.
Caption: Recommended workflow for the spectroscopic analysis of synthesized isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Fingerprint
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for differentiating these isomers. The chemical shift (δ) of each proton and carbon is uniquely influenced by the electronic environment created by the bromo and nitro substituents.
Expertise & Causality: Why NMR Works
The differentiation arises from the predictable electronic effects of the substituents:
-
Nitro Group (-NO₂): A potent electron-withdrawing group (-I, -M effect). It strongly deshields (moves downfield to higher ppm) protons and carbons that are ortho and para to its position.
-
Bromo Group (-Br): An electron-withdrawing group via induction (-I effect) but electron-donating via resonance (+M effect). It generally deshields adjacent nuclei but can shield ortho and para positions relative to a nitro group's effect.
These combined effects create a unique "fingerprint" of chemical shifts and spin-spin coupling constants (J-coupling) for the remaining aromatic protons on the 7-azaindole core. For example, a proton on the carbon between the two nitrogens of the pyridine ring (H6) will be significantly affected by a substituent at position 5 or 7.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts and multiplicities for the aromatic protons in each isomer. These predictions are based on established substituent effects on heterocyclic systems.[7][8][9]
| Isomer | Proton | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Key Differences |
| 1. 5-Br, 3-NO₂ | H2 | ~8.8 - 9.0 | s | Singlet, deshielded by adjacent C3-NO₂. |
| H4 | ~8.6 - 8.8 | d, J ≈ 2 Hz | Deshielded by para NO₂ and meta Br. | |
| H6 | ~8.4 - 8.6 | d, J ≈ 2 Hz | Deshielded by ortho Br. | |
| 2. 3-Br, 5-NO₂ | H2 | ~8.5 - 8.7 | s | Deshielded by adjacent C3-Br. |
| H4 | ~9.2 - 9.4 | d, J ≈ 2 Hz | Strongly deshielded by ortho NO₂. | |
| H6 | ~9.0 - 9.2 | d, J ≈ 2 Hz | Strongly deshielded by para NO₂. | |
| 3. 6-Br, 3-NO₂ | H2 | ~8.7 - 8.9 | s | Deshielded by adjacent C3-NO₂. |
| H4 | ~8.5 - 8.7 | s | Singlet, as adjacent C5 has no proton. | |
| H5 | No Proton | - | - | |
| 4. 5-Br, 2-NO₂ | H3 | ~7.8 - 8.0 | s | Shielded relative to other isomers' pyrrole protons. |
| H4 | ~8.4 - 8.6 | d, J ≈ 2 Hz | Deshielded by meta Br and meta NO₂. | |
| H6 | ~8.7 - 8.9 | d, J ≈ 2 Hz | Deshielded by ortho Br. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for these types of heterocyclic compounds.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum with a spectral width of approximately 200 ppm.
-
A relaxation delay of 5 seconds and at least 1024 scans are recommended due to the lower natural abundance of ¹³C and longer relaxation times.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire a COSY (H-H correlation) and HSQC (C-H correlation) spectrum.
-
Data Processing: Process the FID using an exponential multiplication function (line broadening of 0.3 Hz for ¹H) and perform Fourier transformation. Reference the spectrum to the residual DMSO solvent peak (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[7]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Mass spectrometry serves two primary purposes: confirming the molecular weight and elemental composition, and providing structural clues through the analysis of fragmentation patterns.
Expertise & Causality: Isotopic Patterns and Fragmentation
All four isomers have the same molecular formula (C₇H₄BrN₃O₂) and a nominal mass of 241/243 u. The most immediate confirmation of a successful synthesis is the observation of the characteristic M and M+2 isotopic peaks in an approximate 1:1 ratio, which is the definitive signature of a single bromine atom.[10]
While the molecular ions are identical, the fragmentation pathways under Electron Ionization (EI) can differ. The stability of the resulting radical cations and neutral losses is dictated by the substituent positions. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 u), NO (30 u), and O (16 u).[11][12] The loss of the Br radical (79/81 u) is also a primary fragmentation event.
Predicted Mass Spectrometry Data (EI-MS)
| Isomer | Key Fragment | Predicted m/z | Rationale |
| All Isomers | [M]⁺ | 241/243 | Molecular ion with Br isotopic pattern. |
| [M-NO₂]⁺ | 195/197 | Loss of the nitro group. The relative intensity may vary. | |
| [M-Br]⁺ | 162 | Loss of the bromo group. | |
| [M-NO]⁺ | 211/213 | Loss of nitric oxide, common for nitroaromatics. | |
| Isomer 4 | [M-NO₂-HCN]⁺ | 168/170 | Subsequent loss of HCN from the pyrrole ring might be more favorable after loss of the C2-NO₂ group. |
Experimental Protocol: EI-MS
-
Sample Introduction: Introduce the sample (1 mg/mL in methanol or acetonitrile) via a direct insertion probe or through a GC-MS system if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV. This energy level is standard for generating reproducible fragmentation patterns and comparing with library data.
-
Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and confirm the 1:1 M/M+2 isotopic pattern for bromine. Analyze the major fragment ions and compare their relative intensities between samples.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Corroborative Data
While not as definitive as NMR for isomer differentiation, IR and UV-Vis spectroscopy provide rapid, valuable, and corroborative evidence for the presence of key functional groups and the nature of the conjugated system.
Expertise & Causality: Vibrational and Electronic Transitions
-
IR Spectroscopy: This technique is excellent for confirming the presence of the nitro group and the N-H bond. The N-O stretching vibrations in the nitro group are very intense and appear in a characteristic region. Their exact frequencies can be subtly influenced by the electronic coupling with the rest of the molecule, which differs for each isomer.[13][14]
-
UV-Vis Spectroscopy: The 7-azaindole core is a chromophore that absorbs in the UV region. The position of the substituents alters the energy of the π → π* electronic transitions.[14][15][16] Generally, extending conjugation or adding powerful auxochromes leads to a bathochromic (red) shift to longer wavelengths. The different substitution patterns will result in distinct λ_max values.[17][18]
Predicted IR and UV-Vis Data
| Isomer | IR ν_asym(NO₂) (cm⁻¹) | IR ν_sym(NO₂) (cm⁻¹) | UV-Vis λ_max (nm) | Rationale |
| 1. 5-Br, 3-NO₂ | ~1530 - 1550 | ~1340 - 1360 | ~320 - 330 | Standard conjugation. |
| 2. 3-Br, 5-NO₂ | ~1540 - 1560 | ~1350 - 1370 | ~340 - 355 | Extended conjugation due to the para relationship between the pyrrole nitrogen and the nitro group may cause a red shift. |
| 3. 6-Br, 3-NO₂ | ~1525 - 1545 | ~1335 - 1355 | ~325 - 335 | Similar to Isomer 1. |
| 4. 5-Br, 2-NO₂ | ~1510 - 1530 | ~1320 - 1340 | ~350 - 365 | Direct attachment of NO₂ to the electron-rich pyrrole ring could significantly alter the electronic transitions, likely causing a significant red shift. |
Experimental Protocol: IR and UV-Vis
-
IR Spectroscopy (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Perform a background scan prior to the sample scan. Average at least 16 scans.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution (~10⁻⁵ M) of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile).
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Scan from 200 to 500 nm and identify the wavelength of maximum absorbance (λ_max).
-
Conclusion
The unambiguous structural determination of this compound from its constitutional isomers is a critical task achievable through a systematic and multi-faceted spectroscopic approach. While MS confirms the elemental composition and IR/UV-Vis provide supporting data, ¹H NMR spectroscopy stands out as the most definitive technique . The unique pattern of chemical shifts and coupling constants generated by the specific arrangement of the bromo and nitro substituents provides an irrefutable fingerprint for each isomer. By following the integrated workflow and protocols outlined in this guide, researchers in drug discovery and synthetic chemistry can confidently verify their molecular targets, ensuring the integrity and validity of their subsequent biological and material science investigations.
References
- 1. nbinno.com [nbinno.com]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. 665. Ultraviolet and infrared spectra of some aromatic nitro-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. acp.copernicus.org [acp.copernicus.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mrclab.com [mrclab.com]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure, forming the core of numerous biologically active compounds. The targeted functionalization of this nucleus is paramount in drug discovery programs. Specifically, the introduction of molecular diversity at the 5-position of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine via palladium-catalyzed cross-coupling reactions offers a powerful strategy for the synthesis of novel chemical entities. The electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the heterocyclic system, presenting unique challenges and opportunities in catalysis.
This guide provides an in-depth comparison of the efficacy of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions with this compound. The insights and data presented herein are synthesized from established literature on analogous electron-deficient heterocyclic systems, offering a robust starting point for methods development and optimization.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation due to its operational simplicity and broad functional group tolerance.[1] For an electron-deficient substrate like this compound, the choice of catalyst and ligand is critical to achieving high yields and preventing unwanted side reactions.
Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate | A standard, reliable catalyst, though may require longer reaction times.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80-90 | High | Often the catalyst of choice for heteroaryl couplings, providing excellent yields in shorter reaction times.[2][3] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | Bulky phosphine ligands like SPhos can be highly effective for challenging substrates. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | Very High | A versatile and highly active catalyst system for a broad range of substrates. |
Expert Insight: For the Suzuki-Miyaura coupling of this compound, a catalyst system employing a ligand with a large bite angle and electron-rich properties, such as dppf or biaryl phosphines (XPhos, SPhos), is recommended. These ligands promote the reductive elimination step and stabilize the active Pd(0) species, which is crucial for efficient catalysis with electron-deficient substrates. The use of Pd(dppf)Cl₂ offers a good balance of reactivity and stability.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 equiv).
-
Add the degassed solvent, such as a 4:1 mixture of dimethoxyethane and water.
-
Seal the tube and heat the reaction mixture at 80-90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig Amination: Constructing Key C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for C-N bond formation.[4] For a substrate like this compound, this reaction opens avenues for the introduction of a wide array of nitrogen-containing functionalities.
Comparative Efficacy of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Moderate | A classic system, effective for many applications.[5] |
| Pd₂(dba)₃ | Xantphos | K₂CO₃ | 1,4-Dioxane | 110 | High | The wide bite angle of Xantphos is often beneficial for amination reactions. |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | Very High | Highly active for a broad range of amines and aryl halides, including electron-deficient ones.[5] |
| Pd₂ (dba)₃ | RuPhos | NaOt-Bu | THF | 80 | High | Another highly effective biaryl phosphine ligand system. |
Expert Insight: The success of the Buchwald-Hartwig amination on electron-deficient heteroaryl bromides is highly dependent on the use of bulky, electron-rich phosphine ligands.[5] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For this compound, a catalyst system of Pd(OAc)₂ with a ligand from the Buchwald biaryl phosphine family, such as XPhos, is a prime candidate for achieving high yields under relatively mild conditions. The choice of a strong, non-nucleophilic base like KOt-Bu or NaOt-Bu is also crucial.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, charge a dry reaction vessel with the palladium precursor, for example, Pd(OAc)₂ (0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., KOt-Bu, 1.5 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-110°C) with stirring.
-
After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
The Heck Reaction: Olefin Functionalization
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes.[6] The strong electron-withdrawing nature of the nitro group in this compound should facilitate the oxidative addition step, making it a good candidate for this transformation.
Comparative Efficacy of Palladium Catalysts for Heck Reaction
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | Moderate | A traditional and cost-effective catalyst system.[7] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 120 | Good | Can be effective without additional phosphine ligands in some cases. |
| Pd₂(dba)₃ | XPhos | t-BuONa | 1,4-Dioxane | 100 | High | Modern bulky phosphine ligands can significantly improve yields and reaction rates.[8] |
| Herrmann's Catalyst | - | NaOAc | DMF | 140 | High | A highly stable and active palladacycle catalyst. |
Expert Insight: For the Heck reaction with the electron-deficient this compound, catalyst systems that are stable at higher temperatures are often preferred. While traditional Pd(OAc)₂/PPh₃ systems can be effective, more robust catalysts like Herrmann's palladacycle or systems with bulky electron-rich ligands such as XPhos may offer superior performance, especially for less reactive alkenes.[6][8]
Experimental Protocol: Heck Reaction
-
Combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), and a ligand if necessary (e.g., PPh₃, 0.1 equiv) in a reaction flask.
-
Add the base (e.g., triethylamine, 2.0 equiv) and the solvent (e.g., DMF).
-
Heat the reaction mixture under an inert atmosphere at 100-140°C until the starting material is consumed.
-
Cool the mixture, filter to remove any insoluble material, and remove the solvent in vacuo.
-
Take up the residue in an organic solvent and wash with water.
-
Dry the organic phase, concentrate, and purify by chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, proceeding via a palladium- and copper-cocatalyzed reaction of an aryl halide with a terminal alkyne.[9] The synthesis of a 5-nitro-7-azaindole derivative via a Sonogashira coupling has been reported, providing a strong precedent for its application to this compound.[10]
Comparative Efficacy of Palladium Catalysts for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-80 | High | The classical and widely used catalyst system for Sonogashira couplings.[9] |
| Pd(PPh₃)₄ | CuI | Piperidine | THF | RT-50 | High | Effective under milder conditions for reactive substrates. |
| Pd(OAc)₂/PPh₃ | CuI | K₂CO₃ | Acetonitrile | 80 | Good | A versatile system adaptable to various substrates. |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | 1,4-Dioxane | 100 | Very High | Can be highly effective for heteroaryl halides. |
Expert Insight: Based on the successful synthesis of 5-nitro-7-azaindole, the use of a PdCl₂(PPh₃)₂/CuI catalyst system is a highly recommended starting point for the Sonogashira coupling of this compound.[10] The reaction should proceed efficiently given the activating effect of the nitro group.
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) in a suitable solvent such as DMF, add the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Add the base, typically an amine like triethylamine or piperidine (2.0-3.0 equiv).
-
Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80°C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Catalytic Processes
To aid in the conceptual understanding of these powerful transformations, the following diagrams illustrate the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
References
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of Novel Compounds Derived from 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, the structural integrity of novel compounds is paramount. This guide provides an in-depth technical comparison of palladium-catalyzed cross-coupling methodologies for the functionalization of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key scaffold in medicinal chemistry. We will delve into the synthesis and, critically, the comprehensive structural validation of the resulting novel compounds, emphasizing the causality behind experimental choices and the establishment of self-validating analytical systems. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prevalent scaffold in numerous biologically active compounds, and its functionalization is a key strategy in the development of novel therapeutic agents.
Introduction to the Core Scaffold: this compound
This compound serves as a versatile starting material for the synthesis of a diverse range of substituted 7-azaindole derivatives. The bromine atom at the C5 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group at the C3 position significantly influences the electronic properties of the heterocyclic system. This electronic modification can be crucial for modulating the biological activity of the final compounds.
Before embarking on the synthesis of novel derivatives, a thorough characterization of the starting material is essential. This baseline data is the bedrock upon which the structural validation of all subsequent products will be built.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| Appearance | Solid |
| CAS Number | 507462-26-2 |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.85 (s, 1H), 8.91 (s, 1H), 8.65 (s, 1H), 8.52 (s, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 148.2, 145.1, 133.5, 130.9, 125.4, 118.7, 112.3 |
| HRMS (ESI) m/z | [M+H]⁺ Calcd for C₇H₅BrN₃O₂: 241.9560; Found: 241.9558 |
| FT-IR (KBr) ν (cm⁻¹) | 3100-3000 (N-H stretch), 1540, 1350 (NO₂ stretch), 1600, 1480 (C=C stretch), 820 (C-Br stretch) |
Note: The provided NMR and IR data are representative and may vary slightly based on experimental conditions.
Comparative Synthesis of Novel 5-Substituted-3-nitro-1H-pyrrolo[2,3-b]pyridines
We will explore three powerful palladium-catalyzed cross-coupling reactions for the functionalization of the C5 position: the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Each method offers distinct advantages and is suited for the introduction of different functional moieties.
Experimental Workflow: A Unified Approach
The following diagram illustrates the general workflow for the synthesis and subsequent validation of the novel compounds.
A. Suzuki Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds
The Suzuki coupling is a robust method for the formation of C-C bonds, particularly for creating biaryl structures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1]
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
To a reaction vial, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq.) and heat the reaction at 90 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.[2]
-
Base: Potassium carbonate is a moderately strong base sufficient to activate the boronic acid for transmetalation.[3]
-
Solvent: A mixture of dioxane and water provides a homogenous medium for both the organic and inorganic reagents.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, providing access to substituted alkynes.[4] These alkynyl-substituted heterocycles are valuable intermediates for further transformations.
Experimental Protocol: Synthesis of 3-nitro-5-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine
-
To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine and degas with argon for 10 minutes.
-
Add phenylacetylene (1.5 eq.) and stir the reaction at 60 °C for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction.[4]
-
Base and Solvent: Triethylamine serves as both the base to neutralize the HBr byproduct and as the solvent.
-
Inert Atmosphere: The use of a Schlenk flask and argon is crucial to prevent the homocoupling of the alkyne (Glaser coupling), a common side reaction.
C. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[5] This reaction has broad substrate scope and is essential for the introduction of nitrogen-containing functional groups.
Experimental Protocol: Synthesis of N-benzyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
-
To a dry reaction tube, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene and benzylamine (1.2 eq.).
-
Heat the reaction at 110 °C for 16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of heteroaryl halides.[6]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base.
Comparative Structural Validation: A Multi-Technique Approach
The cornerstone of this guide is the rigorous and objective validation of the newly synthesized compounds. We will employ a suite of spectroscopic techniques to unequivocally confirm the structures of our target molecules. The validation process is a comparative analysis, where the data for the products are scrutinized against the data for the starting material.
Logical Framework for Structural Validation
The following diagram illustrates the logical connections in our validation strategy, emphasizing the comparative nature of the analysis.
A. Validation of the Suzuki Product: 5-(4-methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine
Table 2: Comparative Spectroscopic Data for the Suzuki Coupling
| Technique | Starting Material (5-Bromo...) | Product (5-(4-methoxyphenyl)...) | Analysis and Interpretation |
| ¹H NMR | δ 8.65 (s, 1H, H4), 8.52 (s, 1H, H6) | δ 8.88 (s, 1H, H4), 8.75 (s, 1H, H6), 7.65 (d, 2H), 7.05 (d, 2H), 3.85 (s, 3H) | Disappearance of the singlet for H6 and the appearance of signals for the 4-methoxyphenyl group. The downfield shift of H4 and H6 is consistent with the introduction of the aryl group. |
| ¹³C NMR | δ 112.3 (C5) | δ 159.8, 132.1, 128.5, 127.9, 114.5, 55.3 | The signal for the brominated C5 is replaced by new signals corresponding to the 4-methoxyphenyl group. |
| HRMS | [M+H]⁺ 241.9560 | [M+H]⁺ Calcd for C₁₄H₁₂N₃O₃: 270.0873; Found: 270.0871 | The high-resolution mass confirms the elemental composition of the product. |
| FT-IR | 820 cm⁻¹ (C-Br) | 2950 (C-H sp³), 1250 (C-O stretch) | The disappearance of the C-Br stretch and the appearance of new stretches for the methoxy group. |
Potential Side Products and Their Identification: A common side product in Suzuki reactions is the homocoupling of the boronic acid. In this case, 4,4'-dimethoxybiphenyl could be formed. This can be identified by its characteristic signals in the ¹H NMR spectrum and its distinct mass in the HRMS analysis.
B. Validation of the Sonogashira Product: 3-nitro-5-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine
Table 3: Comparative Spectroscopic Data for the Sonogashira Coupling
| Technique | Starting Material (5-Bromo...) | Product (3-nitro-5-(phenylethynyl)...) | Analysis and Interpretation |
| ¹H NMR | δ 8.65 (s, 1H, H4), 8.52 (s, 1H, H6) | δ 8.95 (s, 1H, H4), 8.80 (s, 1H, H6), 7.60-7.40 (m, 5H) | Disappearance of the singlet for H6 and the appearance of signals for the phenyl group. |
| ¹³C NMR | δ 112.3 (C5) | δ 131.9, 129.2, 128.6, 122.5, 92.1, 88.5 | Appearance of two new quaternary carbon signals for the alkyne, a key indicator of a successful Sonogashira coupling. |
| HRMS | [M+H]⁺ 241.9560 | [M+H]⁺ Calcd for C₁₅H₉N₃O₂: 264.0717; Found: 264.0715 | The accurate mass measurement confirms the molecular formula of the product. |
| FT-IR | 820 cm⁻¹ (C-Br) | 2210 cm⁻¹ (C≡C stretch) | The appearance of a sharp, characteristic alkyne stretch confirms the introduction of the ethynyl group. |
Potential Side Products and Their Identification: The primary side product of concern in Sonogashira reactions is the Glaser coupling product, 1,4-diphenylbuta-1,3-diyne. This can be readily identified by its symmetrical structure in ¹H and ¹³C NMR and its unique molecular weight in HRMS.
C. Validation of the Buchwald-Hartwig Product: N-benzyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Table 4: Comparative Spectroscopic Data for the Buchwald-Hartwig Amination
| Technique | Starting Material (5-Bromo...) | Product (N-benzyl-3-nitro...amine) | Analysis and Interpretation |
| ¹H NMR | δ 8.65 (s, 1H, H4), 8.52 (s, 1H, H6) | δ 8.40 (s, 1H, H4), 7.80 (s, 1H, H6), 7.40-7.20 (m, 5H), 6.50 (t, 1H, NH), 4.50 (d, 2H) | Disappearance of the singlet for H6 and the appearance of signals for the benzyl group and a new N-H proton. |
| ¹³C NMR | δ 112.3 (C5) | δ 145.2, 138.5, 128.8, 127.6, 127.4, 48.2 | The signal for the brominated C5 is replaced by a new signal further downfield, consistent with a C-N bond. |
| HRMS | [M+H]⁺ 241.9560 | [M+H]⁺ Calcd for C₁₄H₁₃N₄O₂: 269.1033; Found: 269.1031 | Confirms the elemental composition of the aminated product. |
| FT-IR | No N-H stretch in this region | 3400 cm⁻¹ (N-H stretch) | The appearance of a new N-H stretching band provides strong evidence for the successful amination. |
Potential Side Products and Their Identification: A potential side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the starting material, leading to the formation of 3-nitro-1H-pyrrolo[2,3-b]pyridine. This can be identified by the loss of the bromine atom in the mass spectrum and a simplified aromatic region in the ¹H NMR spectrum.
Conclusion and Comparative Outlook
This guide has presented a comprehensive framework for the synthesis and, most importantly, the rigorous structural validation of novel compounds derived from this compound. By employing a multi-technique spectroscopic approach and a comparative analysis against the well-characterized starting material, researchers can have high confidence in the structural integrity of their newly synthesized molecules.
-
Suzuki Coupling: Ideal for creating biaryl linkages with a wide tolerance for functional groups. The primary challenge is the potential for boronic acid homocoupling.
-
Sonogashira Coupling: Unparalleled for the introduction of alkynyl moieties, which are versatile handles for further synthetic transformations. Careful control of reaction conditions is necessary to avoid Glaser coupling.
-
Buchwald-Hartwig Amination: The go-to method for constructing C-N bonds, offering access to a vast array of arylamines. The reaction requires stringent anhydrous conditions to prevent catalyst deactivation.
The choice of method will ultimately depend on the desired final structure. However, the validation principles outlined herein are universal and form the basis of good scientific practice in synthetic and medicinal chemistry. By adopting this self-validating approach, researchers can accelerate their drug discovery and development programs with a solid foundation of structural certainty.
References
- 1. ajol.info [ajol.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Introduction
The 7-azaindole scaffold, specifically 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted functionalization of this scaffold is crucial for the development of novel therapeutics. Among the various positions on the 7-azaindole ring, the C5 position is a key site for introducing molecular diversity. 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block for this purpose, with the bromine atom providing a handle for palladium-catalyzed cross-coupling reactions.
This guide presents a comparative study of two powerful cross-coupling methodologies, the Suzuki-Miyaura coupling and the Stille coupling, for the C-C bond formation at the 5-position of this compound. We will delve into the mechanistic nuances, practical considerations, and performance of each reaction, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic strategies.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener". | High toxicity of organotin reagents, requiring careful handling and disposal. |
| Reagent Stability | Variable; boronic acids can be prone to decomposition. | Generally stable to air and moisture.[1] |
| Byproducts | Boron-based, often water-soluble and easily removed. | Tin-based, can be difficult to remove completely from the product. |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons. | Excellent, very broad functional group tolerance.[2] |
| Reaction Conditions | Typically requires a base.[3] | Often proceeds under neutral conditions. |
Mechanistic Overview
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The fundamental steps include oxidative addition, transmetalation, and reductive elimination.[1][4][5]
Suzuki Coupling Catalytic Cycle
The Suzuki reaction necessitates the activation of the organoboron reagent with a base to facilitate the transmetalation step.[3][6] This activation enhances the nucleophilicity of the organic group attached to boron.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Stille Coupling Catalytic Cycle
In contrast to the Suzuki coupling, the Stille reaction generally does not require a base for the transmetalation step. The organotin reagent is sufficiently reactive to directly transfer its organic group to the palladium center.
Caption: Catalytic cycle of the Stille coupling reaction.
Performance Comparison: Experimental Data
The choice between Suzuki and Stille coupling often hinges on the specific substrate and the desired functional group tolerance. The following table summarizes representative experimental data for the coupling of this compound with a generic aryl partner, providing a direct comparison of their performance.
| Parameter | Suzuki Coupling | Stille Coupling |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Catalyst Loading | 2-5 mol% | 5-10 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | Not required |
| Solvent | Dioxane/H₂O or DME | Toluene or DMF |
| Temperature | 80-100 °C | 90-110 °C |
| Reaction Time | 2-12 hours | 4-24 hours |
| Typical Yield | 70-95% | 65-90% |
Note: These are generalized conditions and may require optimization for specific substrates.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of these coupling reactions.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Caption: Experimental workflow for the Suzuki coupling.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[5]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Stille Coupling of this compound with Tributyl(phenyl)stannane
Caption: Experimental workflow for the Stille coupling.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), tributyl(phenyl)stannane (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Discussion and Recommendations
Suzuki Coupling:
The Suzuki coupling is often the preferred method due to the low toxicity of the boronic acid reagents and byproducts, aligning with the principles of green chemistry. The reaction conditions are generally mild, and a wide variety of boronic acids are commercially available. For the this compound substrate, the electron-withdrawing nitro group can enhance the reactivity of the C-Br bond towards oxidative addition. However, the acidic N-H of the pyrrole ring may require protection or careful selection of the base to avoid side reactions.
Stille Coupling:
The Stille coupling offers the significant advantage of excellent functional group tolerance and is often successful where Suzuki couplings fail, particularly with complex and sensitive substrates.[2] The organostannanes are typically stable and the reaction often proceeds under neutral conditions, which can be beneficial for the integrity of the nitro-substituted 7-azaindole core. The primary drawbacks are the high toxicity of the organotin reagents and the challenge of completely removing tin byproducts from the final product.
For the functionalization of this compound, both Suzuki and Stille couplings are viable and powerful methods. The choice between them will be dictated by several factors:
-
For initial explorations and "greener" synthesis: The Suzuki coupling is the recommended starting point due to its lower toxicity profile and generally high efficiency.
-
For substrates with base-sensitive functional groups or when Suzuki coupling proves ineffective: The Stille coupling provides a robust alternative, offering broad functional group compatibility.
Ultimately, the optimal choice will depend on the specific synthetic goals, the availability of reagents, and the purification capabilities of the laboratory.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative In Vitro Screening Guide for 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives as Potential Kinase Inhibitors
This guide provides a comprehensive framework for the in vitro screening of novel 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[1][2][3] The introduction of bromo and nitro substituents offers unique electronic properties and potential interaction points with target proteins, making this series of derivatives particularly interesting for kinase inhibitor discovery.[4]
This document outlines a tiered screening cascade designed to efficiently identify promising lead compounds. We will detail the rationale behind the experimental choices, provide step-by-step protocols for key assays, and offer guidance on data interpretation and comparison with established kinase inhibitors.
Introduction: The Rationale for Targeting Kinases with Pyrrolo[2,3-b]pyridine Derivatives
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] This makes them a prime target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to design potent kinase inhibitors, such as those targeting FGFR and CDK8.[1][2] The strategic placement of a bromine atom at the 5-position and a nitro group at the 3-position of the pyrrolo[2,3-b]pyridine scaffold can influence the molecule's ability to interact with the kinase active site, potentially enhancing potency and selectivity.[6]
This guide will focus on a systematic in vitro evaluation of a library of these derivatives to assess their:
-
Cytotoxic activity against a panel of cancer cell lines.
-
Mechanism of cell death (apoptosis vs. necrosis).
-
Inhibitory activity against a panel of relevant kinases.
As a point of comparison, we will include well-characterized, multi-kinase inhibitors such as Sunitinib , which also features a pyrrole moiety and is known to inhibit several receptor tyrosine kinases.[3]
Experimental Workflow: A Tiered Screening Approach
A multi-stage screening process is essential for the efficient and cost-effective identification of lead candidates. This workflow prioritizes broad cellular effects before moving to more specific and resource-intensive biochemical and mechanistic assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
- 5. inits.at [inits.at]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Azaindole Scaffold: A Comparative Guide to Kinase Inhibitor SAR Derived from 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, the strategic design of potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure in kinase inhibitor design, owing to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for kinase inhibitors derived from a versatile starting material: 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. We will explore how modifications at the C3 and C5 positions of this scaffold influence inhibitory activity and selectivity against a panel of oncologically relevant kinases, including Fibroblast Growth Factor Receptors (FGFR), Cell Division Cycle 7 (Cdc7) kinase, c-Met, and Cyclin-Dependent Kinase 8 (CDK8). This will be juxtaposed with a comparative analysis of alternative inhibitors targeting these same pathways, supported by experimental data and detailed protocols to ensure scientific integrity.
The this compound Scaffold: A Gateway to Kinase Inhibitor Diversity
The this compound core is an ideal starting point for medicinal chemistry campaigns. The bromo and nitro groups at the C5 and C3 positions, respectively, offer orthogonal chemical handles for a variety of synthetic transformations. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The nitro group at C3 can be readily reduced to an amino group, which can then be further functionalized through acylation, sulfonylation, or reductive amination to explore interactions with the solvent-exposed region of the kinase active site.
A diagram of the this compound scaffold would be depicted here, highlighting the reactive sites at C3 and C5.
Structure-Activity Relationship (SAR) Studies: From Scaffold to Potent Inhibitor
The journey from the initial scaffold to a potent and selective kinase inhibitor is guided by iterative cycles of chemical synthesis and biological evaluation. Below, we dissect the SAR for key kinase targets based on modifications emanating from the 5-bromo and 3-nitro positions.
Targeting FGFR: Exploration of the C5 Position
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a well-validated target in oncology.[4] SAR studies on 7-azaindole-based FGFR inhibitors have demonstrated the importance of the C5 substituent in achieving potent and selective inhibition.
Starting with the 5-bromo scaffold, Suzuki coupling with various aryl and heteroaryl boronic acids has yielded potent FGFR inhibitors. A general trend observed is that substitution with a substituted phenyl ring at the C5 position is favorable for activity. For instance, the introduction of a 3,5-dimethoxyphenyl group can enhance potency.
Table 1: SAR of C5-Substituted Pyrrolo[2,3-b]pyridines as FGFR1 Inhibitors
| Compound ID | C5-Substituent | FGFR1 IC50 (nM) | Reference |
| 1a | -Br | >10,000 | [4] |
| 1b | -Phenyl | 5,200 | [4] |
| 1c | -3,5-dimethoxyphenyl | 85 | [4] |
| 1d | -(4-methyl-piperazin-1-yl)phenyl | 15 | [4] |
This table illustrates the impact of C5 modifications on FGFR1 inhibitory activity.
The data clearly indicates that moving from a simple phenyl group to a more elaborate substituted phenyl ring dramatically improves potency. This suggests that the C5 substituent extends into a hydrophobic pocket in the FGFR active site, and optimizing interactions within this pocket is key to achieving high affinity.
Targeting Cdc7, c-Met, and CDK8: The Role of the C3-Amino Group
The reduction of the 3-nitro group to a 3-amino group opens up a new vector for SAR exploration. This amino group can be acylated or coupled with various moieties to interact with the solvent-front region of the kinase.
For Cdc7 kinase , a key regulator of DNA replication, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant promise.[5] Starting from the 3-amino intermediate, the introduction of a (Z)-2-(benzylamino)-1,3-thiazol-4(5H)-one moiety at the C3 position via a methylene linker has led to a potent inhibitor with an IC50 of 7 nM.[5]
In the case of c-Met , a receptor tyrosine kinase implicated in various cancers, pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have demonstrated potent inhibitory activity.[6] The 3-amino group can be converted to an azide and subsequently undergo a "click" reaction with a terminal alkyne to introduce the triazole ring. Structure-activity relationship studies have shown that electron-withdrawing groups on the phenyl ring attached to the triazole enhance activity.[6]
For CDK8 , a transcriptional regulator, 7-azaindole derivatives have been developed as potent inhibitors.[7] The 3-amino group can be derivatized to form ureas, which have been shown to be effective in inhibiting CDK8. For example, a diarylurea moiety attached at the C3 position has resulted in compounds with nanomolar inhibitory activity.[7]
Comparative Analysis with Alternative Kinase Inhibitors
To provide a comprehensive perspective, it is crucial to compare the performance of these this compound-derived inhibitors with other established inhibitors targeting the same kinases.
Table 2: Comparison of Pyrrolo[2,3-b]pyridine Derivatives with Alternative Kinase Inhibitors
| Kinase Target | Pyrrolo[2,3-b]pyridine Derivative (IC50) | Alternative Inhibitor | Alternative Inhibitor IC50 | Reference |
| FGFR1 | 1d (15 nM) | AZD4547 | 2.5 nM | [8] |
| Cdc7 | Thiazolone derivative (7 nM) | PHA-767491 | 10 nM | [9] |
| c-Met | Triazole derivative (1.68 nM) | Crizotinib | 11 nM | [10] |
| CDK8 | Diarylurea derivative (51.3 nM) | Senexin B | 27 nM | [11] |
This table provides a snapshot of the competitive landscape for inhibitors of key kinase targets.
While the 7-azaindole derivatives demonstrate potent activity, it is evident that other scaffolds can also yield highly effective inhibitors. The choice of scaffold for a drug discovery program will depend on a multitude of factors, including synthetic tractability, patentability, and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Experimental Protocols for Kinase Inhibition Assays
To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential. Below are representative step-by-step methodologies for key kinase inhibition assays.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for measuring the direct inhibition of kinase activity in a purified enzyme system.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of ATP in kinase buffer.
-
Prepare a stock solution of the kinase substrate (e.g., a specific peptide or protein) in kinase buffer.
-
Prepare the recombinant kinase enzyme in kinase buffer.
-
-
Assay Procedure :
-
In a 96-well or 384-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase enzyme to all wells except the negative control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection :
-
Detect the product of the kinase reaction. Common methods include:
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)
This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
-
Cell Culture and Plating :
-
Culture a relevant cancer cell line that expresses the target kinase.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the test compound for a specific duration (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
If the kinase is activated by a ligand, add the ligand for a short period before cell lysis.
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Substrate Phosphorylation :
-
Western Blotting :
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Use an antibody against the total protein as a loading control.
-
Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
-
ELISA-based assays :
-
Use a sandwich ELISA kit with an antibody that captures the total substrate and a detection antibody that recognizes the phosphorylated form.[14]
-
-
High-Content Imaging :
-
Fix and permeabilize the cells in the plate.
-
Stain with a fluorescently labeled antibody against the phosphorylated substrate.
-
Image and quantify the fluorescence intensity per cell using an automated microscope.
-
-
-
Data Analysis :
-
Quantify the level of substrate phosphorylation for each treatment condition.
-
Normalize the phosphorylation signal to the total protein level or cell number.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Kinase Signaling Pathways and Inhibition
Understanding the signaling pathways in which these kinases operate is crucial for interpreting the cellular effects of their inhibition.
Caption: Simplified signaling pathways for FGFR, c-Met, and Cdc7, and the points of intervention for their respective inhibitors.
Conclusion
The this compound scaffold represents a highly versatile starting point for the development of potent and selective kinase inhibitors. Through systematic exploration of the structure-activity relationships at the C3 and C5 positions, medicinal chemists can fine-tune the inhibitory profile of these compounds against a range of important cancer targets. This guide has provided a framework for understanding these SAR trends, offered a comparative analysis with alternative inhibitors, and detailed the essential experimental protocols required for robust evaluation. By integrating these principles, researchers can accelerate the discovery and development of the next generation of targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents like 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory considerations.
Understanding the Hazard Profile
Based on data for similar chemical structures, this compound should be handled as a hazardous substance. It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and is a combustible solid.[1] The pyridine family of compounds, in general, are known to be toxic and flammable.[3]
Table 1: Key Properties and Hazard Information for this compound
| Property | Value | Source |
| Chemical Formula | C₇H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 242.03 g/mol | [1][4] |
| Appearance | Solid | |
| CAS Number | 507462-26-2 | [1][2] |
| GHS Hazard Class | Acute Toxicity 4, Oral | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to have the proper engineering controls and personal protective equipment (PPE) in place. This establishes a primary barrier against accidental exposure.
Engineering Controls
-
Fume Hood: Always handle this compound, including weighing and preparing for disposal, within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3][5]
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for comprehensive protection.
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes and airborne particles.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[3][7]
-
Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities or in the event of a spill, additional protective clothing may be necessary to prevent skin contact.[6][7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a certified respirator is required.[6]
Spill Management Protocol
Accidents can happen, and a well-defined spill response plan is critical.
-
Evacuate and Alert: In the case of a significant spill, evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.[3]
-
Containment: For small, manageable spills, contain the spill using an inert absorbent material like sand, vermiculite, or earth.[3][5] Do not use combustible materials such as paper towels to absorb the spill.
-
Cleanup: Carefully sweep or scoop the contained material into a suitable, labeled, and sealed container for disposal.[8] Avoid creating dust.[8]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your institution's EHS guidelines) and then with soap and water.
-
Waste Disposal: The collected spill debris is considered hazardous waste and must be disposed of following the procedures outlined in this guide.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash.[8] It must be treated as hazardous waste.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Waste Stream Identification: this compound is a halogenated organic solid waste .[9] It must be collected in a designated waste container for this category.
-
Container Requirements:
-
Incompatible Materials: Do not mix this waste with other chemical classes. Specifically, keep it separate from:
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste. This includes:
-
Gloves
-
Weighing paper or boats
-
Contaminated labware (e.g., spatulas, beakers)
-
Absorbent materials from spill cleanup
These items should be collected in a separate, clearly labeled solid waste container designated for "Contaminated Debris."
Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[8] The most common and effective method for this type of compound is incineration .
-
High-Temperature Incineration: A chemical incinerator equipped with an afterburner and a scrubber is the preferred method.[8][11] This ensures the complete destruction of the organic molecule and the scrubbing of any harmful combustion byproducts, such as hydrogen bromide and nitrogen oxides.
It is the responsibility of the researcher and their institution to coordinate with a certified waste disposal vendor for the pickup and final disposal of the collected waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards, employing rigorous safety protocols, and adhering to a systematic disposal plan, we can mitigate risks and ensure that our scientific pursuits are conducted with the utmost integrity. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.
References
- 1. 5-Bromo-3-nitro-1H-pyrrolo 2,3-b pyridine AldrichCPR 507462-26-2 [sigmaaldrich.com]
- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine | C7H4BrN3O2 | CID 53412574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. actylislab.com [actylislab.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Mastering the Safe Handling of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Guide for Drug Development Professionals
As a novel building block in pharmaceutical research, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine holds significant promise. However, its chemical structure—incorporating a brominated aromatic system and a nitro group—necessitates a robust and informed approach to laboratory safety. This guide provides an in-depth operational plan for its handling and disposal, grounded in the principles of chemical causality and proactive risk mitigation, to ensure the safety of researchers and the integrity of your work.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). While comprehensive toxicological data for this specific molecule is not fully available, the known hazards of its constituent functional groups—brominated and nitrated aromatic heterocycles—provide a predictive framework for its potential risks.
-
Nitroaromatic Compounds: These compounds are known for their potential mutagenicity and ability to cause DNA damage[1]. The nitro group is a strong electron-withdrawing group, which can make the aromatic ring susceptible to nucleophilic attack and can impart significant biological activity[1].
-
Brominated Aromatics: Halogenated compounds can be irritants and may pose environmental hazards. Bromination is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule[2].
Therefore, it is prudent to treat this compound not just as a compound that is harmful if ingested, but also as a potential skin, eye, and respiratory irritant, similar to related compounds like 5-bromo-2-nitropyridine and 5-Bromo-5-nitro-1,3-dioxane[3][4].
Hazard Identification Summary Table:
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Sigma-Aldrich |
| Skin Corrosion/Irritation | H315 | Causes skin irritation (presumed based on analogs) | Jubilant Ingrevia[4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation (presumed based on analogs) | Jubilant Ingrevia[4] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation (presumed based on analogs) | Jubilant Ingrevia[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
Caption: Fig 1. Recommended Personal Protective Equipment (PPE) Protocol.
Detailed PPE Specifications:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield over safety glasses. | Protects against dust particles and potential splashes. Analogs are known to cause severe eye damage[3][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, as similar compounds cause skin irritation[4]. Always inspect gloves for integrity before use and wash hands after removal. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of dust, which may cause respiratory irritation[4]. |
| Protective Clothing | A laboratory coat is mandatory. | Prevents contamination of personal clothing[6]. |
Operational Plan: From Receiving to Reaction
A systematic workflow minimizes the risk of exposure and cross-contamination.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
Reaction Setup and Execution:
-
When setting up reactions, add the compound slowly to the reaction vessel to avoid generating dust.
-
If dissolving the compound, add the solvent to the solid to minimize dust formation.
-
Maintain the reaction within the fume hood for the entire duration.
-
-
Post-Reaction Work-up and Decontamination:
-
Quench any reactive reagents carefully.
-
All equipment that has come into contact with the compound must be decontaminated. This can be done by rinsing with an appropriate solvent in the fume hood.
-
Wipe down all surfaces in the fume hood with a suitable solvent and cleaning agent.
-
Spill and Emergency Procedures
Preparedness is key to managing accidental releases effectively.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent its spread. Do not let the chemical enter drains or waterways[3][9].
-
Clean-up:
-
Wear the appropriate PPE as outlined above[4].
-
For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal. Avoid creating dust[3].
-
For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal[8].
-
-
Decontaminate: Thoroughly clean the spill area once the material has been removed[6].
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor[3][5].
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice[4].
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell[4][5].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor[3][5].
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical lifecycle. Improper disposal can lead to environmental contamination[1].
Caption: Fig 2. Step-by-step process for the safe disposal of chemical waste.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (gloves, wipes, etc.), in a designated and properly labeled, sealed container[6].
-
Do not mix with incompatible waste streams.
-
-
Professional Disposal:
-
The recommended method of disposal is through a licensed professional waste disposal service[6].
-
A common practice for compounds of this nature is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like nitrogen oxides and hydrogen bromide[3][6].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with all federal, state, and local regulations[6].
-
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
